Cuprous potassium cyanide
Description
Properties
IUPAC Name |
potassium;copper(1+);dicyanide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2CN.Cu.K/c2*1-2;;/q2*-1;2*+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IVDPWEKOUUEEBD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[C-]#N.[C-]#N.[K+].[Cu+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
KCu(CN)2, C2CuKN2 | |
| Record name | POTASSIUM CUPROCYANIDE | |
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DSSTOX Substance ID |
DTXSID901014552 | |
| Record name | Cuprous potassium cyanide | |
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Molecular Weight |
154.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Potassium cuprocyanide appears as a white crystalline solid. Denser than water. Contact may cause irritation to skin, eyes, and mucous membranes. May be toxic by ingestion and inhalation., White solid; Contains at least 26% copper and 1-3% free KCN; [Hawley] Reddish, lustrous, odorless solid; Inslouble in water; [MP Biomedicals MSDS] | |
| Record name | POTASSIUM CUPROCYANIDE | |
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| Record name | Copper(I) potassium cyanide | |
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CAS No. |
13682-73-0 | |
| Record name | POTASSIUM CUPROCYANIDE | |
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| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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| Record name | Cuprate(1-), bis(cyano-κC)-, potassium (1:1) | |
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| Record name | Cuprous potassium cyanide | |
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| Record name | Cuprate(1-), bis(cyano-.kappa.C)-, potassium (1:1) | |
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| Record name | Cuprous potassium cyanide | |
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| Record name | Potassium dicyanocuprate | |
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Foundational & Exploratory
**A Technical Guide to the Crystal Structure of Cuprous Potassium Cyanide (KCu(CN)₂) **
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the crystal structure of cuprous potassium cyanide, KCu(CN)₂, also known as potassium dicyanocuprate(I). The document outlines its unique structural characteristics, presents detailed crystallographic data in tabular format, and describes the experimental protocols for its synthesis and structural determination.
Introduction and Structural Overview
This compound (CAS No: 13682-73-0) is a white, crystalline inorganic coordination compound with the chemical formula KCu(CN)₂.[1][2] Unlike its silver and gold analogs which form simple, discrete linear [M(CN)₂]⁻ ions, the solid-state structure of KCu(CN)₂ is polymeric.[2] Single-crystal X-ray diffraction studies have definitively shown that its structure consists of helical anionic chains of –[Cu(CN)]– units linked together.[2] In this polymeric arrangement, each copper(I) center is three-coordinate, a significant deviation from the two-coordinate linear geometry often assumed for d¹⁰ metal cyanide complexes.[2] This unique structural motif is crucial for understanding its chemical properties and applications, particularly in electroplating and organic synthesis.
Crystallographic Data
The crystal structure of KCu(CN)₂ has been determined with high precision. The compound crystallizes in the monoclinic system with the space group P2₁/c.[2] The key crystallographic parameters are summarized in the tables below.
Table 1: Key Crystallographic Parameters
| Parameter | Value |
| Crystal System | Monoclinic[2] |
| Space Group | P2₁/c[2][3] |
| Lattice Parameters | |
| a | 7.43 Å[3] |
| b | 7.75 Å[3] |
| c | 7.67 Å[3] |
| α | 90.00°[3] |
| β | 99.87°[3] |
| γ | 90.00°[3] |
| Unit Cell Volume | 435.59 ų[3] |
| Formula Units (Z) | 4 |
Table 2: Atomic Positional Parameters
Fractional atomic coordinates for the asymmetric unit of the KCu(CN)₂ crystal structure.
| Atom | Wyckoff Symbol | x | y | z |
| K | 4e | 0.181348 | 0.423767 | 0.310315 |
| Cu | 4e | 0.083403 | 0.881053 | 0.100833 |
| C1 | 4e | 0.212022 | 0.084242 | 0.049333 |
| C2 | 4e | 0.539589 | 0.696124 | 0.32524 |
| N1 | 4e | 0.479738 | 0.249571 | 0.535564 |
| N2 | 4e | Data not explicitly provided in search results | ||
| Data sourced from the Materials Project, mp-6802.[3] |
Table 3: Selected Bond Distances and Angles
This table summarizes the key interatomic distances and angles, highlighting the coordination environment of the copper(I) ion.
| Bond/Angle | Distance (Å) / Angle (°) | Description |
| Cu–C | 1.90 Å, 1.92 Å[3] | Bonds to two carbon atoms from cyanide ligands. |
| Cu–N | 2.00 Å[3] | Bond to a nitrogen atom from an adjacent cyanide. |
| C–N | 1.18 Å, 1.19 Å[3] | Intramolecular bond within the cyanide ligands. |
| K–N | 2.82 - 3.32 Å[3] | Ionic interactions between potassium and nitrogen atoms. |
Coordination Environment
-
Copper(I) Ion : The Cu⁺ ion exhibits a distorted trigonal non-coplanar geometry, being bonded to two carbon atoms and one nitrogen atom.[3] This three-fold coordination is a defining feature of its polymeric structure.[2]
-
Potassium Ion : The K⁺ ion is in a 6-coordinate environment, bonded to six nitrogen atoms from the surrounding cyanide ligands.[3]
Experimental Protocols
The determination of the KCu(CN)₂ crystal structure relies on precise synthesis of high-quality single crystals followed by detailed X-ray diffraction analysis.
Synthesis of KCu(CN)₂ Single Crystals
This protocol describes a conventional method for synthesizing KCu(CN)₂ crystals suitable for diffraction studies.
Materials:
-
Cuprous Cyanide (CuCN), high purity
-
Potassium Cyanide (KCN), high purity
-
Deionized water
Procedure:
-
Preparation of Solution: Prepare an aqueous solution of potassium cyanide (KCN). The reaction is typically performed at ambient temperature.[2]
-
Dissolution of CuCN: Slowly add cuprous cyanide (CuCN) powder to the KCN solution with continuous stirring. CuCN is insoluble in water but dissolves in the presence of excess cyanide ions to form the soluble dicyanocuprate(I) complex.[2] The molar ratio of KCN to CuCN is a critical parameter and is often adjusted to be greater than 1:1 to ensure complete dissolution.[2]
-
Crystallization: Filter the resulting solution to remove any undissolved impurities. Allow the clear filtrate to stand undisturbed in a vessel covered with perforated film to permit slow evaporation of the solvent.[4]
-
Isolation: Over several days, white, monoclinic prismatic crystals of KCu(CN)₂ will form.[2] The crystals can be isolated from the mother liquor by filtration.
Safety Precautions: All manipulations involving cyanide salts must be conducted in a well-ventilated fume hood. Cyanides are highly toxic, and there is a risk of evolving poisonous hydrogen cyanide (HCN) gas, especially in acidic conditions.[2][5] Appropriate personal protective equipment (PPE) is mandatory.
Crystal Structure Determination by Single-Crystal X-ray Diffraction
This protocol outlines the general workflow for analyzing the synthesized crystals.
Methodology:
-
Crystal Selection and Mounting: A suitable single crystal (typically <0.25 mm in its largest dimension, transparent, and without visible defects) is selected under a microscope.[4] It is then mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in a single-crystal X-ray diffractometer.[6] The crystal is cooled (e.g., to 100 K) to minimize thermal vibrations. A monochromatic X-ray beam is directed at the crystal, and the intensities and positions of the diffracted X-rays are collected by a detector as the crystal is rotated.[6]
-
Structure Solution: The collected diffraction data is processed to determine the unit cell dimensions and space group. The positions of the atoms are determined using direct methods or Patterson methods, which interpret the diffraction pattern to generate an initial structural model.[6]
-
Structure Refinement: The initial atomic model is refined using least-squares techniques.[6] This iterative process adjusts atomic positions, and thermal parameters to achieve the best possible fit between the calculated and observed diffraction data, resulting in a precise and accurate final structure.
Visualization of Experimental Workflow
The logical flow from chemical synthesis to final structural analysis is a critical process in crystallography. The following diagram illustrates this workflow.
Workflow for KCu(CN)₂ Crystal Structure Analysis.
References
- 1. This compound | KCu(CN)2 | CID 61666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. This compound | 13682-73-0 | Benchchem [benchchem.com]
- 3. next-gen.materialsproject.org [next-gen.materialsproject.org]
- 4. Preparation of Single Crystals for X-ray Diffraction | Department of Chemistry | UZH [chem.uzh.ch]
- 5. This compound | 13682-73-0 [chemicalbook.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
Navigating the Solubility of Cuprous Potassium Cyanide in Organic Solvents: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Cuprous potassium cyanide, systematically known as potassium dicyanocuprate(I) [KCu(CN)₂], is a key inorganic complex with significant applications in electroplating and as a reagent in organic synthesis, particularly in cyanation reactions. Its efficacy in these roles is often dictated by its solubility and behavior in non-aqueous media. This technical guide provides a comprehensive overview of the available knowledge on the solubility of this compound in organic solvents, addresses the current scarcity of quantitative data, and furnishes a detailed protocol for its experimental determination.
Understanding the Solubility Profile
This compound is a complex salt formed from the reaction of cuprous cyanide (CuCN) with potassium cyanide (KCN).[1] The solubility of KCu(CN)₂ in any given solvent is influenced by the solvation of the potassium cation (K⁺) and the dicyanocuprate(I) anion ([Cu(CN)₂]⁻). While readily soluble in water, its behavior in organic solvents is less documented.[2]
The solubility of its constituent parts can offer some initial insights. Cuprous cyanide, while insoluble in water and ethanol, demonstrates solubility in coordinating solvents like pyridine and N-methylpyrrolidone (NMP) through the formation of complexes. It also shows some degree of solubility in polar aprotic solvents such as acetonitrile and dimethylformamide (DMF).[3] Potassium cyanide is known to be soluble in glycerol, methanol, and formamide, with slight solubility in ethanol.[4][5][6] This suggests that this compound would likely exhibit favorable solubility in polar organic solvents, particularly those capable of effectively solvating both the cation and the complex anion.
Quantitative Solubility Data
A thorough review of scientific literature reveals a notable absence of comprehensive, tabulated quantitative data for the solubility of this compound in a wide range of organic solvents. The data that is available is often qualitative or inferred from its utility in specific reaction media. The following table summarizes the available qualitative and anecdotal solubility information.
| Organic Solvent Family | Solvent Example | Reported Solubility of KCu(CN)₂ or its Components | Reference |
| Polar Aprotic | Dimethylformamide (DMF) | CuCN is soluble.[3] | [3] |
| Acetonitrile | CuCN has some degree of solubility.[3] | [3] | |
| N-Methylpyrrolidone (NMP) | CuCN is soluble. | ||
| Polar Protic | Methanol | KCN is soluble.[4][5] | [4][5] |
| Ethanol | CuCN is insoluble; KCN is slightly soluble.[4] | [4] | |
| Glycerol | KCN is soluble.[4][5] | [4][5] | |
| Formamide | KCN is soluble.[4][5] | [4][5] | |
| Nitrogen Heterocycles | Pyridine | CuCN is soluble. |
Experimental Protocol for Solubility Determination
Given the lack of published quantitative data, researchers may need to determine the solubility of this compound in specific organic solvents for their applications. The following is a detailed methodology for the experimental determination of solubility using an isothermal equilibrium method.
Objective: To determine the saturation solubility of this compound in a given organic solvent at a specific temperature.
Materials:
-
This compound (KCu(CN)₂) of high purity
-
Anhydrous organic solvent of interest
-
Temperature-controlled shaker or incubator
-
Calibrated thermometer
-
Inert gas (e.g., nitrogen or argon)
-
Syringe filters (chemically compatible with the solvent)
-
Analytical balance
-
Volumetric flasks and pipettes
-
Atomic Absorption Spectrometer (AAS) or Inductively Coupled Plasma-Optical Emission Spectrometer (ICP-OES) for copper analysis.
Procedure:
-
Preparation of Saturated Solution:
-
Add an excess amount of solid this compound to a known volume of the organic solvent in a sealed, airtight vessel. The presence of excess solid is crucial to ensure saturation.
-
Place the vessel in a temperature-controlled shaker or incubator set to the desired experimental temperature.
-
Agitate the mixture for a prolonged period (e.g., 24-48 hours) to ensure that equilibrium is reached. The time required for equilibrium may need to be determined empirically.
-
Throughout the equilibration, maintain a slight positive pressure of an inert gas to prevent the ingress of moisture, which could affect solubility.
-
-
Sample Withdrawal and Filtration:
-
Once equilibrium is assumed, cease agitation and allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant liquid using a pre-warmed (to the experimental temperature) syringe.
-
Immediately filter the withdrawn sample through a syringe filter (also pre-warmed) into a pre-weighed, sealed container. This step is critical to remove any undissolved solid particles.
-
-
Sample Analysis:
-
Determine the mass of the filtered solution.
-
Carefully evaporate the solvent from the sample under reduced pressure or a gentle stream of inert gas.
-
Once the solvent is removed, weigh the remaining solid residue (KCu(CN)₂).
-
Alternatively, for higher accuracy, the concentration of copper in the filtered solution can be determined using AAS or ICP-OES. This requires the preparation of a calibration curve with known concentrations of a copper standard in the same solvent.
-
-
Calculation of Solubility:
-
Gravimetric Method: Solubility ( g/100 mL) = (mass of residue / volume of sample) * 100
-
Spectroscopic Method: Determine the concentration of copper from the calibration curve and convert it to the concentration of KCu(CN)₂ using its molar mass.
-
Safety Precautions:
-
This compound is highly toxic. Handle with extreme care in a well-ventilated fume hood.
-
Always wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Be aware of the hazards of the organic solvents used.
Logical Workflow and Visualization
In the context of organic synthesis, the dissolution of this compound is a critical preparatory step for its use as a cyanating agent. The following diagram illustrates a typical workflow for its application in a synthetic reaction.
The provided workflow diagram outlines the key stages from solvent selection and dissolution of this compound to the final characterization of the synthesized product. This visualization emphasizes the logical progression of a typical synthetic procedure involving this reagent.
References
synthesis mechanism of potassium dicyanocuprate(I)
An In-depth Technical Guide to the Synthesis Mechanism of Potassium Dicyanocuprate(I)
Potassium dicyanocuprate(I), with the chemical formula KCu(CN)₂, is an inorganic coordination compound of significant interest in various chemical applications, including electroplating and as a reagent in organic synthesis. This technical guide provides a comprehensive overview of the core synthesis mechanisms, detailed experimental protocols, and the critical parameters governing its formation. This document is intended for researchers, scientists, and professionals in drug development and materials science who require a deep understanding of the synthesis of this compound.
Core Synthesis Mechanisms
The synthesis of potassium dicyanocuprate(I) is primarily centered around the formation of the stable linear dicyanocuprate(I) anion, [Cu(CN)₂]⁻. Several routes can be employed to achieve this, each with distinct advantages and challenges.
Conventional Synthesis: Direct Complexation
The most straightforward method involves the direct reaction of cuprous cyanide (CuCN) with potassium cyanide (KCN).[1] Cuprous cyanide is insoluble in water, and its dissolution is achieved through complexation with cyanide ions provided by the highly soluble potassium cyanide.[1]
The fundamental reaction is: CuCN (s) + KCN (aq) → K[Cu(CN)₂] (aq)
The stoichiometry of this reaction is a critical factor.[1] In practice, an excess of potassium cyanide is often used to ensure the complete dissolution of cuprous cyanide and to shift the equilibrium towards the formation of the stable dicyanocuprate(I) ion.[1] The concentration of free cyanide ions also influences which copper-cyanide complex predominates in the solution. While the dicyanocuprate(I) ion, [Cu(CN)₂]⁻, is the primary product, other species such as the tricyanocuprate(I) ion, [Cu(CN)₃]²⁻, can form in the presence of a larger excess of cyanide.[1][2]
Reductive Synthesis from Copper(II) Salts
An alternative pathway begins with a more common copper(II) salt, such as copper(II) sulfate (CuSO₄). This method involves an in-situ reduction of Cu(II) to Cu(I) in the presence of cyanide ions. A reducing agent, such as sodium bisulfite (NaHSO₃) or potassium metabisulfite (K₂S₂O₅), is typically used.[1][2]
The overall reaction is a redox process. Historically, treating copper(II) sulfate directly with sodium or potassium cyanide would produce copper(I) cyanide and the toxic gas cyanogen ((CN)₂).[2] 2 CuSO₄ + 4 KCN → 2 CuCN + (CN)₂ + 2 K₂SO₄
To avoid the formation of cyanogen, a reducing agent is first added to the copper(II) sulfate solution to reduce Cu²⁺ to Cu⁺.[2] Subsequently, the addition of potassium cyanide leads to the precipitation of cuprous cyanide, which then dissolves in excess cyanide to form the desired complex.
Electrochemical Synthesis
Electrochemical methods provide a scalable and highly controllable route for the synthesis of potassium dicyanocuprate(I).[1] This process, known as electrodeposition, utilizes controlled-potential electrolysis. A copper anode and an inert cathode (such as platinum) are immersed in a potassium cyanide electrolyte solution.[1]
Upon applying a voltage, the copper anode dissolves, releasing cuprous ions (Cu⁺) into the solution. These ions then react with the cyanide ions in the electrolyte to form the dicyanocuprate(I) complex.[1]
Anode (Oxidation): Cu(s) → Cu⁺(aq) + e⁻ Complexation: Cu⁺(aq) + 2 CN⁻(aq) → [Cu(CN)₂]⁻(aq)
This method avoids the handling of solid cuprous cyanide and allows for precise control over the concentration of the product.
Experimental Protocols
Extreme caution must be exercised when performing these experiments due to the high toxicity of cyanide compounds. All work should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment must be worn. Hydrogen cyanide gas, which is extremely poisonous, can be evolved if the solution becomes acidic.
Protocol 1: Conventional Synthesis from CuCN and KCN
Objective: To synthesize potassium dicyanocuprate(I) by direct complexation of cuprous cyanide and potassium cyanide.
Materials:
-
Cuprous cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Deionized water
Procedure:
-
In a fume hood, prepare a solution of potassium cyanide by dissolving a stoichiometric amount (or a slight excess) in deionized water with stirring.
-
Slowly add solid cuprous cyanide to the stirring KCN solution at ambient temperature.
-
Continue stirring until all the cuprous cyanide has dissolved, resulting in a clear, colorless solution of potassium dicyanocuprate(I).
-
The resulting solution can be used directly for applications like electroplating, or the solid product can be crystallized by controlled evaporation of the solvent.
Protocol 2: Reductive Synthesis from CuSO₄
Objective: To synthesize potassium dicyanocuprate(I) from copper(II) sulfate via in-situ reduction.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bisulfite (NaHSO₃)
-
Potassium cyanide (KCN)
-
Deionized water
Procedure:
-
Dissolve copper(II) sulfate pentahydrate in deionized water in a beaker to form a blue solution.
-
Slowly add a solution of sodium bisulfite to the stirring copper sulfate solution. The solution will turn green, indicating the reduction of Cu(II) to Cu(I).[2] This step should be performed at a controlled temperature, for instance, around 60°C.[2]
-
In a separate beaker, carefully prepare a solution of potassium cyanide in deionized water.
-
Slowly add the potassium cyanide solution to the green copper(I) solution. A precipitate of cuprous cyanide (CuCN) will form.
-
Continue adding the potassium cyanide solution until the precipitate redissolves, forming the soluble K[Cu(CN)₂] complex. An excess of KCN is required for this step.
-
The resulting solution can be filtered to remove any impurities and then used for further applications.
Protocol 3: Electrochemical Synthesis
Objective: To synthesize potassium dicyanocuprate(I) via anodic dissolution of copper.
Materials & Equipment:
-
High-purity copper foil or rod (anode)
-
Platinum foil or mesh (cathode)
-
Potassium cyanide (KCN)
-
Deionized water
-
Electrolysis cell
-
DC power supply
Procedure:
-
Prepare an electrolyte solution of potassium cyanide (e.g., 0.5–1.0 M) in deionized water.[1]
-
Assemble the electrolysis cell with the copper anode and platinum cathode, ensuring they do not touch.
-
Immerse the electrodes in the KCN electrolyte solution.
-
Connect the electrodes to the DC power supply and apply a controlled voltage (e.g., 1.5–2.0 V).[1]
-
As the electrolysis proceeds, the copper anode will dissolve, and the concentration of potassium dicyanocuprate(I) in the electrolyte will increase.
-
The process can be monitored by measuring the mass loss of the anode or by analytical techniques to determine the concentration of the complex in solution.
Quantitative Data Summary
The choice of synthesis method depends on factors such as scale, desired purity, and available equipment. The table below summarizes the key aspects of each method.
| Synthesis Method | Key Reactants | Typical Conditions | Advantages | Disadvantages |
| Conventional | CuCN, KCN | Ambient temperature[1] | Simple, direct, avoids complex redox steps[1] | CuCN can be difficult to handle; yields can be moderate (~30%)[1] |
| Reductive | CuSO₄, KCN, NaHSO₃ | 40-60°C for reduction[1][2] | Uses common copper salts; avoids handling solid CuCN initially | More complex reaction; potential for side reactions |
| Electrochemical | Copper metal, KCN | 1.5–2.0 V, 0.5–1.0 M KCN[1] | Scalable, highly controllable, high purity[1] | Requires specialized electrochemical equipment[1] |
Visualizations
The following diagrams illustrate the chemical pathways and workflows involved in the synthesis of potassium dicyanocuprate(I).
Caption: Chemical pathways for conventional and reductive synthesis of K[Cu(CN)₂].
Caption: Experimental workflow for the conventional synthesis of K[Cu(CN)₂].
Caption: Equilibrium of copper(I) cyanide complexes with varying cyanide concentration.
References
Thermogravimetric Analysis of Cuprous Potassium Cyanide: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
Cuprous potassium cyanide, systematically known as potassium dicyanocuprate(I) (KCu(CN)₂), is an inorganic coordination compound with significant applications in electroplating and organic synthesis. Understanding its thermal stability and decomposition pathway is crucial for safe handling, process optimization, and predicting potential hazards. Thermogravimetric analysis (TGA) is a fundamental technique for characterizing these thermal properties. This technical guide provides a comprehensive overview of the principles of TGA as they apply to KCu(CN)₂, outlines a general experimental protocol, and discusses the theoretical thermal decomposition pathway.
Please note: Despite a comprehensive search of available scientific literature, specific experimental thermogravimetric analysis data for pure this compound was not found. Therefore, the quantitative data and decomposition pathways presented herein are based on the general chemical properties of the compound and its constituent ions, as well as data from related cyanide complexes.
Introduction to this compound
This compound is a white, water-soluble crystalline solid.[1] It is a coordination complex where a central copper(I) ion is coordinated to two cyanide ligands, forming the dicyanocuprate(I) anion, [Cu(CN)₂]⁻, with potassium as the counter-ion.[1] The compound is known to be toxic and decomposes upon heating to produce corrosive and toxic fumes, including hydrogen cyanide.[1]
Chemical and Physical Properties:
| Property | Value |
| Chemical Formula | KCu(CN)₂ |
| Molar Mass | 154.68 g/mol |
| Appearance | White crystalline solid |
| Solubility | Water soluble |
Principles of Thermogravimetric Analysis (TGA)
Thermogravimetric analysis is a thermal analysis technique where the mass of a sample is measured over time as the temperature changes. This method provides valuable information about the thermal stability of a material, its composition, and any physical or chemical changes associated with mass loss or gain. A typical TGA instrument consists of a high-precision balance with a sample pan located inside a furnace. The temperature of the furnace is controlled by a computer program, and the mass of the sample is recorded continuously. The resulting data is plotted as mass or mass percentage as a function of temperature, known as a TGA curve. The derivative of this curve (DTG curve) can be used to determine the temperatures at which the rate of mass loss is maximal.
General Experimental Protocol for TGA of a Metal Cyanide Complex
While a specific protocol for KCu(CN)₂ is not available, a general procedure for conducting TGA on a similar air-sensitive and potentially hazardous inorganic salt would be as follows:
Instrumentation: A calibrated thermogravimetric analyzer coupled with a mass spectrometer (TGA-MS) is ideal for identifying the gaseous decomposition products.
Sample Preparation:
-
Due to the hygroscopic and toxic nature of many cyanide salts, sample handling should be performed in an inert atmosphere (e.g., a glovebox).
-
A small, consistent sample mass (typically 5-10 mg) is weighed accurately into an inert sample pan (e.g., alumina or platinum).
TGA Parameters:
-
Atmosphere: A controlled atmosphere is crucial. An inert gas, such as nitrogen or argon, is typically used to prevent oxidation of the sample or its decomposition products. A flow rate of 20-50 mL/min is common.
-
Temperature Program:
-
An initial isothermal period at a low temperature (e.g., 30°C) for a few minutes to allow the instrument to stabilize.
-
A linear heating ramp, typically at a rate of 10-20°C/min, to the desired final temperature (e.g., 800-1000°C). The heating rate can be varied to study the kinetics of decomposition.
-
-
Data Collection: The mass of the sample and the temperature are recorded continuously throughout the experiment.
Theoretical Thermal Decomposition Pathway of this compound
In the absence of experimental TGA-MS data, a hypothetical thermal decomposition pathway for KCu(CN)₂ in an inert atmosphere can be proposed based on the chemistry of its components. The decomposition is expected to be a multi-step process.
Hypothetical Decomposition Steps:
-
Initial Decomposition: Upon heating, the complex is likely to decompose, breaking the coordination bonds. The cyanide ligands may be released as cyanogen gas ((CN)₂), or the compound might disproportionate. A plausible initial decomposition could yield potassium cyanide (KCN), copper(I) cyanide (CuCN), and potentially elemental copper and cyanogen.
-
Decomposition of Intermediates:
-
Potassium Cyanide (KCN): KCN is thermally stable and melts at 634.5°C.[2] Significant decomposition would occur at higher temperatures.
-
Copper(I) Cyanide (CuCN): This compound is also relatively stable but will decompose at high temperatures to form copper and cyanogen.
-
Overall Reaction (Hypothetical):
2 KCu(CN)₂ (s) → 2 KCN (s) + 2 Cu (s) + (CN)₂ (g)
It is also possible that at very high temperatures, potassium cyanide could decompose further, and side reactions involving the liberated cyanide species could occur.
Data Presentation (Hypothetical)
The following table summarizes the expected, though not experimentally verified, thermal events for this compound based on the theoretical pathway described above.
| Temperature Range (°C) | Mass Loss (%) | Gaseous Products Evolved (Hypothetical) | Solid Residue (Hypothetical) |
| T > 400 (onset) | To be determined | (CN)₂ | KCN, Cu |
Visualizations
The following diagrams illustrate a general experimental workflow for TGA and the hypothetical thermal decomposition pathway of this compound.
Caption: A flowchart illustrating the general experimental workflow for the thermogravimetric analysis of a sensitive compound like this compound.
Caption: A diagram showing the hypothetical thermal decomposition pathway of this compound in an inert atmosphere.
Conclusion
References
Spectroscopic Properties of Potassium Dicyanocuprate(I): An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the spectroscopic properties of potassium dicyanocuprate(I), K[Cu(CN)₂]. As a key compound in various chemical syntheses and materials science applications, a thorough understanding of its spectroscopic signature is crucial for characterization, quality control, and the development of new applications. This document synthesizes available data from vibrational, nuclear magnetic resonance, and electronic spectroscopy, offering a detailed analysis of the compound's structural and electronic features. Methodologies for key experiments are detailed, and quantitative data are presented in tabular format for clarity and comparative purposes.
Introduction: Structure and Bonding
Potassium dicyanocuprate(I) is an inorganic coordination compound featuring a copper(I) metal center. The copper(I) ion possesses a d¹⁰ electronic configuration, which dictates many of its spectroscopic and physical properties, such as its typical white or colorless appearance due to the absence of d-d electronic transitions.
While often represented by the simple formula K[Cu(CN)₂], X-ray diffraction studies have revealed that in the solid state, it does not consist of discrete, linear [Cu(CN)₂]⁻ anions. Instead, it forms a polymeric structure. This structure is composed of helical anionic chains of -[Cu(CN)]- units linked together, where each copper(I) center is three-coordinate, a departure from the two-coordinate linear geometry seen in its silver and gold analogs.
Vibrational Spectroscopy
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, is a powerful tool for probing the bonding within the dicyanocuprate(I) anion. The most diagnostic vibrational mode is the cyanide stretching frequency, ν(C≡N).
| Compound/Ion | ν(C≡N) (cm⁻¹) | Spectroscopy Type | Reference Compound |
| Free Cyanide Ion (CN⁻) | ~2080 | IR/Raman | - |
| K₃[Cu(CN)₄] | 2094 | IR | - |
| CuCN-pyridine adducts | 2128 - 2172 | Raman | - |
| K[Cu₂(CN)₃]·H₂O | 2100 - 2150 | IR | - |
Table 1: Comparative C≡N Stretching Frequencies
The expected IR and Raman spectra of K[Cu(CN)₂] would be dominated by the ν(C≡N) stretching mode, likely appearing in the 2090-2150 cm⁻¹ range. The presence of multiple bands in this region could indicate different cyanide environments within the polymeric structure or solid-state effects such as crystal splitting. Other expected, weaker bands include the Cu-C stretching and δ(Cu-C≡N) bending modes at lower frequencies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
The NMR characterization of potassium dicyanocuprate(I) is challenging due to the nature of its constituent nuclei. Direct experimental NMR data for K[Cu(CN)₂] are scarce in the literature. However, an analysis of its components and related compounds allows for a prediction of its NMR properties.
Copper (⁶³Cu and ⁶⁵Cu) NMR: Copper has two NMR-active isotopes, ⁶³Cu and ⁶⁵Cu, both of which are quadrupolar (spin I = 3/2).[1] NMR is generally applicable only to diamagnetic Cu(I) complexes, as Cu(II) is paramagnetic.[1] The signals for Cu(I) are typically very broad due to the large quadrupolar moment, making high-resolution solution NMR difficult.[1][2] Solid-state NMR is a more suitable technique for such nuclei.[2][3] The chemical shift of ⁶³Cu is highly sensitive to the coordination environment, spanning a wide range.[1] For K[Cu(CN)₂], a broad signal would be expected, with its chemical shift indicative of the three-coordinate geometry.
Carbon (¹³C) and Nitrogen (¹⁵N) NMR: The cyanide ligands can be studied using ¹³C and ¹⁵N NMR. In the solid state, the chemical shielding tensors for these nuclei are expected to be axially symmetric, consistent with the linear C≡N group. For the closely related copper(I) cyanide (CuCN), which also features a polymeric structure, solid-state NMR has been successfully applied.[4] One-bond spin-spin coupling to the copper nuclei (¹J(⁶³Cu,¹³C) and ¹J(⁶³Cu,¹⁵N)) can provide valuable information about the Cu-CN bond.[4]
Potassium (³⁹K) NMR: ³⁹K is also a quadrupolar nucleus (I = 3/2) with low sensitivity.[5] Its NMR signals are generally broad, and its application is often limited to studying potassium ion binding and coordination in solution or the solid state.[5][6] For K[Cu(CN)₂], ³⁹K NMR could potentially probe the environment of the potassium cations within the crystal lattice in the solid state.
| Nucleus | Spin (I) | Natural Abundance (%) | Key Characteristics & Expected Observations for K[Cu(CN)₂] |
| ⁶³Cu | 3/2 | 69.7 | Quadrupolar, broad signal. Chemical shift sensitive to three-coordinate environment. More sensitive than ⁶⁵Cu.[1] |
| ⁶⁵Cu | 3/2 | 30.3 | Quadrupolar, slightly narrower signal than ⁶³Cu but less sensitive.[1] |
| ¹³C | 1/2 | 1.1 | Sharp signal in solution (if soluble and stable). In solid-state, shows coupling to Cu. Chemical shift expected in the typical range for metal cyanides. |
| ¹⁵N | 1/2 | 0.37 | Low sensitivity. In solid-state, shows coupling to Cu.[4] |
| ³⁹K | 3/2 | 93.26 | Quadrupolar, broad signal, low sensitivity. Could probe the K⁺ environment in the solid lattice.[5] |
Table 2: Summary of NMR Properties for Nuclei in K[Cu(CN)₂]
Electronic Absorption and Emission Spectroscopy
The d¹⁰ electronic configuration of Cu(I) in potassium dicyanocuprate(I) means that d-d electronic transitions are forbidden. Consequently, the compound is colorless and does not absorb in the visible region. Its electronic spectrum is characterized by transitions in the ultraviolet (UV) region.
Absorption Spectroscopy: The UV absorption of copper(I) cyanide complexes is generally attributed to metal-to-ligand charge-transfer (MLCT) transitions. Theoretical studies on CuCN suggest these transitions involve the excitation of an electron from molecular orbitals with mixed Cu 3dπ and CN⁻ π character to empty orbitals of Cu 4p and CN⁻ π* character.[1]
Emission Spectroscopy (Luminescence): Potassium dicyanocuprate(I) is a luminescent material.[4] The emission is a form of phosphorescence, arising from the radiative decay from a triplet excited state (T₁) to the singlet ground state (S₀).[1] This emission is sensitive to the material's physical form. For instance, mechanochemical grinding of K[Cu(CN)₂] can lead to changes in its fluorescence emission, suggesting the formation of new polymorphic forms with different crystal packing and intermolecular interactions.[4] Furthermore, solid solutions of K[Cu(CN)₂] and its gold analog, K[Au(CN)₂], exhibit unique visible fluorescence, demonstrating the tunability of the emission properties.[4]
| Spectroscopic Feature | Wavelength/Energy Range | Transition Type | Notes |
| UV Absorption | Ultraviolet | MLCT (S₀ → S₁) | Involves Cu 3dπ/CN π → Cu 4p/CN π* orbitals.[1] |
| Emission | Visible (tunable) | Phosphorescence (T₁ → S₀) | Emission properties are sensitive to the solid-state structure and can be altered by mechanical stress.[4] |
Table 3: Electronic Spectroscopic Properties of K[Cu(CN)₂]
Experimental Protocols
Detailed experimental protocols for the spectroscopic analysis of K[Cu(CN)₂] are not extensively published. The following are generalized procedures based on standard laboratory practices for the characterization of air-stable solid coordination compounds.
A. Vibrational Spectroscopy (FT-IR and Raman)
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Sample Preparation: Prepare a potassium bromide (KBr) pellet by grinding a small amount (1-2 mg) of K[Cu(CN)₂] with approximately 200 mg of dry KBr powder. Press the mixture into a transparent disk using a hydraulic press. Alternatively, for Attenuated Total Reflectance (ATR), place the solid sample directly onto the ATR crystal.
-
Data Acquisition: Record the spectrum, typically in the 4000-400 cm⁻¹ range. Acquire a background spectrum of the pure KBr pellet or empty ATR crystal and subtract it from the sample spectrum.
-
-
Raman Spectroscopy:
-
Sample Preparation: Place a small amount of the solid K[Cu(CN)₂] sample into a capillary tube or onto a microscope slide.
-
Data Acquisition: Excite the sample with a laser of a specific wavelength (e.g., 532 nm or 785 nm). Collect the scattered light and generate the Raman spectrum. The laser power should be optimized to avoid sample decomposition.
-
B. Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy
-
Sample Preparation: Pack the solid K[Cu(CN)₂] powder into a zirconia rotor of an appropriate size (e.g., 4 mm).
-
Data Acquisition:
-
Acquire spectra for ¹³C, ¹⁵N, ⁶³Cu, and ³⁹K nuclei using a high-field solid-state NMR spectrometer.
-
Employ Magic Angle Spinning (MAS) to average anisotropic interactions and obtain higher resolution spectra.
-
For quadrupolar nuclei like ⁶³Cu and ³⁹K, specialized pulse sequences (e.g., QCPMG or Hahn-echo) may be necessary to acquire the broad signals.[2][3]
-
Use appropriate reference compounds for each nucleus (e.g., tetramethylsilane for ¹³C, a saturated solution of [Cu(CH₃CN)₄][ClO₄] for ⁶³Cu, and 0.1 M KCl for ³⁹K).[1][5]
-
C. Electronic Spectroscopy (UV-Vis and Luminescence)
-
UV-Vis Diffuse Reflectance Spectroscopy:
-
Sample Preparation: Prepare a sample by grinding K[Cu(CN)₂] with a non-absorbing matrix like barium sulfate (BaSO₄).
-
Data Acquisition: Record the diffuse reflectance spectrum over the desired UV-Vis range (e.g., 200-800 nm). The reflectance data can be converted to absorbance using the Kubelka-Munk function.
-
-
Luminescence Spectroscopy:
-
Sample Preparation: Place the solid K[Cu(CN)₂] powder in a solid-sample holder.
-
Data Acquisition:
-
Measure the excitation spectrum by scanning the excitation wavelength while monitoring the emission at a fixed wavelength.
-
Measure the emission spectrum by exciting the sample at a fixed wavelength (determined from the excitation spectrum) and scanning the emission wavelengths.
-
Quantum yield and lifetime measurements can be performed using appropriate instrumentation.
-
-
Conclusion
The spectroscopic properties of potassium dicyanocuprate(I) are intimately linked to its unique polymeric structure and the d¹⁰ electronic configuration of the copper(I) center. Vibrational spectroscopy is dominated by a strong ν(C≡N) band sensitive to the coordination environment. While NMR studies are challenging due to the quadrupolar nature of both copper and potassium nuclei, solid-state NMR offers a viable path for characterization, with expected parameters informed by data from related copper(I) cyanide compounds. The compound's electronic properties are characterized by UV absorption due to MLCT transitions and notable solid-state luminescence that is responsive to its physical environment. This guide provides a foundational understanding of these spectroscopic features, essential for professionals working with this versatile compound.
References
- 1. people.wm.edu [people.wm.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Polymorphs and solid solutions: materials with new luminescent properties obtained through mechanochemical transformation of dicyanoaurate(i) salts - Faraday Discussions (RSC Publishing) [pubs.rsc.org]
- 5. journal.uctm.edu [journal.uctm.edu]
- 6. www2.ung.si [www2.ung.si]
An In-depth Technical Guide to Cuprous Potassium Cyanide (CAS 13682-73-0): Properties, Synthesis, and Applications in Pharmaceutical Research
For Researchers, Scientists, and Drug Development Professionals
Introduction:
Cuprous Potassium Cyanide, registered under CAS number 13682-73-0, is an inorganic coordination compound with the chemical formula KCu(CN)₂.[1] Also known by its systematic IUPAC name, potassium dicyanocuprate(I), this white crystalline solid is a double salt of copper(I) cyanide and potassium cyanide.[2] While primarily utilized in industrial applications such as electroplating of copper and brass, its utility extends to the realm of organic synthesis, where it serves as a key reagent.[2] This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis methodologies, analytical techniques, and associated hazards of this compound. A notable application in the synthesis of pharmacologically active molecules is also detailed, highlighting its relevance to drug development professionals.
Chemical and Physical Properties
This compound is a white, odorless, crystalline powder.[3][4] It is denser than water and soluble in water.[4][5] The compound is stable under normal conditions but is highly reactive and can decompose upon heating to produce toxic fumes.[2][6] Contact with acids liberates highly toxic hydrogen cyanide gas.[6]
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 13682-73-0 | [1] |
| Molecular Formula | C₂CuKN₂ | [7] |
| Molecular Weight | 154.68 g/mol | [7] |
| Appearance | White crystalline powder | [3][4] |
| Melting Point | 290 °C (decomposes) | [4][7] |
| Density | 4 g/mL at 25 °C | [4][7] |
| Solubility | Water soluble | [5] |
| Synonyms | Potassium dicyanocuprate(I), Potassium copper(I) cyanide, Potassium cuprocyanide | [1][8] |
Synthesis of this compound
The synthesis of this compound can be achieved through several methods, with the most common being the reaction of cuprous cyanide with potassium cyanide. Industrial-scale production often starts from more readily available copper(II) salts.
Experimental Protocols
2.1.1. Laboratory-Scale Synthesis from Cuprous Cyanide
A primary and direct method for synthesizing this compound involves the reaction of cuprous cyanide (CuCN) with potassium cyanide (KCN) in an aqueous solution.[1]
-
Procedure: Insoluble cuprous cyanide is dissolved in an aqueous solution containing an excess of potassium cyanide. The excess KCN helps to shift the equilibrium towards the formation of the stable, soluble dicyanocuprate(I) ion, [Cu(CN)₂]⁻. The reaction is typically conducted at ambient temperature.[1] The resulting solution can be concentrated to crystallize the product, KCu(CN)₂.
2.1.2. Industrial-Scale Synthesis from Copper(II) Salts
On an industrial scale, the synthesis is often a multi-step process starting from copper(II) salts like copper(II) sulfate.
-
Formation of Cuprous Chloride: Copper metal is reacted with cupric chloride in an aqueous solution containing an alkali metal chloride (e.g., NaCl) and hydrochloric acid at 30–60°C to produce cuprous chloride (CuCl).[1]
-
Formation of Cuprous Cyanide: The resulting cuprous chloride solution is then reacted with liquid hydrogen cyanide at 40–50°C under pressure to form insoluble cuprous cyanide (CuCN).[1]
-
Formation of this compound: The solid cuprous cyanide is separated, and potassium cyanide is added to form the final product.[1]
2.1.3. Electrochemical Synthesis
An alternative method involves controlled-potential electrolysis.
-
Procedure: A copper anode and a platinum cathode are immersed in a 0.5–1.0 M potassium cyanide electrolyte solution. A voltage of 1.5–2.0 V is applied, causing the copper anode to dissolve and release cuprous ions (Cu⁺). These ions then react with the cyanide ions in the electrolyte to form the dicyanocuprate(I) complex, [Cu(CN)₂]⁻.[1]
Caption: Industrial synthesis workflow for this compound.
Application in Drug Development: Synthesis of Antihypertensive Agents
While this compound is not itself a therapeutic agent, it serves as a crucial reagent in the synthesis of biologically active molecules. A notable example is its use in the preparation of indole derivatives with antihypertensive activity.[9]
Role in Synthesis of Indole-7-Carboxamides
In a synthetic route reported by Asselin et al. (1986), this compound is used to introduce a nitrile group into an indole precursor, which is a key step towards the final antihypertensive compounds.[9]
-
Experimental Step: An amino ethanol compound derived from 1-acetylindoline is reacted with this compound and cyanide to yield a nitrile compound. This nitrile is then further processed through hydrolysis and oxidation to form the target indole-7-carboxamide, which has demonstrated the ability to reduce blood pressure.[9]
Caption: Synthetic pathway to an antihypertensive agent using KCu(CN)₂.
It is important to note that there is no evidence of this compound itself having a direct pharmacological effect or interacting with specific biological signaling pathways. Its role is confined to chemical synthesis.
Analytical Methods
The analysis of cyanide-containing compounds, including this compound, requires specific methods due to the complex nature of cyanide species.
-
Titrimetric Methods: Free cyanide can be determined by titration with a standardized silver nitrate solution.[1]
-
Colorimetric and Spectrophotometric Methods: These are traditional methods for cyanide detection but are prone to interferences and often require a distillation step.[10][11]
-
Ion Chromatography: This technique can resolve individual metal cyanide complexes, allowing for precise differentiation and quantification. It is considered an ideal method for analyzing metal cyanides in water.[10]
-
X-ray Diffraction: Single-crystal X-ray diffraction has been instrumental in determining the complex polymeric structure of solid-state this compound.[1]
-
Sample Preparation: For complex matrices, sample preparation may involve UV irradiation of an acidified sample to break down the complex and liberate free cyanide for analysis.[2]
Hazards and Safety Information
This compound is a highly toxic substance and must be handled with extreme caution. The primary hazards are acute toxicity upon ingestion, inhalation, or skin contact.[3][10]
Table 2: Hazard Identification and Safety Precautions for this compound
| Hazard Class | GHS Pictogram | Signal Word | Hazard Statement | Precautionary Statement | Reference(s) |
| Acute Toxicity (Oral) | Skull and crossbones | Danger | H301: Toxic if swallowed. | P301+P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor. | [3] |
| Acute Toxicity (Dermal) | Skull and crossbones | Danger | H312: Harmful in contact with skin. | P280: Wear protective gloves/protective clothing. | [3] |
| Acute Toxicity (Inhalation) | Skull and crossbones | Danger | H331: Toxic if inhaled. | P261: Avoid breathing dust. | [3] |
| Reactivity | None | Danger | Reacts with acids to liberate very toxic hydrogen cyanide gas. | P233: Keep container tightly closed. | [10] |
First Aid Measures:
-
Inhalation: Move the person to fresh air and keep them at rest in a position comfortable for breathing. Seek immediate medical attention.[6]
-
Skin Contact: Immediately remove all contaminated clothing. Wash skin with plenty of soap and water. Seek immediate medical attention.[6]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing and consult a doctor.[6]
-
Ingestion: Do not induce vomiting. Rinse mouth and call a poison center or doctor immediately.[6]
Caption: Key hazards associated with this compound.
This compound (CAS 13682-73-0) is a compound with significant industrial applications and a niche but important role in synthetic organic chemistry. For researchers and professionals in drug development, its primary relevance lies not in any inherent biological activity, but as a reagent for constructing more complex molecules with therapeutic potential, such as antihypertensive agents. Its high toxicity necessitates stringent safety protocols during handling and use. A thorough understanding of its properties, synthesis, and hazards is crucial for its safe and effective application in a research and development setting.
References
- 1. This compound | 13682-73-0 | Benchchem [benchchem.com]
- 2. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. waterboards.ca.gov [waterboards.ca.gov]
- 4. echemi.com [echemi.com]
- 5. LABETALOL (PD009899, SGUAFYQXFOLMHL-UHFFFAOYSA-N) [probes-drugs.org]
- 6. Uncovering the Interplay of Competing Distortions in the Prussian Blue Analogue K2Cu[Fe(CN)6] - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Newblue-CHEM -CUPROUS POTASSIUM CYANIDE, CasNo.13682-73-0 HENAN NEW BLUE CHEMICAL CO.,LTD China (Mainland) [newblue.lookchem.com]
- 8. vdoc.pub [vdoc.pub]
- 9. Antihypertensive activity of indole and indazole analogues: A review - Arabian Journal of Chemistry [arabjchem.org]
- 10. Analyzing Cyanide by Ion Chromatography | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. ysi.com [ysi.com]
Unraveling the Linear Geometry of the Dicyanocuprate(I) Anion: A Technical Guide
For Immediate Release
[City, State] – [Date] – A comprehensive technical guide detailing the molecular geometry of the dicyanocuprate(I) anion, [Cu(CN)₂]⁻, has been compiled for researchers, scientists, and professionals in drug development. This guide elucidates the structural parameters of this fundamental coordination complex, summarizing key quantitative data, outlining experimental methodologies for its characterization, and providing a visual representation of its linear structure.
The dicyanocuprate(I) anion is a cornerstone of copper(I) cyanide chemistry, finding applications in various fields, including electroplating and as a synthetic precursor. Understanding its precise molecular geometry is crucial for predicting its reactivity and designing novel materials and therapeutic agents.
Molecular Geometry and Bond Parameters
The geometry of the dicyanocuprate(I) anion is highly influenced by its surrounding environment. In the presence of small counter-ions such as potassium (K⁺), the anion tends to form polymeric chains in the solid state. In these structures, the copper(I) center adopts a distorted trigonal planar coordination by bridging cyanide ligands.
However, when crystallized with a large, non-coordinating counter-ion like tetraphenylarsonium ([As(C₆H₅)₄]⁺), the discrete, linear geometry of the [Cu(CN)₂]⁻ anion is observed. This linear arrangement is also the predominant form in solution. The key structural parameters for the linear dicyanocuprate(I) anion are summarized in the table below.
| Parameter | Value |
| Bond Angle | |
| ∠(C-Cu-C) | 180° (idealized) |
| Bond Lengths | |
| Cu-C | ~1.92 Å |
| C≡N | ~1.16 Å |
Table 1: Structural Parameters of the Linear Dicyanocuprate(I) Anion.
Experimental Determination of Molecular Structure
The definitive method for determining the precise molecular geometry of the dicyanocuprate(I) anion in the solid state is single-crystal X-ray diffraction . This technique provides detailed information on bond lengths, bond angles, and the overall crystal packing.
General Experimental Protocol for Single-Crystal X-ray Diffraction:
-
Crystal Growth: Single crystals of a salt containing the dicyanocuprate(I) anion, such as [As(C₆H₅)₄][Cu(CN)₂], are grown from a suitable solvent system. This is typically achieved by slow evaporation of the solvent or by carefully layering a solution of the complex with a miscible anti-solvent.
-
Data Collection: A suitable single crystal is mounted on a goniometer head of a diffractometer. The crystal is cooled to a low temperature (typically 100-150 K) to minimize thermal vibrations of the atoms. The diffractometer directs a monochromatic X-ray beam onto the crystal. As the crystal is rotated, the X-rays are diffracted by the electron clouds of the atoms, producing a unique diffraction pattern. A detector, such as a CCD or CMOS detector, records the intensities and positions of the diffracted X-ray beams.
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group of the crystal. The initial positions of the atoms in the unit cell are determined using direct methods or Patterson methods. The atomic positions and their thermal displacement parameters are then refined using a least-squares algorithm to achieve the best possible fit between the observed and calculated diffraction patterns.
Visualization of the Dicyanocuprate(I) Anion
The linear geometry of the discrete dicyanocuprate(I) anion is a consequence of the sp hybridization of the central copper(I) atom. This arrangement minimizes electrostatic repulsion between the two negatively charged cyanide ligands.
Figure 1: Linear structure of the dicyanocuprate(I) anion.
This technical guide provides a foundational understanding of the molecular geometry of the dicyanocuprate(I) anion. The data and methodologies presented are essential for researchers and professionals working with copper-based compounds in various scientific and industrial applications.
An In-depth Technical Guide to the Material Safety of Cuprous Potassium Cyanide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides comprehensive material safety data sheet (MSDS) information for cuprous potassium cyanide, also known as potassium dicyanocuprate(I). The information is tailored for researchers, scientists, and professionals in drug development, presenting key data in a structured format with detailed experimental context.
Chemical Identification and Properties
This compound is an inorganic coordination compound with the chemical formula KCu(CN)₂.[1] In this complex, a central copper(I) ion is coordinated by two cyanide ligands, forming the dicyanocuprate(I) anion, [Cu(CN)₂]⁻, with a potassium counter-ion.[1] It is recognized by several synonyms, including potassium copper(I) cyanide and potassium cuprocyanide.[1]
Table 1: Physical and Chemical Properties of this compound
| Property | Value | Reference |
| Chemical Formula | KCu(CN)₂ or C₂CuKN₂ | [1] |
| Molar Mass | 154.68 g/mol | [2] |
| Appearance | White crystalline solid | [1] |
| Solubility | Water soluble | |
| Density | Denser than water | [3] |
| CAS Number | 13682-73-0 | [1] |
Hazard Identification and Toxicological Profile
This compound is classified as a highly toxic substance. The primary hazard is associated with the cyanide moiety, which is a potent inhibitor of cellular respiration.
Table 2: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Reference |
| Acute Toxicity, Oral | 2 | H300: Fatal if swallowed | [4] |
| Acute Toxicity, Dermal | 1 | H310: Fatal in contact with skin | [4] |
| Acute Toxicity, Inhalation | 2 | H330: Fatal if inhaled | |
| Hazardous to the Aquatic Environment, Acute Hazard | 1 | H400: Very toxic to aquatic life | |
| Hazardous to the Aquatic Environment, Long-term Hazard | 1 | H410: Very toxic to aquatic life with long lasting effects | |
| Genetic Defects | H340: May cause genetic defects | [4][5] |
Contact with acids liberates highly toxic hydrogen cyanide gas (EUH032).[4][5] The substance is also corrosive and can cause severe injury, burns, or death upon inhalation, ingestion, or skin/eye contact. Reaction with water or moist air may release toxic and corrosive gases.
Experimental Protocols
3.1. Determination of Free Cyanide by Argentometric Titration (Liebig-Denigés Method)
This method is a standard procedure for quantifying free (uncomplexed) cyanide in solutions containing copper-cyanide complexes.
-
Principle: Free cyanide ions react with a standardized silver nitrate (AgNO₃) solution to form a soluble dicyanoargentate(I) complex ([Ag(CN)₂]⁻). The endpoint is detected when all free cyanide has been consumed, and the excess silver nitrate reacts with an indicator, typically potassium iodide (KI), to form a persistent turbidity due to the precipitation of silver iodide (AgI).[6]
-
Reagents:
-
Standardized silver nitrate solution (e.g., 0.1 M)
-
Potassium iodide indicator solution (e.g., 10%)[7]
-
Sodium hydroxide solution (to maintain alkaline conditions)
-
-
General Procedure:
-
A known volume of the this compound sample solution is taken and diluted with deionized water.
-
An alkaline environment is ensured by adding a sodium hydroxide solution.
-
A small amount of potassium iodide indicator is added to the solution.[7]
-
The solution is titrated with the standardized silver nitrate solution with constant stirring.
-
The endpoint is the first appearance of a permanent faint turbidity (opalescence) due to the formation of silver iodide.
-
The concentration of free cyanide is calculated based on the volume of silver nitrate solution consumed.
-
3.2. Determination of Total Copper Content
The total copper concentration can be determined using various analytical techniques, including volumetric titration and atomic absorption spectroscopy.[6] A classic volumetric method is the short iodide method.
-
Principle: The sample is treated with acids to decompose the cyanide complex and oxidize Cu(I) to Cu(II). The Cu(II) ions then oxidize iodide ions (I⁻) to iodine (I₂), which is subsequently titrated with a standardized sodium thiosulfate (Na₂S₂O₃) solution using a starch indicator.
-
Reagents:
-
Concentrated Nitric Acid (HNO₃) and Hydrochloric Acid (HCl)
-
Sulfuric Acid (H₂SO₄)
-
Bromine water
-
Ammonium Hydroxide (NH₄OH)
-
Acetic Acid (CH₃COOH)
-
Potassium Iodide (KI)
-
Standardized Sodium Thiosulfate solution
-
Starch indicator solution
-
-
General Procedure:
-
A measured volume of the sample solution is acidified with HCl and HNO₃ and evaporated.[8]
-
Sulfuric acid is added, and the solution is heated to fumes to remove nitrates.[8]
-
The solution is diluted, and bromine water is added to ensure all copper is in the Cu(II) state.[8]
-
Ammonium hydroxide is added to neutralize the solution, followed by acetic acid.[8]
-
Potassium iodide is added, which reacts with Cu(II) to produce iodine.[8]
-
The liberated iodine is immediately titrated with a standard sodium thiosulfate solution to a pale yellow color.
-
Starch indicator is added, and the titration is continued until the blue color disappears.[8]
-
The copper content is calculated from the volume of titrant used.
-
Safe Handling and Emergency Procedures
4.1. Handling and Storage
-
Handle the substance only in a well-ventilated area, preferably in a chemical fume hood.[9]
-
Avoid contact with skin, eyes, and clothing.[4][8] Do not breathe dust or vapors.[4]
-
Personal Protective Equipment (PPE) is mandatory: wear appropriate gloves (nitrile or neoprene), safety goggles, a face shield, and a lab coat.[10][11]
-
Store in a tightly closed container in a cool, dry, and well-ventilated place.[4]
-
Keep away from acids, water, and incompatible materials.[12] Store in a secured area.[10]
4.2. First Aid Measures
-
Inhalation: Move the victim to fresh air immediately.[4][8] If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][8]
-
Skin Contact: Immediately remove all contaminated clothing.[4][8] Gently wash the affected area with plenty of soap and water for at least 15-20 minutes.[7][4][8] Seek immediate medical attention.[4][8]
-
Eye Contact: Immediately rinse cautiously with water for several minutes.[4][8] Remove contact lenses if present and easy to do. Continue rinsing.[4][8] Seek immediate medical attention.[4][8]
-
Ingestion: Rinse mouth.[4][8] Do NOT induce vomiting. Seek immediate medical attention and call a poison control center.[4][8]
4.3. Spill Response Workflow
The following diagram outlines the logical workflow for responding to a spill of this compound.
Caption: Workflow for handling a this compound spill.
Fire-Fighting Measures
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (CO₂), alcohol-resistant foam, or water spray.[7][4][8]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[4][8]
-
Specific Hazards: Fire will produce irritating, corrosive, and/or toxic gases. Contact with water may generate heat and increase the concentration of fumes.
-
Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective clothing.[4][8]
Stability and Reactivity
-
Chemical Stability: Stable under normal storage conditions.[4][8]
-
Reactivity: Highly reactive material.[4][8] Contact with acids liberates very toxic hydrogen cyanide gas.[4][8] Fusion with metal chlorates, perchlorates, nitrates, or nitrites can cause violent explosions.[7]
-
Conditions to Avoid: Moisture and direct sunlight.[4]
-
Incompatible Materials: Strong acids, strong oxidizing agents.
This guide is intended to provide essential safety information and should be used in conjunction with a comprehensive risk assessment and adherence to all applicable institutional and regulatory safety protocols. Always consult the most current Safety Data Sheet provided by the supplier before handling this chemical.
References
- 1. ysi.com [ysi.com]
- 2. people.csiro.au [people.csiro.au]
- 3. nmfrc.org [nmfrc.org]
- 4. Titration of Cyanide Solutions Containing Dissolved Copper - 911Metallurgist [911metallurgist.com]
- 5. saimm.co.za [saimm.co.za]
- 6. This compound | 13682-73-0 | Benchchem [benchchem.com]
- 7. mt.com [mt.com]
- 8. Analytical Method for Copper Content in Cyanide Solution - 911Metallurgist [911metallurgist.com]
- 9. finishing.com [finishing.com]
- 10. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 11. carlroth.com [carlroth.com]
- 12. researchgate.net [researchgate.net]
A Technical Guide to the Historical Preparation of Potassium Cyanocuprates
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the historical methods for the synthesis of potassium cyanocuprates, with a primary focus on the preparation of potassium tetracyanocuprate(I), K₃[Cu(CN)₄], a significant compound in the history of coordination chemistry and a key reagent in various applications. While the term "cuprous potassium cyanide" can also refer to potassium dicyanocuprate(I), K[Cu(CN)₂], historical preparations involving the reaction of copper(II) salts with an excess of potassium cyanide predominantly yield the tetracyano complex. This guide will detail the prevalent historical methodologies, present quantitative data in a structured format, and provide visualizations of the chemical pathways.
Historical Synthesis Methods
The preparation of potassium cyanocuprates dates back to the 19th and early 20th centuries, with methods evolving from direct reactions of copper salts with cyanide to more controlled industrial processes. The two primary historical approaches are the direct cyanation of a copper(II) salt and electrochemical synthesis.
Direct Cyanation of Copper(II) Sulfate
The most common historical method involves the reaction of an aqueous solution of copper(II) sulfate with an excess of potassium cyanide. This reaction proceeds through a series of intermediates. Initially, copper(II) cyanide (Cu(CN)₂) is formed, which is unstable and readily decomposes to the more stable copper(I) cyanide (CuCN) with the evolution of cyanogen gas, a highly toxic byproduct. The insoluble copper(I) cyanide then dissolves in the excess potassium cyanide to form a stable, soluble complex. With a significant excess of potassium cyanide, the predominant product is potassium tetracyanocuprate(I)[1][2][3].
Electrochemical Synthesis
Electrochemical methods offer a more controlled route to the synthesis of cyanocuprate complexes. In a typical historical setup, a copper anode is immersed in a potassium cyanide electrolyte solution. Application of a voltage causes the copper anode to dissolve, releasing cuprous ions (Cu⁺) into the solution. These ions then react with the cyanide ions in the electrolyte to form the cyanocuprate(I) complex. This method allows for a degree of control over the stoichiometry of the resulting complex.
Quantitative Data Summary
The following table summarizes the key quantitative parameters for the historical preparation of potassium tetracyanocuprate(I) via the direct cyanation of copper(II) sulfate.
| Parameter | Value | Notes |
| Reactants | Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O), Potassium Cyanide (KCN) | |
| Molar Ratio (KCN:CuSO₄) | ≥ 5:1 | A significant excess of KCN is crucial to ensure the formation of the tetracyano complex and to dissolve the intermediate CuCN. |
| Solvent | Water | |
| Temperature | Ambient, with potential for gentle warming to ensure complete dissolution. | |
| Reaction Byproducts | Potassium Sulfate (K₂SO₄), Cyanogen ((CN)₂) | Cyanogen is a highly toxic gas, necessitating preparation in a well-ventilated fume hood. |
| Product | Potassium Tetracyanocuprate(I) (K₃[Cu(CN)₄]) | A colorless, crystalline solid. |
Experimental Protocols
The following are detailed experimental protocols for the key historical preparation methods.
Preparation of Potassium Tetracyanocuprate(I) from Copper(II) Sulfate
This protocol is a synthesis of descriptions found in historical chemical literature.
Materials:
-
Copper(II) Sulfate Pentahydrate (CuSO₄·5H₂O)
-
Potassium Cyanide (KCN)
-
Distilled Water
Procedure:
-
Preparation of Copper Sulfate Solution: Prepare a solution of copper(II) sulfate by dissolving a known quantity of CuSO₄·5H₂O in distilled water.
-
Preparation of Potassium Cyanide Solution: In a separate container, prepare a solution of potassium cyanide by dissolving KCN in distilled water. A molar excess of at least five times that of the copper sulfate is required.
-
Reaction: Slowly add the potassium cyanide solution to the copper sulfate solution with constant stirring. A precipitate of copper(II) cyanide will initially form, which will then decompose to copper(I) cyanide with the evolution of cyanogen gas.
-
Dissolution: Continue adding the potassium cyanide solution until the precipitate of copper(I) cyanide completely dissolves, resulting in a clear, colorless solution of potassium tetracyanocuprate(I).
-
Isolation and Purification: The resulting solution can be gently heated to concentrate it and induce crystallization of potassium tetracyanocuprate(I). The crystals can then be collected by filtration, washed with a small amount of cold ethanol, and dried.
Safety Precautions: This procedure must be carried out in a well-ventilated fume hood due to the evolution of highly toxic cyanogen gas. Potassium cyanide is also highly toxic and should be handled with extreme care, avoiding contact with skin and inhalation of dust.
Electrochemical Synthesis of Potassium Cyanocuprate(I)
This protocol describes a general historical electrochemical method.
Apparatus:
-
Electrolytic cell
-
Copper plate (anode)
-
Platinum wire or plate (cathode)
-
Direct current power supply
Procedure:
-
Electrolyte Preparation: Prepare an aqueous solution of potassium cyanide (0.5–1.0 M) to serve as the electrolyte.
-
Cell Assembly: Place the copper anode and platinum cathode into the electrolytic cell containing the potassium cyanide solution, ensuring they do not touch.
-
Electrolysis: Apply a direct current with a voltage of 1.5–2.0 V. The copper anode will begin to dissolve, forming cuprous ions.
-
Complex Formation: The cuprous ions will react with the cyanide ions in the electrolyte to form the cyanocuprate(I) complex.
-
Product Isolation: After a sufficient amount of copper has dissolved, the electrolysis is stopped. The resulting solution containing the potassium cyanocuprate(I) can then be concentrated to induce crystallization.
Visualization of Pathways and Workflows
Signaling Pathway for Direct Cyanation
Caption: Reaction pathway for the synthesis of K₃[Cu(CN)₄] from CuSO₄.
Experimental Workflow for Direct Cyanation
Caption: Step-by-step workflow for the direct cyanation method.
References
- 1. quora.com [quora.com]
- 2. Copper sulphate dissolved in excess of KCN to give class 12 chemistry CBSE [vedantu.com]
- 3. CuSO4 when reacts with KCN forms CuCN which is insoluble in water. It is soluble in excess of KCN due to formation of the following complexa K2[CuCN4]b K3[CuCN4]c CuCN2 d Cu[KCuCN4]. [doubtnut.com]
physical properties of monoclinic KCu(CN)2 crystals
An In-depth Technical Guide on the Physical Properties of Monoclinic KCu(CN)₂ Crystals
For Researchers, Scientists, and Drug Development Professionals
Abstract
Potassium dicyanocuprate(I), KCu(CN)₂, is an inorganic coordination compound notable for its unique crystal structure and its applications in fields such as electroplating. This document provides a comprehensive overview of the known physical properties of the monoclinic crystalline form of KCu(CN)₂. It details the crystallographic parameters determined through X-ray diffraction, physical characteristics such as density and optical properties, and the experimental methodologies employed for its synthesis and characterization. The structural arrangement, featuring polymeric spiral chains, is a key focus. This guide consolidates quantitative data into structured tables and presents logical and experimental workflows as diagrams to facilitate a deeper understanding for research and development applications.
Crystal Structure and Crystallographic Data
KCu(CN)₂ crystallizes in the monoclinic system, belonging to the prismatic class.[1] The space group has been identified as P2₁/c, with four formula units per unit cell.[1][2] Unlike its silver and gold analogues which form discrete linear [M(CN)₂]⁻ ions, the structure of KCu(CN)₂ is polymeric.[2] It consists of helical anionic chains of -[Cu(CN)]- units where each copper(I) center is in a threefold hybridized state, likely a distorted sp² hybrid.[2] These spiral polymer chains are held together by potassium ions (K⁺).[2] The Cu(CN)₂⁻ units are linked by a Cu-N bond of 2.05 ± 0.02 Å, and the two Cu-C bond lengths are 1.92 ± 0.02 Å.[2]
Data Presentation: Crystallographic Properties
The following table summarizes the key crystallographic data for monoclinic KCu(CN)₂ crystals.
| Property | Value | Reference(s) |
| Crystal System | Monoclinic, Prismatic | [1] |
| Space Group | P2₁/c | [1][2] |
| Unit Cell Dimensions | a = 7.57 Å | [2] |
| b = 7.82 Å | [2] | |
| c = 7.45 Å | [2] | |
| β = 102.2° | [2] | |
| Axial Ratios | a:b:c = 0.960:1:0.953 | [1] |
| Formula Units/Cell (Z) | 4 | [1][2] |
Physical Properties
Monoclinic KCu(CN)₂ presents as a colorless, thick, tabular crystalline solid.[1][3] It is soluble in water.[3]
Data Presentation: Physical and Optical Properties
This table outlines the measured physical and optical properties of the crystal.
| Property | Value | Reference(s) |
| Appearance | Colorless Crystalline Solid | [1][3] |
| Molecular Formula | KCu(CN)₂ | [3] |
| Molecular Weight | 154.67 g/mol | [1] |
| Density (X-ray) | 2.38 g/cm³ | [1] |
| Density (Flotation) | 2.384 g/cm³ | [1] |
| Refractive Indices (5893 Å) | α = 1.623 ± 0.005 | [1] |
| β = 1.669 ± 0.005 | [1] | |
| γ = 1.718 ± 0.005 | [1] | |
| Optic Axial Angle (5893 Å) | 2Vₓ = 35° (strong dispersion r>v) | [1] |
| Optical Absorption | Specific optical absorption data for the bulk crystal is not readily available in the reviewed literature. A study on the radiolytic reduction of KCu(CN)₂ to copper nanoparticles reports a plasmon band at 560-580 nm and a UV band at 222 nm for the resulting nanoparticles, not the crystal itself. | [4] |
| Thermal Properties | Specific thermogravimetric analysis (TGA) or differential scanning calorimetry (DSC) data for KCu(CN)₂ was not found in the reviewed literature. | |
| Electrical Properties | Specific electrical conductivity or resistivity data for single-crystal KCu(CN)₂ was not found in the reviewed literature. |
Experimental Protocols
Synthesis of Monoclinic KCu(CN)₂ Crystals
The synthesis of KCu(CN)₂ crystals is achieved through a straightforward aqueous solution method.[1][5]
-
Materials: Potassium cyanide (KCN) and cuprous cyanide (CuCN).
-
Procedure:
-
Safety Note: This procedure involves highly toxic cyanide compounds and must be performed with extreme caution, under a fume hood, and with appropriate personal protective equipment.
Crystal Structure Determination via X-ray Diffraction
The crystallographic data presented in this guide were obtained using single-crystal and powder X-ray diffraction (XRD) techniques.[1][2]
-
Instrumentation:
-
Radiation Source: Copper K-alpha (CuKα) radiation (λ = 1.5418 Å) is typically used.[1]
-
Data Collection:
-
A suitable single crystal is mounted for analysis.
-
For powder diffraction, the crystalline sample is finely ground.
-
Diffraction patterns are collected by measuring the scattered X-ray intensity as a function of the scattering angle.
-
-
Structure Solution and Refinement:
Density Measurement
The density of the crystals was determined by both calculation from the X-ray diffraction data and by physical measurement.
-
Method: Flotation method.
-
Procedure: The flotation method involves placing the crystal in a liquid mixture of two miscible liquids with different densities. The composition of the liquid is adjusted until the crystal remains suspended, at which point the density of the liquid is equal to the density of the crystal. The density of the liquid is then measured.
Thermogravimetric Analysis (General Protocol)
While specific TGA data for KCu(CN)₂ is not available, a general procedure for related copper cyanide polymers is as follows:
-
Instrumentation: A suitable thermogravimetric analyzer (e.g., TA Instruments Q500).[7]
-
Sample Preparation: 5–20 mg of the crystalline sample is placed in an appropriate crucible.[7]
-
Procedure:
-
The sample is heated under an inert nitrogen atmosphere.[7]
-
A constant heating rate, typically between 3 °C/min and 10 °C/min, is applied.[7][8]
-
The mass of the sample is recorded as a function of temperature, typically up to 600 °C or higher, to observe mass loss events corresponding to decomposition or desolvation.[7]
-
Mandatory Visualizations
Caption: Aqueous synthesis workflow for KCu(CN)₂ crystals.
Caption: Logical diagram of the KCu(CN)₂ polymeric structure.
Caption: Experimental workflow for KCu(CN)₂ characterization.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Cuprous potassium cyanide | KCu(CN)2 | CID 61666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. This compound | 13682-73-0 | Benchchem [benchchem.com]
- 6. journals.iucr.org [journals.iucr.org]
- 7. Crystal structures, electron spin resonance, and thermogravimetric analysis of three mixed-valence copper cyanide polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
An In-depth Technical Guide to the Polymeric Structure of Cuprous Potassium Cyanide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed examination of the polymeric structure of cuprous potassium cyanide, KCu(CN)₂, also known as potassium dicyanocuprate(I). The information presented is collated from crystallographic studies and is intended to be a comprehensive resource for professionals in research and development.
Introduction
This compound, with the chemical formula KCu(CN)₂, is an inorganic coordination compound widely utilized in electroplating and as a reagent in organic synthesis.[1] Unlike its silver and gold analogs which form simple, discrete linear [M(CN)₂]⁻ ions, the copper complex exhibits a unique polymeric structure.[1] This guide delves into the crystallographic data, experimental protocols for structure determination, and a visual representation of its intricate polymeric nature.
Crystallographic Data
The structure of KCu(CN)₂ has been determined through single-crystal X-ray diffraction.[1] The compound crystallizes in a monoclinic system with the space group P2₁/c.[1][2][3] The unit cell contains four formula units of KCu(CN)₂.[3]
Unit Cell Parameters
The dimensions of the unit cell have been reported as follows:
| Parameter | Value (Cromer, 1957)[3] | Value (Staritzky & Walker, 1956)[2] |
| a | 7.57 Å | - |
| b | 7.82 Å | - |
| c | 7.45 Å | - |
| a:b:c | - | 0.960:1:0.953 |
| β | 102.2° | 102° 10' |
Bond Lengths and Angles
The coordination environment around the copper(I) ion is a key feature of the polymeric structure. Each copper atom is three-coordinate, involving bonds to two carbon atoms and one nitrogen atom from the cyanide ligands, resulting in a distorted sp² hybridization.[1][3]
| Bond | Bond Length (Å)[3] |
| Cu-C | 1.92 ± 0.02 |
| Cu-N | 2.05 ± 0.02 |
| C-N | 1.15 ± 0.03 |
| C-N | 1.13 ± 0.03 |
| Angle | Angle (°)[3] |
| C-Cu-C | 134.2 ± 0.9 |
Polymeric Structure
The structure of KCu(CN)₂ is characterized by helical polymeric chains of [Cu(CN)₂⁻]n.[1][3][4] In this arrangement, the [Cu(CN)₂]⁻ units are linked by a Cu-N bond, forming a continuous spiral.[3] The potassium ions (K⁺) are situated between these chains, providing charge balance.[3]
Caption: Polymeric chain of KCu(CN)₂.
Experimental Protocols
The definitive structure of KCu(CN)₂ was elucidated using single-crystal X-ray diffraction.[1] The following is a generalized protocol based on the methodologies described in the foundational literature.[3]
Crystal Preparation
-
Synthesis: Crystals of KCu(CN)₂ are prepared by the evaporation of an aqueous solution containing potassium cyanide (KCN) and cuprous cyanide (CuCN).[2]
-
Crystal Selection: A suitable single crystal of appropriate size (e.g., approximately 0.035 mm in diameter and 0.150 mm in length) is selected and mounted on a goniometer head.[3]
Data Collection
-
Instrumentation: A Weissenberg camera or a modern automated diffractometer is used for data collection.[3]
-
X-ray Source: Molybdenum (Mo Kα) or copper (Cu Kα) radiation is employed as the X-ray source.
-
Data Acquisition: The crystal is rotated in the X-ray beam, and the diffraction pattern is recorded on photographic film or a digital detector. A series of diffraction images are collected at different crystal orientations.
Structure Determination and Refinement
-
Data Processing: The intensities of the diffraction spots are measured and corrected for various geometric factors.
-
Structure Solution: The initial positions of the atoms in the unit cell are determined from a three-dimensional Patterson synthesis, followed by a three-dimensional Fourier synthesis.[3]
-
Structure Refinement: The atomic coordinates and thermal parameters are refined using the least-squares method to obtain the best fit between the observed and calculated diffraction intensities.[3]
Logical Workflow for Structural Analysis
The process of determining the polymeric structure of KCu(CN)₂ follows a logical progression from experimental observation to final structural elucidation.
Caption: Workflow for KCu(CN)₂ structural analysis.
References
An In-depth Technical Guide to the FTIR Analysis of the C≡N Stretching Frequency in Potassium Dicyanocuprate(I)
Abstract: This technical guide provides a comprehensive overview of the Fourier-Transform Infrared (FTIR) spectroscopic analysis of the cyanide (C≡N) stretching frequency in potassium dicyanocuprate(I), KCu(CN)₂. It is intended for researchers, scientists, and professionals in drug development and materials science who utilize vibrational spectroscopy for the characterization of coordination compounds. This document details the synthesis of KCu(CN)₂, outlines experimental protocols for FTIR analysis of solid samples, presents quantitative data on the C≡N stretching frequency, and discusses the structural basis for the observed vibrational modes.
Introduction
Potassium dicyanocuprate(I), also known as potassium cuprocyanide, is an inorganic coordination compound with the chemical formula KCu(CN)₂.[1][2] In this complex, a central copper(I) ion is coordinated by two cyanide ligands, forming the dicyanocuprate(I) anion, [Cu(CN)₂]⁻, with the potassium ion acting as the counterion.[1] While the stoichiometry might suggest a simple linear structure, single-crystal X-ray diffraction studies have revealed that solid-state KCu(CN)₂ possesses a polymeric structure.[1] It consists of helical anionic chains of –[Cu(CN)]– units where each copper(I) center is three-coordinate, a departure from the two-coordinate linear geometry seen in analogous silver and gold cyanides.[1]
The vibrational spectroscopy of the cyanide ligand has long been a subject of interest due to the sensitivity of the C≡N stretching frequency to its coordination environment. This includes factors such as the identity and oxidation state of the metal center, the overall coordination geometry, and intermolecular interactions. FTIR spectroscopy is a powerful, non-destructive technique for probing these nuances, making it an invaluable tool for the structural elucidation of metal-cyanide complexes like KCu(CN)₂. This guide will focus specifically on the analysis of the C≡N stretching vibration in KCu(CN)₂.
Experimental Protocols
Synthesis of Potassium Dicyanocuprate(I) (KCu(CN)₂)
A common and straightforward laboratory synthesis of KCu(CN)₂ involves the reaction of cuprous cyanide (CuCN) with potassium cyanide (KCN) in an aqueous solution.[1][3]
Materials:
-
Cuprous Cyanide (CuCN)
-
Potassium Cyanide (KCN)
-
Deionized Water
Procedure:
-
Prepare an aqueous solution containing 20% by weight of potassium cyanide.[3]
-
To this solution, add 14% by weight of cuprous cyanide.[3] The excess cyanide ions from KCN facilitate the dissolution of the sparingly soluble CuCN by forming the soluble [Cu(CN)₂]⁻ complex anion.[1]
-
Stir the mixture at room temperature until the CuCN has completely dissolved.
-
Evaporate the resulting solution at room temperature.[3]
-
As the solution concentrates, white, monoclinic prismatic crystals of KCu(CN)₂ will form.[1]
-
Isolate the crystals by filtration and dry them appropriately.
Safety Precautions: Cyanide salts such as KCN and CuCN are highly toxic. All handling should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn. Avoid contact with acids, which will liberate highly toxic hydrogen cyanide (HCN) gas.
FTIR Sample Preparation and Analysis
For the analysis of solid KCu(CN)₂, the KBr pellet method is commonly employed to obtain high-quality transmission FTIR spectra.
Materials and Equipment:
-
Dried KCu(CN)₂ sample
-
FTIR-grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die
-
FTIR spectrometer
Procedure (KBr Pellet Method):
-
Gently grind a small amount (1-2 mg) of the synthesized KCu(CN)₂ crystals into a fine powder using an agate mortar and pestle.
-
Add approximately 100-200 mg of dry, FTIR-grade KBr to the mortar.
-
Thoroughly mix and grind the KCu(CN)₂ and KBr together until a homogenous, fine powder is obtained. This minimizes light scattering during analysis.
-
Transfer the powder mixture to the die of a pellet press.
-
Apply pressure (typically several tons) to the die to form a thin, transparent, or translucent KBr pellet.
-
Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Record the spectrum, typically in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet or the empty sample chamber should be collected and subtracted from the sample spectrum.
Data Presentation: C≡N Stretching Frequency
The C≡N stretching vibration in metal cyanides typically appears in the spectral region of 2000-2200 cm⁻¹. The exact frequency is sensitive to the coordination environment. For KCu(CN)₂, multiple bands are observed in this region in both IR and Raman spectra, which is consistent with its complex polymeric structure in the solid state.
| Compound | Technique | ν(C≡N) Frequency (cm⁻¹) | Reference |
| KCu(CN)₂ | Infrared (IR) | ~2080, ~2110, ~2125 | [4] |
| KCu(CN)₂ | Raman | ~2095, ~2120 | [4] |
Note: The frequencies are approximate values derived from the spectral data presented in the cited literature.[4] The presence of multiple bands reflects the different cyanide environments within the polymeric crystal lattice.
Interpretation of the C≡N Stretching Frequency
The energy of the C≡N stretching vibration is influenced by several factors, primarily the nature of the bonding between the cyanide ligand and the copper(I) center. In coordination complexes, the cyanide ligand can act as a σ-donor (donating electron density from the carbon lone pair to the metal) and a π-acceptor (accepting electron density from metal d-orbitals into the π* antibonding orbitals of the C≡N bond).
-
σ-Donation: The donation of electron density from the σ-orbital of the cyanide carbon to the copper ion has a minor effect on the C≡N bond strength.
-
π-Backbonding: The key interaction influencing the C≡N frequency is π-backbonding. Copper(I), with its d¹⁰ electron configuration, can donate electron density back into the empty π* antibonding orbitals of the cyanide ligand. This back-donation strengthens the metal-carbon bond but weakens the carbon-nitrogen triple bond. A weaker C≡N bond results in a lower vibrational stretching frequency (a redshift) compared to the "free" cyanide ion (around 2080 cm⁻¹).
In the solid-state structure of KCu(CN)₂, the copper atoms are three-coordinate, and the cyanide ligands act as bridging ligands, creating a polymeric chain. This results in crystallographically distinct cyanide environments, leading to the multiple C≡N stretching bands observed in the FTIR spectrum.[4] The different degrees of π-backbonding in these non-equivalent cyanide ligands contribute to the splitting of the C≡N absorption band.
Conclusion
The FTIR analysis of the C≡N stretching frequency in KCu(CN)₂ is a powerful method for probing its complex solid-state structure. The synthesis of KCu(CN)₂ can be readily achieved in the laboratory, and its FTIR spectrum can be obtained using standard solid-state sampling techniques. The observed C≡N stretching frequencies, which are redshifted and split into multiple bands, are a direct consequence of the polymeric nature of the compound, the three-coordinate geometry of the copper(I) centers, and the resulting π-backbonding interactions. This technical guide provides the foundational knowledge and protocols for researchers to effectively utilize FTIR spectroscopy in the characterization of KCu(CN)₂ and related cyanide-containing materials.
References
Methodological & Application
Application Notes and Protocols: Cuprous Potassium Cyanide in the Rosenmund-von Braun Reaction
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Rosenmund-von Braun reaction is a cornerstone transformation in organic synthesis, enabling the conversion of aryl halides to aryl nitriles, which are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials. This reaction traditionally involves the use of a copper(I) cyanide salt. The term "cuprous potassium cyanide" refers to potassium dicyanocuprate(I) (K[Cu(CN)₂]), a complex formed from cuprous cyanide (CuCN) and potassium cyanide (KCN). Historically, the original reaction conditions developed by Rosenmund and Struck involved a solution of potassium cyanide with catalytic amounts of cuprous cyanide, suggesting the in situ formation of the dicyanocuprate(I) anion, [Cu(CN)₂]⁻, as the active cyanating species.[1] This application note provides a detailed protocol for the cyanation of aryl halides using a combination of cuprous cyanide and potassium cyanide, along with relevant quantitative data and a procedural workflow.
Reaction Mechanism and the Role of this compound
The precise mechanism of the Rosenmund-von Braun reaction is thought to proceed through an oxidative addition of the aryl halide to a copper(I) species, followed by reductive elimination to form the aryl nitrile and a copper(I) halide.[2] The use of potassium cyanide in conjunction with cuprous cyanide is believed to form the more soluble and potentially more reactive dicyanocuprate(I) complex, K[Cu(CN)₂]. This complex facilitates the reaction by increasing the nucleophilicity of the cyanide and enhancing the solubility of the copper species in the reaction medium.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the cyanation of aryl bromides using a combination of cuprous cyanide and potassium cyanide or related protocols.
| Aryl Halide | Cyanide Source | Catalyst/Additive | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 2-Bromonaphthalene | CuCN | None | Pyridine | Reflux | 20 | 85-90 |
| 1-Bromo-4-methoxybenzene | CuCN | L-Proline (1 equiv.) | DMF | 120 | 45 | 81 |
| Aryl Bromides (various) | NaCN | CuI (10 mol%), KI (20 mol%) | Toluene | 110 | Not Specified | Good to Excellent |
Experimental Protocols
Protocol 1: Classical Rosenmund-von Braun Cyanation of 2-Bromonaphthalene
This protocol is a representative example of the classical Rosenmund-von Braun reaction.
Materials:
-
2-Bromonaphthalene
-
Cuprous Cyanide (CuCN)
-
Pyridine (anhydrous)
-
Hydrochloric Acid (HCl), concentrated
-
Sodium Hydroxide (NaOH) solution, 10%
-
Benzene (or an alternative extraction solvent like toluene)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a mechanical stirrer, combine 2-bromonaphthalene (1 equivalent) and cuprous cyanide (1.2-1.5 equivalents).
-
Solvent Addition: Add anhydrous pyridine as the solvent. The amount of solvent should be sufficient to ensure good stirring of the suspension.
-
Reaction: Heat the mixture to reflux with vigorous stirring. The reaction progress can be monitored by thin-layer chromatography (TLC). The reaction is typically complete within 20-24 hours.
-
Work-up:
-
Cool the reaction mixture to room temperature.
-
Pour the mixture into a solution of aqueous ferric chloride and hydrochloric acid to decompose the copper complexes. Alternatively, a solution of aqueous sodium cyanide or potassium cyanide can be used to complex the copper salts, followed by extraction.
-
Extract the aqueous layer with a suitable organic solvent (e.g., benzene, toluene, or ethyl acetate).
-
Wash the combined organic layers successively with dilute hydrochloric acid, water, 10% sodium hydroxide solution, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter and concentrate the organic layer under reduced pressure to obtain the crude product.
-
-
Purification: The crude 2-naphthonitrile can be purified by recrystallization from a suitable solvent (e.g., ethanol) or by vacuum distillation to yield the pure product.
Mandatory Visualizations
Logical Workflow for the Rosenmund-von Braun Reaction
Caption: General experimental workflow for the Rosenmund-von Braun reaction.
Signaling Pathway (Reaction Mechanism)
Caption: Simplified proposed mechanism of the Rosenmund-von Braun reaction.
References
KCu(CN)₂ as a Versatile Catalyst in Organic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Potassium dicyanocuprate(I) (KCu(CN)₂), a coordination compound of copper(I) cyanide and potassium cyanide, serves as a valuable and versatile catalyst in a range of organic transformations. Its utility stems from its ability to act as a soluble and reactive source of both cuprous ions (Cu⁺) and cyanide nucleophiles (CN⁻) in a single, stable reagent. This application note provides a detailed overview of the applications of KCu(CN)₂ in organic synthesis, complete with experimental protocols, quantitative data, and mechanistic diagrams to facilitate its use in research and development.
Cyanation of Aryl and Vinyl Halides (Rosenmund-von Braun Reaction)
The Rosenmund-von Braun reaction is a classical and widely used method for the synthesis of aryl nitriles from aryl halides, a transformation of significant importance in the synthesis of pharmaceuticals, agrochemicals, and functional materials. KCu(CN)₂ and related copper(I) cyanide systems are central to this reaction.
Application Notes:
The use of catalytic amounts of copper in conjunction with an alkali metal cyanide, which in solution can form the [Cu(CN)₂]⁻ complex, represents a significant improvement over the traditional use of stoichiometric copper(I) cyanide.[1] This catalytic approach simplifies product purification and reduces metal waste. The reaction is tolerant of a wide variety of functional groups on the aryl halide. The choice of solvent is crucial, with polar aprotic solvents like DMF, NMP, or DMSO being commonly employed to ensure the solubility of the reagents and facilitate the reaction at elevated temperatures.[2]
Quantitative Data: Cyanation of Aryl Halides
| Entry | Aryl Halide | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Iodoanisole | 10 mol% CuI, 1.2 eq NaCN | Toluene | 110 | 24 | 95 | [3] |
| 2 | 4-Bromobenzonitrile | 10 mol% CuI, 1.2 eq NaCN, 20 mol% KI | Toluene | 110 | 24 | 92 | [3] |
| 3 | 1-Bromonaphthalene | 10 mol% CuI, 1.2 eq NaCN, 20 mol% KI | Toluene | 110 | 24 | 96 | [3] |
| 4 | 2-Bromopyridine | 10 mol% CuI, 1.2 eq NaCN, 20 mol% KI | Toluene | 110 | 24 | 85 | [3] |
| 5 | 4-Methoxyiodobenzene | 1.2 eq CuCN, 1.0 eq L-proline | DMF | 120 | 45 | 98 | [4] |
| 6 | 4-Nitroiodobenzene | 1.2 eq CuCN, 1.0 eq L-proline | DMF | 80 | 45 | 92 | [4] |
Experimental Protocol: General Procedure for Rosenmund-von Braun Cyanation
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add the aryl halide (1.0 mmol), KCu(CN)₂ (1.2 mmol, or a mixture of CuCN (1.2 mmol) and KCN (1.2 mmol)), and a magnetic stir bar.
-
Add the appropriate dry, degassed solvent (e.g., DMF, 5 mL).
-
If using a ligand, add it to the flask (e.g., L-proline, 20 mol%).
-
Heat the reaction mixture to the desired temperature (typically 100-200 °C) and stir vigorously.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Pour the mixture into a separatory funnel containing an aqueous solution of ethylenediamine or ammonia to complex with the copper salts, and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aryl nitrile.
Catalytic Cycle: Rosenmund-von Braun Reaction
Cyanation of Aryl Diazonium Salts (Sandmeyer Reaction)
The Sandmeyer reaction provides an alternative route to aryl nitriles, starting from readily available anilines. The aniline is first converted to a diazonium salt, which is then reacted with a copper(I) cyanide species, often generated in situ from KCu(CN)₂ or a mixture of a copper(I) salt and an alkali metal cyanide.
Application Notes:
The Sandmeyer reaction is a powerful method for introducing a cyano group onto an aromatic ring. The reaction is typically carried out in aqueous solution at low temperatures to ensure the stability of the diazonium salt intermediate. The use of a buffered solution can be beneficial for controlling the pH and improving yields.[5] The reaction is believed to proceed through a radical-nucleophilic aromatic substitution mechanism.[6]
Quantitative Data: Sandmeyer Cyanation of Aryl Diazonium Salts
| Entry | Starting Aniline | Diazotization Conditions | Cyanation Conditions | Yield (%) | Reference |
| 1 | 4-Methoxyaniline | NaNO₂, HCl, 0-5 °C | KCu(CN)₂, 60-70 °C | 75-83 | [4] |
| 2 | 4-Chloroaniline | NaNO₂, HCl, 0-5 °C | KCu(CN)₂, 60-70 °C | 70-78 | [4] |
| 3 | 2-Methylaniline | NaNO₂, HBr, 0-5 °C | CuCN/KCN, 60-70 °C | 68-75 | [4] |
| 4 | 4-Nitroaniline | NaNO₂, H₂SO₄, 0-5 °C | KCu(CN)₂, 60-70 °C | 85-92 | [7] |
| 5 | Aniline | t-BuONO, MeCN | CuCN (10 mol%), KCN, 1,10-phenanthroline, rt | 93 | [7] |
Experimental Protocol: General Procedure for Sandmeyer Cyanation
-
Diazotization: a. Dissolve the aniline (1.0 mmol) in an aqueous acidic solution (e.g., 2M HCl). b. Cool the solution to 0-5 °C in an ice bath. c. Slowly add a solution of sodium nitrite (1.1 mmol) in water, keeping the temperature below 5 °C. d. Stir the mixture for 15-30 minutes at 0-5 °C. The formation of the diazonium salt is complete when a positive test with starch-iodide paper is observed.
-
Cyanation: a. In a separate flask, prepare a solution of KCu(CN)₂ (1.2 mmol) in water. b. Slowly add the cold diazonium salt solution to the KCu(CN)₂ solution with vigorous stirring. Effervescence (evolution of N₂) should be observed. c. After the addition is complete, warm the reaction mixture gently (e.g., to 60-70 °C) for 30-60 minutes to ensure complete reaction. d. Cool the mixture to room temperature and extract the product with an organic solvent (e.g., diethyl ether or dichloromethane). e. Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. f. Purify the crude product by distillation or column chromatography to yield the aryl nitrile.
Reaction Workflow: Sandmeyer Reaction
Synthesis of Nitrogen-Containing Heterocycles
Copper cyanide complexes, including KCu(CN)₂, can serve as catalysts or reagents in the synthesis of various nitrogen-containing heterocycles, such as quinolines, triazoles, and imidazoles. These reactions often involve C-N bond formation and cyclization steps.
Application Notes:
While many protocols for heterocycle synthesis utilize other copper sources like CuI or Cu(OAc)₂, KCu(CN)₂ can be a viable alternative, particularly when a soluble and reactive copper(I) source is required. In some cases, the cyanide ligand may not be directly incorporated into the product but plays a role in the catalytic cycle. These syntheses often proceed via cascade or domino reactions, offering a high degree of atom economy and efficiency.[8][9]
Representative Examples:
-
Quinolines: Copper-catalyzed methods have been developed for the synthesis of quinolines from 2-aminobenzylamines and ketones, involving a C-N cleavage and condensation sequence.[9]
-
Triazoles: The copper-catalyzed azide-alkyne cycloaddition (CuAAC) is a prominent method for synthesizing 1,2,3-triazoles. While often using Cu(I) salts, systems that can generate the active copper species from precursors like KCu(CN)₂ are conceivable.[10][11]
-
Imidazoles: Copper-catalyzed oxidative C-H functionalization provides a route to highly substituted imidazoles from readily available starting materials.[12]
Due to the diversity of these reactions, specific quantitative data and protocols are highly substrate-dependent. Researchers are encouraged to consult the primary literature for detailed procedures for the synthesis of a specific heterocyclic target.
C-N Cross-Coupling Reactions (Ullmann Condensation)
The Ullmann condensation is a copper-catalyzed reaction for the formation of C-N bonds, typically between an aryl halide and an amine, amide, or other nitrogen nucleophile.[13] KCu(CN)₂ can be a component of the catalytic system in these transformations, although more commonly, a combination of a copper(I) salt and a ligand is employed.
Application Notes:
Modern Ullmann C-N coupling reactions often utilize ligands such as 1,10-phenanthroline or diamines to improve catalyst solubility and reactivity, allowing for lower reaction temperatures and broader substrate scope. The reaction is a powerful tool for the synthesis of arylamines and related compounds, which are prevalent in medicinal chemistry.
Experimental Protocol: General Procedure for Ullmann C-N Coupling
-
In a glovebox or under an inert atmosphere, charge a Schlenk tube with a copper(I) source (e.g., CuI, 5-10 mol%), the appropriate ligand (e.g., 1,10-phenanthroline, 10-20 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0 equiv).
-
Add the aryl halide (1.0 mmol) and the nitrogen nucleophile (1.2 mmol).
-
Add the solvent (e.g., DMF or toluene) and seal the tube.
-
Heat the reaction mixture to the required temperature (typically 80-140 °C) with stirring.
-
Monitor the reaction by TLC or GC.
-
After completion, cool the reaction mixture and partition between water and an organic solvent.
-
Separate the organic layer, wash with brine, dry, and concentrate.
-
Purify the product by column chromatography.
Logical Relationship: Ullmann C-N Coupling
Conclusion
KCu(CN)₂ is a valuable reagent in organic synthesis, primarily for its role in cyanation reactions. Its ability to provide a soluble and reactive source of copper(I) and cyanide makes it a key component in the Rosenmund-von Braun and Sandmeyer reactions for the synthesis of aryl nitriles. Furthermore, the principles of copper-cyanide catalysis extend to the synthesis of nitrogen-containing heterocycles and C-N cross-coupling reactions. The protocols and data provided herein serve as a guide for the effective utilization of KCu(CN)₂ and related copper cyanide systems in a variety of synthetic applications. As with all cyanide-containing reagents, appropriate safety precautions must be taken during handling and disposal.
References
- 1. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 4. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 5. Sandmeyer reactions. Part 6.1 A mechanistic investigation into the reduction and ligand transfer steps of Sandmeyer cyanation - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 6. Recent trends in the chemistry of Sandmeyer reaction: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An efficient synthesis of quinolines via copper-catalyzed C-N cleavage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Synthesis methods of 1,2,3-/1,2,4-triazoles: A review [frontiersin.org]
- 10. Synthesis methods of 1,2,3-/1,2,4-triazoles: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Cu (II)-catalyzed: synthesis of imidazole derivatives and evaluating their larvicidal, antimicrobial activities with DFT and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Ullmann condensation - Wikipedia [en.wikipedia.org]
- 13. benchchem.com [benchchem.com]
Application Notes and Protocols for the Electrochemical Synthesis of Nitriles using Cuprous Potassium Cyanide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Nitriles are pivotal structural motifs in a vast array of pharmaceuticals, agrochemicals, and functional materials. Traditional methods for their synthesis, such as the Sandmeyer and Rosenmund-von Braun reactions, often necessitate stoichiometric amounts of copper(I) cyanide and harsh reaction conditions, leading to challenges in product purification and significant waste generation. Modern synthetic strategies have increasingly focused on the development of catalytic systems that are milder, more efficient, and environmentally benign.
Electrochemical synthesis has emerged as a powerful and sustainable alternative, leveraging electricity to drive chemical transformations. This approach minimizes the use of chemical oxidants and reductants, often leading to higher selectivity and milder reaction conditions. The combination of copper catalysis with electrochemistry for the synthesis of nitriles offers a promising avenue for clean and efficient C-CN bond formation.
This document provides detailed application notes and protocols for the electrochemical synthesis of aryl nitriles from aryl halides, utilizing a copper catalyst in the presence of potassium cyanide. The protocols described herein are based on established principles of copper-catalyzed cyanation reactions, adapted for an electrochemical setup.
Reaction Principle and Mechanism
The electrochemical synthesis of aryl nitriles from aryl halides using a copper catalyst and potassium cyanide is predicated on a catalytic cycle where the electrochemical potential drives the regeneration of the active copper catalyst. While the precise mechanism can vary depending on the specific conditions, a plausible pathway involves the oxidative addition of the aryl halide to a Cu(I) species, followed by cyanation and reductive elimination to yield the aryl nitrile and regenerate the Cu(I) catalyst.
In an electrochemical cell, a sacrificial anode or the oxidation of other species in the electrolyte can provide the necessary electrons to maintain the catalytic cycle. The use of cuprous potassium cyanide, often formed in situ from a Cu(I) source and KCN, provides the active cyanating agent. The overall process can be summarized as the copper-catalyzed nucleophilic substitution of a halide with a cyanide group, with the electrochemical setup ensuring the continuous regeneration of the active catalytic species.
Experimental Protocols
General Considerations
-
Safety: This procedure involves the use of potassium cyanide, which is highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. A quench solution for cyanide (e.g., alkaline hypochlorite) should be readily available.
-
Reagents and Solvents: All reagents should be of high purity. Anhydrous solvents are recommended for optimal performance.
-
Electrochemical Setup: A standard two-electrode or three-electrode electrochemical cell can be used. A potentiostat/galvanostat is required to control the cell potential or current.
Protocol for the Electrochemical Synthesis of 4-Methoxybenzonitrile from 4-Bromoanisole
This protocol describes a representative procedure for the electrochemical cyanation of an aryl bromide.
Materials:
-
4-Bromoanisole
-
Copper(I) iodide (CuI)
-
Potassium cyanide (KCN)
-
N,N'-Dimethylethylenediamine (DMEDA)
-
Potassium iodide (KI)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium tetrafluoroborate, TBABF₄)
-
Electrochemical cell (undivided or divided)
-
Carbon felt or platinum foil electrodes (working and counter)
-
Reference electrode (e.g., Ag/AgCl) (for a three-electrode setup)
-
Potentiostat/Galvanostat
-
Magnetic stirrer and stir bar
Procedure:
-
Cell Assembly: In an inert atmosphere (e.g., under argon or nitrogen), assemble the electrochemical cell. For an undivided cell, place the working electrode (e.g., carbon felt) and the counter electrode (e.g., platinum foil) parallel to each other at a fixed distance.
-
Reaction Mixture Preparation: To the electrochemical cell, add CuI (10 mol%), KI (20 mol%), and KCN (1.2 equivalents).
-
Add anhydrous DMF to dissolve the salts, followed by the supporting electrolyte (TBABF₄) to a final concentration of 0.1 M.
-
Add 4-bromoanisole (1.0 equivalent) and DMEDA (1.0 equivalent) to the reaction mixture.
-
Electrolysis:
-
If using a potentiostat (controlled potential electrolysis), apply a constant potential. The optimal potential should be determined via cyclic voltammetry, but a starting point can be in the range of -1.5 to -2.0 V vs. a standard reference electrode.
-
If using a galvanostat (controlled current electrolysis), apply a constant current (e.g., 10 mA).
-
-
Stir the reaction mixture at a constant rate at a controlled temperature (e.g., 110 °C) for the duration of the electrolysis (typically 4-12 hours, monitor by TLC or GC for completion).
-
Work-up and Purification:
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully quench the reaction mixture by slowly adding it to an alkaline hypochlorite solution to destroy any residual cyanide.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the pure 4-methoxybenzonitrile.
-
Data Presentation
The following table summarizes representative yields for the copper-catalyzed cyanation of various aryl bromides. While this data is derived from a chemical synthesis protocol, it provides a strong indication of the expected substrate scope and efficiency for the analogous electrochemical method.[1][2]
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromoanisole | 4-Methoxybenzonitrile | 92 |
| 2 | 4-Bromotoluene | 4-Methylbenzonitrile | 85 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluorobenzonitrile | 88 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)benzonitrile | 75 |
| 5 | 4'-Bromobiphenyl | 4-Cyanobiphenyl | 91 |
| 6 | 2-Bromonaphthalene | 2-Naphthonitrile | 89 |
| 7 | 3-Bromopyridine | 3-Cyanopyridine | 78 |
Visualizations
Experimental Workflow
Caption: Experimental workflow for electrochemical nitrile synthesis.
Proposed Electrochemical Catalytic Cycle
Caption: Proposed Cu(I)/Cu(III) catalytic cycle for electrochemical cyanation.
References
Application Notes and Protocols: The Role of Copper(I) Cyanide Derivatives in Organometallic Chemistry
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dicyanocuprate(I), K[Cu(CN)₂], is a salt containing the linear dicyanocuprate(I) anion. While it finds significant application in the field of electroplating for copper and brass, its direct use as a reagent in organometallic chemistry for applications such as cross-coupling or cyanation reactions is not widespread in the current scientific literature. The stability of the [Cu(CN)₂]⁻ complex renders it less reactive as a cyanide source or as a precursor for the in-situ generation of organocuprates compared to simpler copper(I) salts like copper(I) cyanide (CuCN) or copper(I) halides (CuX).
This document will provide an overview of the structure and reactivity of the dicyanocuprate(I) anion, explain its limited direct role in synthesis, and then focus on the closely related and synthetically crucial applications of copper(I) cyanide in the formation of Gilman and cyano-Gilman reagents, which are powerful tools in C-C and C-X bond formation.
Structure of the Dicyanocuprate(I) Anion
The dicyanocuprate(I) anion, [Cu(CN)₂]⁻, features a central copper(I) ion linearly coordinated to two cyanide ligands. This linear geometry is a stable configuration for d¹⁰ metal complexes.
Caption: Structure of the Potassium Dicyanocuprate(I) ion pair.
Application in Organometallic Synthesis: A Focus on Copper(I) Cyanide
While K[Cu(CN)₂] is not a common reagent, copper(I) cyanide (CuCN) is a vital precursor for the synthesis of highly useful organometallic reagents, namely Gilman and cyano-Gilman cuprates. These reagents are valued for their ability to participate in a variety of transformations with high selectivity.
Gilman Reagents (Lithium Dialkylcuprates)
Gilman reagents, with the general formula R₂CuLi, are typically prepared by the reaction of a copper(I) halide with two equivalents of an organolithium reagent. They are excellent for 1,4-conjugate addition to α,β-unsaturated carbonyl compounds and for coupling with organic halides.
Cyano-Gilman Reagents (Lithium Alkylcyanocuprates)
Cyano-Gilman reagents, RCu(CN)Li and R₂Cu(CN)Li₂, are prepared from the reaction of an organolithium reagent with copper(I) cyanide. These "higher-order" cuprates are often more soluble and can exhibit enhanced reactivity and thermal stability compared to traditional Gilman reagents. A key advantage is that the cyanide ligand is non-transferable, which is beneficial when using valuable or complex alkyl groups.
Experimental Protocols
The following protocols describe the preparation of a Gilman reagent from copper(I) bromide and a cyano-Gilman reagent from copper(I) cyanide. These procedures are illustrative and should be adapted based on the specific substrate and scale of the reaction.
Protocol 1: Preparation of Lithium Dimethylcuprate (a Gilman Reagent)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Copper(I) bromide (CuBr) | 143.45 | 1.43 g | 10 |
| Methyllithium (MeLi) | 21.98 | 20 mmol | 20 |
| Diethyl ether (anhydrous) | 74.12 | 50 mL | - |
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and a nitrogen inlet, add copper(I) bromide (1.43 g, 10 mmol).
-
Add anhydrous diethyl ether (50 mL) and cool the resulting suspension to 0 °C in an ice bath.
-
Slowly add methyllithium (20 mmol, e.g., 12.5 mL of a 1.6 M solution in diethyl ether) to the stirred suspension while maintaining the temperature at 0 °C. The addition should be done dropwise to control any exotherm.
-
Upon completion of the addition, the dark-colored suspension of CuBr will dissolve to give a clear, colorless to slightly yellow solution of lithium dimethylcuprate.
-
The Gilman reagent is not isolated and is used directly for subsequent reactions.
Caption: Workflow for the preparation of a Gilman reagent.
Protocol 2: Preparation of a Lithium Methylcyanocuprate (a Cyano-Gilman Reagent)
Materials:
| Reagent/Solvent | Molar Mass ( g/mol ) | Amount | Moles (mmol) |
| Copper(I) cyanide (CuCN) | 89.56 | 0.896 g | 10 |
| Methyllithium (MeLi) | 21.98 | 10 mmol | 10 |
| Tetrahydrofuran (THF, anhydrous) | 72.11 | 40 mL | - |
Procedure:
-
To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add copper(I) cyanide (0.896 g, 10 mmol).
-
Add anhydrous tetrahydrofuran (40 mL) and cool the suspension to -78 °C using a dry ice/acetone bath.
-
Slowly add methyllithium (10 mmol, e.g., 6.25 mL of a 1.6 M solution in diethyl ether) to the stirred suspension.
-
After the addition is complete, allow the mixture to warm to 0 °C and stir for 30 minutes. A clear, colorless solution of the lithium methylcyanocuprate will be formed.
-
The cyano-Gilman reagent is not isolated and is used directly in subsequent synthetic steps.
Caption: Workflow for the preparation of a Cyano-Gilman reagent.
Quantitative Data Summary
The following table summarizes typical reaction conditions for the formation of these organocuprate reagents.
| Reagent Type | Copper Source | Organolithium Stoichiometry | Typical Solvent | Temperature (°C) |
| Gilman Reagent | CuBr or CuI | 2 equivalents | Diethyl ether | 0 |
| Cyano-Gilman Reagent | CuCN | 1-2 equivalents | Tetrahydrofuran | -78 to 0 |
Conclusion
While potassium dicyanocuprate(I) is a stable and important compound in electrochemistry, its direct application in organometallic synthesis is limited. For researchers in organic synthesis and drug development, the more synthetically versatile precursor is copper(I) cyanide, which provides access to a wide range of highly selective and reactive Gilman and cyano-Gilman reagents. The protocols provided serve as a starting point for the preparation of these valuable synthetic intermediates. It is always recommended to consult the primary literature for specific applications and substrate-dependent optimizations.
Application Notes and Protocols for the Preparation of Aryl Nitriles from Aryl Halides with KCu(CN)₂
For Researchers, Scientists, and Drug Development Professionals
Introduction
The cyanation of aryl halides is a fundamental transformation in organic synthesis, providing a direct route to aryl nitriles. These compounds are valuable intermediates in the pharmaceutical and agrochemical industries, as the nitrile functionality can be readily converted into other important functional groups such as carboxylic acids, amines, and amides. The Rosenmund-von Braun reaction, a classic method for this conversion, traditionally involves the reaction of an aryl halide with a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures.[1][2][3][4]
The active cyanating agent in these reactions is often considered to be a copper-cyanide complex, such as potassium dicyanocuprate(I) (KCu(CN)₂). This complex can be generated in situ from the reaction of CuCN with potassium cyanide (KCN). Modern modifications of the Rosenmund-von Braun reaction have led to milder reaction conditions and improved functional group tolerance, often employing catalytic amounts of copper salts in the presence of various cyanide sources and ligands.[5]
This document provides detailed application notes and protocols for the preparation of aryl nitriles from aryl halides utilizing KCu(CN)₂, generated in situ from CuCN and KCN, in a modified Rosenmund-von Braun reaction.
Reaction Principle
The core of this transformation is a copper-mediated nucleophilic aromatic substitution of a halide with a cyanide ion. The reaction is believed to proceed through an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III)-aryl intermediate. Subsequent reductive elimination yields the desired aryl nitrile and regenerates a copper(I) species, completing the catalytic cycle. The use of polar, high-boiling solvents like DMF or nitrobenzene is common to ensure the solubility of the reagents and to facilitate the reaction at elevated temperatures.[4]
Recent advancements have shown that the addition of ligands, such as L-proline, can significantly promote the reaction, allowing for lower reaction temperatures and improved yields.[5]
Data Presentation
The following table summarizes the results of the L-proline-promoted Rosenmund-von Braun reaction for the cyanation of various aryl halides.
| Entry | Aryl Halide | Product | Conditions | Yield (%) |
| 1 | Iodobenzene | Benzonitrile | CuCN (1.2 eq), L-proline (1.0 eq), DMF, 120°C, 45 h | 81 |
| 2 | 1-Iodo-4-methylbenzene | 4-Methylbenzonitrile | CuCN (1.2 eq), L-proline (1.0 eq), DMF, 120°C, 45 h | 85 |
| 3 | 1-Iodo-4-methoxybenzene | 4-Methoxybenzonitrile | CuCN (1.2 eq), L-proline (1.0 eq), DMF, 120°C, 45 h | 89 |
| 4 | 1-Iodo-4-chlorobenzene | 4-Chlorobenzonitrile | CuCN (1.2 eq), L-proline (1.0 eq), DMF, 120°C, 45 h | 78 |
| 5 | 1-Bromo-4-nitrobenzene | 4-Nitrobenzonitrile | CuCN (2.0 eq), L-proline (1.0 eq), DMF, 120°C, 45 h | 92 |
| 6 | 1-Bromo-2-methylbenzene | 2-Methylbenzonitrile | CuCN (2.0 eq), L-proline (1.0 eq), DMF, 120°C, 45 h | 75 |
| 7 | 1-Bromo-3-methoxybenzene | 3-Methoxybenzonitrile | CuCN (2.0 eq), L-proline (1.0 eq), DMF, 120°C, 45 h | 82 |
| 8 | 2-Bromonaphthalene | 2-Naphthonitrile | CuCN (2.0 eq), L-proline (1.0 eq), DMF, 120°C, 45 h | 88 |
| 9 | 3-Bromopyridine | 3-Cyanopyridine | CuCN (2.0 eq), L-proline (1.0 eq), DMF, 120°C, 45 h | 72 |
Data adapted from Wang, D., et al. Synlett 2006, (12), 1899-1902.[5]
Experimental Protocols
General Procedure for the L-Proline-Promoted Cyanation of Aryl Halides
Materials:
-
Aryl halide (1.0 mmol)
-
Copper(I) cyanide (CuCN) (1.2 - 2.0 mmol)
-
L-proline (1.0 mmol)
-
N,N-Dimethylformamide (DMF) (3 mL)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer and hotplate
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for workup and purification
-
Ethyl acetate
-
Brine solution
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add the aryl halide (1.0 mmol), copper(I) cyanide (1.2-2.0 equivalents), and L-proline (1.0 equivalent).
-
Solvent Addition: Add N,N-dimethylformamide (3 mL) to the flask.
-
Inert Atmosphere: Purge the flask with an inert gas (Nitrogen or Argon) for 5-10 minutes.
-
Reaction: Place the flask under a reflux condenser with an inert gas inlet. Heat the reaction mixture to 120°C with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography (GC). The reaction is typically complete within 45 hours.
-
Workup: After the reaction is complete, cool the mixture to room temperature. Dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble copper salts.
-
Extraction: Transfer the filtrate to a separatory funnel and wash with water, followed by brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure aryl nitrile.
Safety Precautions:
-
Cyanide Hazard: Copper(I) cyanide and potassium cyanide are highly toxic. Handle these reagents with extreme caution in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Quenching Cyanide Waste: All waste containing cyanide must be quenched by treating with an excess of bleach (sodium hypochlorite) or hydrogen peroxide under basic conditions before disposal.
-
Inert Atmosphere: The reaction should be carried out under an inert atmosphere to prevent oxidation of the copper(I) species.
Visualizations
Logical Relationship of Key Reaction Components
References
Application Notes and Protocols for Copper Electroplating Strike Bath Formulation with Potassium Cuprocyanide
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the formulation, operation, and maintenance of a potassium cuprocyanide-based copper strike electroplating bath. A copper strike is a thin, initial layer of copper electroplated onto a substrate to improve the adhesion of subsequent metal layers.[1] This process is critical for ensuring the integrity and performance of plated components in various research and development applications.
Bath Formulation and Chemical Components
A typical potassium cuprocyanide copper strike bath consists of several key components, each with a specific function. The formulation is designed to produce a thin, adherent copper layer on various metallic substrates, particularly those that are prone to passivation or immersion deposition in acidic plating baths, such as steel and zinc alloys.[1][2]
Table 1: Chemical Components and their Functions
| Component | Chemical Formula | Typical Concentration Range | Function |
| Copper (I) Cyanide | CuCN | 15 - 30 g/L (2.0 - 4.0 oz/gal) | Source of copper ions for deposition.[1][2] |
| Potassium Cyanide (Free) | KCN | 7.5 - 15 g/L (1.0 - 2.0 oz/gal) | Solubilizes copper cyanide and provides conductivity.[1][2] A higher free cyanide concentration improves throwing power but can reduce cathode efficiency.[1] |
| Potassium Hydroxide | KOH | 7.5 - 30 g/L (1.0 - 4.0 oz/gal) | Increases conductivity and maintains a high pH to prevent the decomposition of cyanide.[2] |
| Rochelle Salts (Potassium Sodium Tartrate) | KNaC₄H₄O₆·4H₂O | 15 - 45 g/L (2.0 - 6.0 oz/gal) | Acts as a chelating agent to prevent the precipitation of metal hydroxides, refines the grain structure of the deposit, and improves anode corrosion.[3][4] |
Operating Parameters
Precise control of operating parameters is crucial for achieving a high-quality copper strike. The following table summarizes the recommended operating conditions.
Table 2: Operating Parameters
| Parameter | Recommended Range | Effect of Deviation |
| Temperature | 43 - 60 °C (110 - 140 °F) | Too Low: Reduced cathode efficiency and poor adhesion. Too High: Increased cyanide decomposition.[1] |
| Cathode Current Density | 1.1 - 3.2 A/dm² (10 - 30 A/ft²) | Too Low: Slow deposition rate. Too High: Burnt, non-adherent deposits.[1] |
| Anode Current Density | 0.5 - 1.6 A/dm² (5 - 15 A/ft²) | Too High: Anode polarization and roughness.[5] |
| pH | 11.0 - 12.5 | Too Low: Cyanide decomposition and hydrogen evolution. Too High: Reduced anode corrosion.[5] |
| Agitation | Mild mechanical or solution agitation | Ensures uniform concentration and temperature, and dislodges hydrogen bubbles.[6] |
| Anode to Cathode Ratio | 2:1 | Maintains proper anode corrosion and bath stability.[5] |
Experimental Protocols
Protocol for Strike Bath Preparation (1 Liter)
This protocol outlines the step-by-step procedure for preparing a 1-liter potassium cuprocyanide copper strike bath.
Safety Precautions: Potassium cyanide and copper cyanide are highly toxic.[5] Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Never add acid to a cyanide solution, as this will release highly toxic hydrogen cyanide gas.
-
Water Preparation: Fill a 2-liter beaker with approximately 600 mL of deionized water and heat to around 50°C.[5]
-
Dissolution of Cyanide and Hydroxide: With continuous stirring, slowly dissolve the required amount of potassium cyanide and potassium hydroxide in the warm deionized water.[5][7] Ensure complete dissolution.
-
Addition of Copper Cyanide: In a separate smaller beaker, create a slurry of the required amount of copper (I) cyanide in about 100 mL of deionized water. Slowly and carefully add this slurry to the main solution while stirring vigorously.[6] The solution should become clear as the copper cyanide dissolves to form the potassium cuprocyanide complex.
-
Addition of Rochelle Salts: Once the copper cyanide is fully dissolved, add the required amount of Rochelle salts and continue stirring until they are completely dissolved.[5]
-
Final Volume Adjustment: Allow the solution to cool to room temperature. Transfer the solution to a 1-liter volumetric flask and add deionized water to bring the final volume to 1 liter.
-
Analysis and Adjustment: Analyze the "free" potassium cyanide concentration and pH of the bath and make any necessary adjustments to bring them within the specified operating ranges.[5]
Protocol for Free Potassium Cyanide Analysis
The concentration of "free" cyanide is critical for bath performance. This titration method is commonly used for its determination.[8]
-
Sample Preparation: Pipette a 10 mL sample of the copper strike bath into a 250 mL Erlenmeyer flask.[8]
-
Dilution: Add 100 mL of deionized water to the flask.
-
Indicator Addition: Add 1 mL of a 10% potassium iodide (KI) solution to the flask and swirl to mix.[8]
-
Titration: Titrate the solution with a standardized 0.1 N silver nitrate (AgNO₃) solution. The endpoint is reached when a faint, permanent turbidity (yellowish-white cloudiness) appears.[8]
-
Calculation: Free Potassium Cyanide (g/L) = (mL of 0.1 N AgNO₃ used) x 1.302
Protocol for Hull Cell Testing
The Hull cell is a miniature plating cell used to qualitatively assess the condition of the plating bath over a range of current densities on a single test panel.[7][9]
-
Bath Sample: Fill a 267 mL Hull cell with the copper strike bath to be tested.[9]
-
Panel Preparation: Clean a polished brass or steel Hull cell panel by electrocleaning and acid dipping, followed by a thorough rinse with deionized water.
-
Plating: Place the cleaned panel in the Hull cell and connect the electrodes to a rectifier. Plate the panel at a total current of 1-3 amperes for 5-10 minutes at the recommended operating temperature.[7]
-
Rinsing and Drying: After plating, immediately rinse the panel with deionized water and dry it carefully.
-
Interpretation: Examine the panel for the appearance of the deposit across the current density range. The high current density area is on the end of the panel closest to the anode, and the low current density area is on the end farthest from the anode.[10] Refer to a Hull cell interpretation guide for cyanide copper baths to diagnose any issues.[7] For example, a dull deposit in the low current density area may indicate low brightener levels, while a burnt deposit in the high current density area could signify a low metal concentration.[7]
Protocol for Adhesion Testing
Good adhesion of the copper strike is paramount. Several qualitative tests can be performed to assess adhesion.[11][12]
-
Bend Test: Bend a plated sample 180 degrees over a mandrel. Examine the bent area under magnification. Any lifting, flaking, or peeling of the copper layer indicates poor adhesion.[11]
-
Scribe Test: Use a sharp, hardened steel tool to scribe a grid pattern through the copper coating to the substrate. If any portion of the copper within the grid detaches, adhesion is poor.[12]
-
Tape Test: Firmly apply a piece of pressure-sensitive adhesive tape (such as Scotch® tape) to the plated surface and then rapidly pull it off at a 90-degree angle. Poor adhesion is indicated if any of the copper coating is removed with the tape.[13]
Visualizations
Experimental Workflow
Caption: Experimental workflow for copper strike plating.
Troubleshooting Logic
Caption: Troubleshooting guide for common plating defects.
References
- 1. nmfrc.org [nmfrc.org]
- 2. nmfrc.org [nmfrc.org]
- 3. macdermidenthone.com [macdermidenthone.com]
- 4. finishing.com [finishing.com]
- 5. columbiachemical.com [columbiachemical.com]
- 6. sterc.org [sterc.org]
- 7. alertsales.com [alertsales.com]
- 8. mt.com [mt.com]
- 9. nmfrc.org [nmfrc.org]
- 10. youtube.com [youtube.com]
- 11. advancedplatingtech.com [advancedplatingtech.com]
- 12. Plating Testing Processes | Adhesion Testing Processes | SPC [sharrettsplating.com]
- 13. bltlplating.com [bltlplating.com]
Application Notes and Protocols: The Role of Potassium Dicyanocuprate(I) in Sandmeyer Reaction for Nitrile Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Sandmeyer reaction is a cornerstone of synthetic organic chemistry, providing a reliable method for the conversion of primary aromatic amines into a variety of functional groups via an aryl diazonium salt intermediate.[1] Among its variations, the cyanation reaction to produce aryl nitriles is of particular importance due to the versatility of the nitrile group as a synthetic precursor for amines, carboxylic acids, amides, and ketones.[2] This protocol focuses on the use of potassium dicyanocuprate(I) (KCu(CN)₂), a soluble and highly effective cyanating agent in the Sandmeyer reaction.
The Role of KCu(CN)₂
In the Sandmeyer cyanation, the key reagent is a copper(I) salt. While copper(I) cyanide (CuCN) is commonly used, its insolubility in many solvents can lead to sluggish reactions and difficulties in achieving high yields. Potassium dicyanocuprate(I), formed from the reaction of CuCN with potassium cyanide (KCN), exists as a soluble complex in aqueous solutions.[3] This increased solubility of the cyanocuprate(I) species, such as [Cu(CN)₂]⁻, enhances the availability of the active copper(I) catalyst and the cyanide nucleophile in the reaction medium, often leading to improved reaction rates and yields.
The reaction proceeds through a radical-nucleophilic aromatic substitution (SRNAr) mechanism.[1] The copper(I) ion in the cyanocuprate complex initiates a single-electron transfer to the aryl diazonium salt, which then decomposes to an aryl radical with the loss of nitrogen gas. This highly reactive aryl radical is then trapped by the cyanocuprate(II) species formed in the initial electron transfer, yielding the desired aryl nitrile and regenerating the copper(I) catalyst.
Reaction Mechanism
The generally accepted mechanism for the Sandmeyer cyanation reaction involving KCu(CN)₂ is depicted below.
Caption: Mechanism of the Sandmeyer cyanation reaction.
Experimental Workflow
A typical experimental workflow for the Sandmeyer cyanation using KCu(CN)₂ involves two main stages: the in situ preparation of the aryl diazonium salt and its subsequent reaction with the potassium dicyanocuprate(I) solution.
Caption: A typical experimental workflow for the Sandmeyer reaction.
Quantitative Data Summary
The following table summarizes representative yields for the Sandmeyer cyanation of various substituted anilines using a copper cyanide-based system. Reaction conditions can influence yields, and optimization may be required for specific substrates.
| Aryl Amine | Product | Reaction Conditions | Yield (%) | Reference |
| Aniline | Benzonitrile | CuCN, NaCN, H₂O, 0-5 °C to RT | 65-71 | [1] |
| o-Toluidine | o-Tolunitrile | CuCN, NaCN, H₂O/Benzene, 0-5 °C to RT | 65-75 | [1] |
| p-Toluidine | p-Tolunitrile | CuCN, NaCN, H₂O/Benzene, 0-5 °C to RT | 75-80 | [1] |
| 4-Bromoaniline | 4-Bromobenzonitrile | CuCN, KCN, H₂O, 60 °C | 85 | [4] |
| 4-Chloroaniline | 4-Chlorobenzonitrile | CuCN, KCN, H₂O, 60 °C | 80 | [4] |
| 4-Nitroaniline | 4-Nitrobenzonitrile | CuCN, KCN, H₂O, 60 °C | 90 | [4] |
Experimental Protocols
Caution: Cyanide salts are highly toxic. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, lab coat, safety glasses) must be worn. In case of contact with acid, highly toxic hydrogen cyanide gas is evolved.
Protocol 1: Preparation of Potassium Dicyanocuprate(I) Solution
-
In a fume hood, dissolve 1.2 equivalents of potassium cyanide (KCN) in deionized water.
-
Slowly add 1.0 equivalent of copper(I) cyanide (CuCN) to the KCN solution with stirring.
-
Continue stirring until the CuCN has completely dissolved to form a clear solution of KCu(CN)₂.
-
This solution should be prepared fresh and used immediately.
Protocol 2: General Procedure for Sandmeyer Cyanation
-
Diazotization: a. To a flask equipped with a magnetic stirrer, add 1.0 equivalent of the desired aryl amine. b. Add 3.0 equivalents of 20% aqueous hydrochloric acid. c. Cool the mixture to 0-5 °C in an ice-water bath. d. While maintaining the temperature below 5 °C, slowly add a solution of 1.1 equivalents of sodium nitrite (NaNO₂) in a minimal amount of cold water dropwise. e. Stir the resulting solution at 0-5 °C for 15-30 minutes. The formation of the diazonium salt is complete when a drop of the solution gives a positive test with starch-iodide paper.
-
Cyanation: a. In a separate flask, place the freshly prepared KCu(CN)₂ solution (from Protocol 1) and cool it to 0-5 °C. b. Slowly and carefully add the cold diazonium salt solution to the KCu(CN)₂ solution with vigorous stirring. Effervescence (evolution of N₂ gas) should be observed. c. After the addition is complete, allow the reaction mixture to warm to room temperature and then heat to 50-60 °C for 1 hour to ensure completion.
-
Work-up and Purification: a. Cool the reaction mixture to room temperature. b. Extract the product with a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) (3 x 50 mL). c. Combine the organic layers and wash with water and then with brine. d. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. e. The crude aryl nitrile can be purified by distillation, recrystallization, or column chromatography on silica gel.
Troubleshooting
-
Low Yield:
-
Ensure complete diazotization by testing with starch-iodide paper.
-
Maintain low temperatures (0-5 °C) during diazotization to prevent premature decomposition of the diazonium salt.
-
Use freshly prepared KCu(CN)₂ solution.
-
Ensure vigorous stirring during the addition of the diazonium salt to the cyanocuprate solution.
-
-
Formation of Phenolic Byproducts:
-
This is often due to the reaction of the diazonium salt with water. Maintaining a low temperature and prompt use of the diazonium salt solution can minimize this side reaction.
-
-
Safety:
-
Always work in a well-ventilated fume hood.
-
Have an appropriate quenching agent for cyanide (e.g., a solution of ferrous sulfate and sodium hydroxide) readily available.
-
Acidification of cyanide waste must be strictly avoided.
-
By following these protocols and understanding the role of potassium dicyanocuprate(I), researchers can effectively synthesize a wide range of aryl nitriles for various applications in drug discovery and development.
References
Application Notes and Protocols for Copper Deposition from a Cyanide Bath
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed overview of the experimental setup for copper electrodeposition from a cyanide bath. It includes comprehensive application notes, detailed experimental protocols, and quantitative data to guide researchers in establishing and maintaining a stable and efficient copper cyanide plating process.
Application Notes
Copper electroplating from cyanide-based solutions is a well-established and versatile process used for both decorative and functional applications.[1] It is particularly valued for its ability to produce soft, ductile, and adherent copper deposits on a wide variety of substrates, including steel, zinc alloys, and aluminum alloys.[1] The excellent throwing power of cyanide copper baths ensures uniform plating on complex geometries, making it a preferred choice for undercoating before subsequent plating with other metals like nickel and chrome.[1][2]
Key Advantages of Cyanide Copper Plating:
-
Excellent adhesion to various base metals.[1]
-
Soft and ductile deposits that are easily buffed.[1]
-
Good electrical and thermal conductivity.[2]
-
Serves as an effective diffusion barrier.[2]
-
Provides protection to acid-sensitive substrates from subsequent acidic plating solutions.[1]
Challenges and Considerations: The primary drawback of this process is the high toxicity of cyanide, which necessitates stringent safety protocols and waste treatment procedures.[3][4] Additionally, the bath chemistry requires careful control to avoid issues such as poor anode corrosion, roughness, and deposit dullness.[5][6] Contamination from organic residues or other metals can also be detrimental to the plating quality.[6][7]
Function of Bath Components
A typical cyanide copper plating bath consists of several key components, each with a specific function:
-
Copper Cyanide (CuCN): This is the primary source of copper ions in the bath.[1][8] It is insoluble in water and requires the presence of an alkali metal cyanide to form a soluble complex.[1][9]
-
Alkali Metal Cyanide (NaCN or KCN): Sodium or potassium cyanide is used to dissolve the copper cyanide by forming a soluble cuprocyanide complex. An excess of "free" cyanide is necessary for good anode corrosion and to produce quality deposits.[1][9] Potassium cyanide formulations can offer higher plating speeds and brighter deposits.[5]
-
Alkali Metal Hydroxide (NaOH or KOH): Caustic soda or caustic potash increases the conductivity of the bath, reduces the decomposition of cyanide, and helps to control the anode film.[1][10]
-
Rochelle Salts (Potassium Sodium Tartrate): This component helps in refining the grain structure of the copper deposit, improves anode corrosion, and mitigates the effects of metallic impurities.[1][8]
-
Carbonates (Na₂CO₃ or K₂CO₃): Carbonates are naturally formed in the bath over time. While they can increase conductivity at lower concentrations, excessive buildup can lead to increased solution resistance, reduced current efficiency, and anode passivation.[8][11]
-
Additives and Brighteners: Proprietary organic and metallic additives are often used to improve the brightness, leveling, and overall appearance of the copper deposit.[1][5][12]
Quantitative Data
Table 1: Typical Bath Compositions for Cyanide Copper Plating
| Component | Concentration Range (g/L) | Typical Value (g/L) | Reference(s) |
| Copper Cyanide (CuCN) | 30 - 120 | 55 - 85 | [8][13] |
| Free Sodium Cyanide (NaCN) | 4 - 12 | 10 | [13] |
| Free Potassium Cyanide (KCN) | 4 - 22.5 | 10 - 15 | [10][13] |
| Sodium Hydroxide (NaOH) | 15 - 30 | - | [12] |
| Potassium Hydroxide (KOH) | 15 - 30 | 20 | [14] |
| Rochelle Salts | 30 - 65 | 45 - 60 | [1][13] |
| Sodium Carbonate (Na₂CO₃) | < 90 | - | [8] |
| Potassium Carbonate (K₂CO₃) | < 115 | 30 | [8][14] |
Table 2: Typical Operating Parameters for Cyanide Copper Plating
| Parameter | Range | Typical Value | Reference(s) |
| pH | 9.5 - 13.5 | 11.5 - 12.5 | [13][15] |
| Temperature | 40 - 71 °C (104 - 160 °F) | 60 - 70 °C (140 - 158 °F) | [13][15] |
| Cathode Current Density | 0.3 - 4.0 A/dm² (3 - 40 A/ft²) | 1.0 - 2.5 A/dm² (10 - 25 A/ft²) | [13][15] |
| Anode to Cathode Ratio | 1:1 to 2:1 | 2:1 | [2][15] |
| Agitation | Mild air or mechanical | Cathode rod agitation (5-10 m/min) | [15] |
| Anode Type | High-purity oxygen-free copper | Electrolytic copper (>99.9% purity) | [2][15] |
| Filtration | Continuous | 1-5 turnovers per hour | [2][15] |
| Current Efficiency | 30 - 90% | 65 - 90% | [15][16] |
| Deposition Rate | 0.3 - 0.35 µm/min/A/dm² | - | [15] |
Experimental Protocols
Protocol 1: Preparation of a Cyanide Copper Plating Bath
Safety Precautions: Cyanide is highly toxic.[17] All work must be conducted in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[17][18] Never add strong acids to a cyanide solution, as this will liberate highly toxic hydrogen cyanide gas.[17]
-
Tank Preparation: Ensure the plating tank, which should be made of steel with a suitable plastic or rubber lining, is thoroughly cleaned.[15]
-
Initial Fill: Fill the tank to approximately two-thirds of its final operating volume with deionized water.[15] For heated baths, warm the water to the desired operating temperature.
-
Dissolution of Cyanide and Hydroxide: With continuous agitation, slowly dissolve the required amount of sodium or potassium cyanide and sodium or potassium hydroxide in the water.[10][15]
-
Addition of Copper Cyanide: Slowly add the calculated amount of copper cyanide to the solution with continuous stirring until it is fully dissolved. The solution should appear clear.[10][15]
-
Addition of Rochelle Salts: Dissolve the required amount of Rochelle salts in the bath with continued agitation.[15]
-
Final Volume Adjustment: Add deionized water to bring the bath to its final operating volume.[15]
-
Analysis and Adjustment: Analyze the bath for copper content and free cyanide concentration. Adjust the free cyanide level and pH as necessary.[15] To lower the pH, a solution of tartaric acid can be used; to raise it, add potassium hydroxide solution.[15]
-
Addition of Brighteners: If required, add the recommended amount of brightener additives.[15]
-
Dummy Plating: Before plating actual parts, it is advisable to perform "dummy" electrolysis at a low current density to remove any metallic impurities.[6]
Protocol 2: Hull Cell Test for a Cyanide Copper Bath
The Hull cell is a miniature plating unit used to qualitatively assess the condition of a plating bath.[19][20] It allows for the evaluation of the deposit's appearance over a wide range of current densities on a single test panel.[19]
-
Sample Collection: Obtain a representative sample of the plating bath. For heated baths, maintain the sample at the operating temperature using a heated Hull cell.[21][22]
-
Cell Setup:
-
Place a high-purity copper anode in the anode compartment of the Hull cell.[21]
-
Prepare a polished brass or steel cathode panel by cleaning and activating it according to standard procedures.
-
Place the cathode panel in the designated slot.
-
Fill the Hull cell with the bath sample to the 267 ml mark.[22]
-
-
Plating:
-
Panel Evaluation:
-
After plating, remove the cathode panel, rinse it with water, and dry it.
-
Examine the panel for the following characteristics across the current density range (high on the left, low on the right):
-
Brightness: A wide, bright range is desirable. Dullness in specific areas can indicate issues with brightener concentration or contamination.[5]
-
Burning: A burnt, dark, or rough deposit at the high current density end can indicate low free cyanide, low copper content, or high temperature.
-
Dullness/Darkness at Low Current Density: This can be a sign of metallic contamination (e.g., zinc or chromium) or an imbalance in additives.[6]
-
Pitting: Small pits on the surface may be caused by organic contamination or inadequate agitation, leading to hydrogen bubbles adhering to the surface.[6]
-
Roughness: A rough deposit can be caused by suspended solids, high carbonate levels, or poor anode corrosion.[5][6]
-
-
Visualizations
Diagram 1: Experimental Workflow for Copper Deposition
References
- 1. nmfrc.org [nmfrc.org]
- 2. Copper plating [SubsTech] [substech.com]
- 3. Electroplated Copper Additives for Advanced Packaging: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. nmfrc.org [nmfrc.org]
- 7. Copper Plating Troubleshooting Tips - Sharretts Plating Company [sharrettsplating.com]
- 8. Cyanide Copper Plating Technology Introduction and Description - ShuoBao Industrial Equipment [shuobaocn.com]
- 9. scribd.com [scribd.com]
- 10. columbiachemical.com [columbiachemical.com]
- 11. finishing.com [finishing.com]
- 12. KR20210138399A - A Cyanide Copper Plating Solution And A Method for Cyanide Copper Plating Using The Same - Google Patents [patents.google.com]
- 13. US2862861A - Copper cyanide plating process and solution therefor - Google Patents [patents.google.com]
- 14. US3269925A - Electrodeposition of copper from a cyanide bath - Google Patents [patents.google.com]
- 15. gtzworld.com [gtzworld.com]
- 16. utelectrode.com [utelectrode.com]
- 17. mt.com [mt.com]
- 18. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 19. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 20. What is Hull Cell Test?|Overview, experimental procedures, and test piece evaluation methods|YAMAMOTO'S HULL CELL [yamamoto-ms.co.jp]
- 21. alertsales.com [alertsales.com]
- 22. kocour.net [kocour.net]
Application Notes & Protocols: KCu(CN)₂ as a Reagent for Introducing Cyano Groups
For Researchers, Scientists, and Drug Development Professionals
Introduction
Potassium dicyanocuprate(I), with the chemical formula KCu(CN)₂, is an inorganic coordination compound widely recognized for its application in organic synthesis as a cyanating agent.[1] It serves as a key reagent in reactions such as the Rosenmund-von Braun reaction, which facilitates the conversion of aryl halides into valuable aryl nitriles.[1] Aryl nitriles are pivotal intermediates in the synthesis of pharmaceuticals, agrochemicals, and functional materials, as the cyano group can be readily transformed into other functional groups like carboxylic acids, amines, and amides.
While historically significant, the use of KCu(CN)₂ and other simple alkali cyanides has been increasingly superseded by modern, safer cyanating agents due to the extreme toxicity of cyanide salts.[2][3][4] Contemporary methods often employ palladium or nickel catalysts with less toxic cyanide sources like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) or zinc cyanide (Zn(CN)₂), which offer milder reaction conditions and improved safety profiles.[2][5][6][7][8]
This document provides a detailed overview of KCu(CN)₂, its properties, a general protocol for its use in cyanation reactions, and a comparative analysis with modern alternatives to guide researchers in making informed decisions.
Reagent Overview and Properties
KCu(CN)₂ is a white, crystalline solid formed by the dissolution of cuprous cyanide (CuCN) in an aqueous solution of potassium cyanide (KCN).[1] In this complex, a central copper(I) ion is coordinated by two cyanide ligands, forming the dicyanocuprate(I) anion, [Cu(CN)₂]⁻.[1]
Table 1: Physical and Chemical Properties of KCu(CN)₂
| Property | Value |
| Chemical Formula | KCu(CN)₂[1][9] |
| IUPAC Name | Potassium dicyanocuprate(I)[1] |
| Synonyms | Potassium copper(I) cyanide, Potassium cuprocyanide[1][10] |
| CAS Number | 13682-73-0[1] |
| Molar Mass | 154.68 g/mol [10] |
| Appearance | White crystalline solid[9][10] |
| Solubility | Readily soluble in water[11] |
Application in Cyanation of Aryl Halides (Rosenmund-von Braun Reaction)
The primary application of KCu(CN)₂ is in the nucleophilic substitution of halides (typically bromides or iodides) on an aromatic ring. This classic transformation requires high temperatures and is generally performed in a high-boiling polar aprotic solvent like DMF, DMAc, or NMP.
Logical Relationship: The Role of KCu(CN)₂ in Synthesis
References
- 1. Cuprous potassium cyanide | 13682-73-0 | Benchchem [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nickel-Catalyzed Cyanation of Aryl Halides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Nickel-Catalyzed Cyanation of Aryl Halides | MDPI [mdpi.com]
- 9. POTASSIUM CUPROCYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. This compound | KCu(CN)2 | CID 61666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. reliablecorp.com [reliablecorp.com]
Application Notes and Protocols for the Laboratory-Scale Synthesis of Potassium Dicyanocuprate(I)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the laboratory-scale synthesis of potassium dicyanocuprate(I) (K[Cu(CN)₂]), a versatile reagent in various chemical applications. Two primary synthetic routes are presented: a two-step method starting from copper(II) sulfate and a more direct one-step method from copper(I) cyanide. These protocols include information on stoichiometry, reaction conditions, and product isolation. Additionally, safety precautions for handling cyanides are outlined, and a summary of the physicochemical properties of the final product is provided.
Introduction
Potassium dicyanocuprate(I) is a coordination complex of copper in its +1 oxidation state. It serves as a valuable precursor and reagent in synthetic chemistry, particularly in reactions requiring a soluble and stable source of cuprous cyanide. Its applications can be found in areas such as electroplating and organic synthesis. The synthesis of this compound can be achieved through accessible laboratory methods, provided that stringent safety measures are followed due to the high toxicity of cyanide compounds.
Physicochemical Properties
A summary of the key physical and chemical properties of potassium dicyanocuprate(I) is presented in the table below.
| Property | Value |
| Chemical Formula | C₂CuKN₂[1][2] |
| Molecular Weight | 154.68 g/mol [1][2] |
| Appearance | White crystalline solid[2][3] |
| Density | 4 g/mL at 25 °C[1] |
| Melting Point | 290 °C[1] |
| Solubility | Soluble in water. |
| Structure | The solid-state structure consists of polymeric, helical anionic chains of -[Cu(CN)]- units.[3] |
Experimental Protocols
Safety Precautions: MANDATORY
EXTREME CAUTION ADVISED: All manipulations involving potassium cyanide and copper cyanide must be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including a lab coat, safety goggles, and nitrile gloves, must be worn at all times. Cyanide compounds are highly toxic if ingested, inhaled, or absorbed through the skin. In case of contact with acid, highly toxic hydrogen cyanide (HCN) gas is evolved. A dedicated waste container for cyanide-containing residues should be used and disposed of according to institutional safety guidelines.
Method 1: Synthesis from Copper(II) Sulfate (Two-Step)
This method involves the initial preparation of copper(I) cyanide from copper(II) sulfate, followed by its reaction with potassium cyanide.
Step 1: Preparation of Copper(I) Cyanide
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bisulfite (NaHSO₃)
-
Potassium cyanide (KCN)
-
Deionized water
-
Ethanol
Procedure:
-
In a fume hood, prepare a solution of copper(II) sulfate by dissolving 50.0 g of CuSO₄·5H₂O in 300 mL of warm deionized water in a beaker equipped with a magnetic stirrer.
-
In a separate beaker, prepare a solution of potassium cyanide by dissolving 26.0 g of KCN in 50 mL of deionized water. Caution: Highly toxic.
-
Slowly add the potassium cyanide solution to the hot, stirred copper(II) sulfate solution using a dropping funnel. A white precipitate of copper(I) cyanide will form, and toxic cyanogen gas will be evolved. Ensure the fume hood is functioning efficiently.[4]
-
Allow the mixture to stir for a few minutes to ensure the reaction is complete.
-
Let the white precipitate of copper(I) cyanide settle.
-
Carefully decant the supernatant liquid.
-
Wash the precipitate by adding deionized water, stirring, allowing it to settle, and decanting the wash water. Repeat this washing step at least three times.
-
After the final wash, filter the copper(I) cyanide and wash it with a small amount of ethanol.
-
Dry the copper(I) cyanide in a desiccator or in an oven at 100-110 °C to obtain a fine, soft powder.[4]
Step 2: Preparation of Potassium Dicyanocuprate(I)
Materials:
-
Copper(I) cyanide (CuCN) from Step 1
-
Potassium cyanide (KCN)
-
Deionized water
Procedure:
-
Weigh the dried copper(I) cyanide. For every 1.00 g of CuCN (approximately 11.2 mmol), weigh out 0.73 g of KCN (approximately 11.2 mmol) for a 1:1 molar ratio.
-
In a beaker with a magnetic stirrer, dissolve the potassium cyanide in a minimal amount of deionized water.
-
Gradually add the solid copper(I) cyanide to the stirred potassium cyanide solution. The insoluble CuCN will dissolve upon forming the soluble K[Cu(CN)₂] complex.[3]
-
Once all the copper(I) cyanide has dissolved, the resulting solution contains potassium dicyanocuprate(I).
-
To obtain solid potassium dicyanocuprate(I), the solution can be concentrated by slow evaporation in the fume hood. White crystals will form as the solution becomes saturated.[3]
-
Collect the crystals by filtration, wash with a small amount of ice-cold deionized water, followed by a small amount of ethanol.
-
Dry the crystals in a desiccator to obtain the final product.
Method 2: Direct Synthesis from Copper(I) Cyanide
This is a more straightforward method if copper(I) cyanide is already available.
Materials:
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Deionized water
Procedure:
-
In a fume hood, weigh out equimolar amounts of copper(I) cyanide and potassium cyanide. For example, use 5.00 g of CuCN (approximately 55.8 mmol) and 3.63 g of KCN (approximately 55.8 mmol).
-
In a beaker with a magnetic stirrer, dissolve the potassium cyanide in approximately 50 mL of deionized water.
-
Slowly add the copper(I) cyanide powder to the stirred potassium cyanide solution at ambient temperature.[3]
-
Continue stirring until all the copper(I) cyanide has dissolved to form a clear, colorless solution of potassium dicyanocuprate(I).
-
Isolate the solid product by slow evaporation of the solvent in a fume hood to induce crystallization.[3]
-
Filter the resulting white crystals, wash sparingly with ice-cold water and then with ethanol.
-
Dry the product in a desiccator. A moderate yield of around 30% can be expected.[3]
Visualizations
Logical Relationship of Synthetic Pathways
Caption: Synthetic pathways to potassium dicyanocuprate(I).
Experimental Workflow for Direct Synthesis (Method 2)
Caption: Step-by-step workflow for the direct synthesis method.
References
Application Notes: Analytical Procedures for Determining the Concentration of KCu(CN)₂ Solutions
Introduction
Potassium dicyanocuprate(I) (KCu(CN)₂), also known as potassium cuprocyanide, is a coordination compound widely used in various industrial and research applications, most notably in copper electroplating.[1][2] Accurate determination of its concentration in solutions is critical for process control, quality assurance, and research purposes. This document provides detailed protocols for three common analytical methods used to quantify KCu(CN)₂: Titrimetry, Ion Chromatography, and Spectrophotometry.
Method 1: Titrimetric Determination of Copper Content
This method determines the concentration of the copper(I) cyanide complex by first decomposing the complex and oxidizing the copper(I) to copper(II), followed by a complexometric titration of the copper(II) ions with ethylenediaminetetraacetic acid (EDTA).[2]
Principle
The stable dicyanocuprate(I) anion, [Cu(CN)₂]⁻, is decomposed using an oxidizing agent like ammonium persulfate. This process oxidizes copper(I) to copper(II) and breaks the copper-cyanide bond. The resulting Cu²⁺ ions are then titrated with a standardized EDTA solution in an ammoniacal buffer. A photometric sensor or a visual indicator (like PAN) is used to detect the endpoint of the titration.[2]
Experimental Protocol
-
Apparatus:
-
Automatic potentiometric titrator with a photometric sensor (or manual titration setup with a burette).
-
Beakers (250 mL).
-
Volumetric flasks and pipettes.
-
Magnetic stirrer.
-
-
Reagents:
-
Ammonium persulfate ((NH₄)₂S₂O₈).
-
Ammonia water (28%).
-
Standardized 0.1 mol/L EDTA solution.
-
Pyridylazo-naphthol (PAN) indicator, 0.1% in ethanol.[2]
-
Deionized water.
-
-
Procedure:
-
Accurately dilute the KCu(CN)₂ sample solution tenfold with deionized water.
-
Pipette 5.00 mL of the diluted sample into a 250 mL beaker.
-
Add approximately 3 g of ammonium persulfate to the beaker.
-
Add 150 mL of deionized water and stir to dissolve the solid. This step decomposes the complex.[2]
-
Add 5 mL of ammonia water to adjust the pH and form the Cu(NH₃)₄²⁺ complex.
-
Add 0.5 mL of PAN indicator solution. The solution will turn a distinct color.
-
Titrate the solution with the standardized 0.1 mol/L EDTA solution until the color changes, indicating the endpoint.[2]
-
-
Calculation: The concentration of KCu(CN)₂ is calculated using the following formula:
KCu(CN)₂ (g/L) = (V_EDTA × M_EDTA × MW_KCu(CN)₂ × DF) / V_sample
Where:
-
V_EDTA = Volume of EDTA solution used for titration (L).
-
M_EDTA = Molarity of the EDTA solution (mol/L).
-
MW_KCu(CN)₂ = Molecular weight of KCu(CN)₂ (154.68 g/mol ).[1]
-
DF = Dilution factor (10 in this protocol).
-
V_sample = Volume of the diluted sample taken for titration (L).
-
Workflow for Titrimetric Analysis
References
Troubleshooting & Optimization
Technical Support Center: Optimizing the Rosenmund-von Braun Reaction for Lower Temperatures
Welcome to the technical support center for the Rosenmund-von Braun reaction. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize this important cyanation reaction for lower temperature applications, enhancing substrate compatibility and improving overall efficiency.
Frequently Asked Questions (FAQs)
Q1: What is the classical temperature range for the Rosenmund-von Braun reaction, and why is a lower temperature desirable?
The classical Rosenmund-von Braun reaction typically requires high temperatures, often in the range of 150–250 °C.[1] Such high temperatures can be detrimental to sensitive functional groups on the substrate, leading to decomposition and reduced yields. Lowering the reaction temperature is desirable to improve the functional group tolerance and expand the scope of the reaction for the synthesis of complex molecules.
Q2: What are the key modifications to the standard Rosenmund-von Braun protocol to achieve lower reaction temperatures?
The most significant modification is the introduction of promoting ligands. Additives like L-proline and picolinamides have been shown to significantly accelerate the reaction, allowing it to proceed at much lower temperatures, typically between 80-120 °C.[1][2] The choice of solvent also plays a crucial role, with polar aprotic solvents like DMF often being the most effective.[1]
Q3: Can I use other copper sources besides copper(I) cyanide?
While copper(I) cyanide (CuCN) is the traditional reagent, other copper sources like copper(I) iodide (CuI) can be used, often in catalytic amounts.[3][4] When using catalytic copper, a cyanide salt such as sodium cyanide (NaCN) or potassium cyanide (KCN) is also required.
Q4: Are there alternatives to traditional organic solvents for this reaction?
Yes, ionic liquids have been successfully employed as a reusable reaction medium for the Rosenmund-von Braun reaction.[5] This approach can simplify product isolation and catalyst recycling.
Troubleshooting Guide
Issue 1: Low or No Product Yield at Lower Temperatures
| Possible Cause | Troubleshooting Step | Rationale |
| Inactive Catalyst/Reagent | Ensure your CuCN is a fine powder and off-white or beige in color. Green or blue coloration may indicate oxidation and degradation. Use freshly opened or properly stored reagents. | Copper(I) salts can oxidize over time, reducing their catalytic activity. |
| Ineffective Ligand | Verify the purity and integrity of your L-proline or other ligand. Consider increasing the ligand loading. | The ligand is crucial for facilitating the reaction at lower temperatures. Its quality and concentration are critical. |
| Inappropriate Solvent | Ensure you are using a suitable solvent like DMF, which has been shown to be effective for the L-proline promoted reaction.[1] Ensure the solvent is anhydrous. | The polarity and coordinating ability of the solvent can significantly impact the reaction rate. Water can interfere with the reaction. |
| Insufficient Temperature | While the goal is a lower temperature, the optimal temperature can be substrate-dependent. If the reaction is sluggish, consider a modest increase in temperature (e.g., from 80 °C to 100 °C or 120 °C). | Some less reactive aryl halides may require slightly higher temperatures even with a promoting ligand. |
Issue 2: Reaction Stalls or is Incomplete
| Possible Cause | Troubleshooting Step | Rationale |
| Poor Solubility of Reagents | Ensure vigorous stirring to maintain a good suspension of the copper cyanide and other solid reagents. | Inadequate mixing can lead to localized concentration gradients and slow reaction rates. |
| Product Inhibition | Consider a slower addition of the aryl halide to the reaction mixture. | In some cases, high concentrations of the product may inhibit the catalyst. |
| Decomposition of Starting Material or Product | Monitor the reaction by TLC or GC/MS to check for the appearance of side products. If decomposition is observed, a lower reaction temperature or shorter reaction time may be necessary. | Sensitive functional groups may not be stable under the reaction conditions for extended periods. |
Issue 3: Difficulty in Product Purification
| Possible Cause | Troubleshooting Step | Rationale |
| Residual Copper Salts | During workup, washing the organic layer with an aqueous solution of a chelating agent like EDTA or ammonia can help remove residual copper salts. | Copper salts can sometimes co-precipitate with the product, making purification difficult. |
| High-Boiling Point Solvent (e.g., DMF) | If DMF is used as the solvent, it can be challenging to remove completely. Consider extraction with a less polar solvent and washing thoroughly with water and brine. | Residual DMF can interfere with subsequent steps or make it difficult to obtain a pure, solid product. |
Data Presentation
Table 1: Effect of Different Amino Acid Additives on the Cyanation of 1-bromo-4-methoxybenzene*
| Entry | Additive (1.0 mmol) | Solvent | Yield (%) |
| 1 | None | DMF | < 5 |
| 2 | L-Proline | DMF | 81 |
| 3 | L-Tryptophane | DMF | 46 |
| 4 | N-Methyl-glycine | DMF | 23 |
| 5 | N,N-Dimethyl-glycine | DMF | 26 |
*Reaction conditions: 1-bromo-4-methoxybenzene (1.0 mmol), CuCN (2.0 mmol), additive (1.0 mmol), DMF (3 mL) at 120 °C for 45 h. Data sourced from Wang et al., SYNLETT 2008, 69–72.[1]
Table 2: Influence of Solvent on the L-Proline-Promoted Cyanation of 1-bromo-4-methoxybenzene*
| Entry | Solvent | Yield (%) |
| 1 | DMF | 81 |
| 2 | Dioxane | < 5 |
| 3 | Toluene | < 5 |
| 4 | Acetonitrile | < 5 |
*Reaction conditions: 1-bromo-4-methoxybenzene (1.0 mmol), CuCN (2.0 mmol), L-proline (1.0 mmol), solvent (3 mL) at 120 °C for 45 h. Data sourced from Wang et al., SYNLETT 2008, 69–72.[1]
Experimental Protocols
Key Experiment: L-Proline-Promoted Cyanation of an Aryl Bromide at Lower Temperature
This protocol is adapted from the work of Wang et al. and describes a general procedure for the cyanation of an aryl bromide at 120 °C.[1]
Materials:
-
Aryl bromide (1.0 mmol)
-
Copper(I) cyanide (CuCN) (2.0 mmol)
-
L-Proline (1.0 mmol)
-
Anhydrous N,N-dimethylformamide (DMF) (3 mL)
-
Schlenk tube or other suitable reaction vessel
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the aryl bromide (1.0 mmol), copper(I) cyanide (2.0 mmol), and L-proline (1.0 mmol).
-
Add anhydrous DMF (3 mL) to the Schlenk tube.
-
Seal the tube and heat the reaction mixture to 120 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 45 hours.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with ethyl acetate and water.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired aryl nitrile.
Visualizations
Caption: Experimental workflow for the L-proline-promoted Rosenmund-von Braun reaction.
Caption: Troubleshooting logic for low yield in low-temperature Rosenmund-von Braun reactions.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. researchgate.net [researchgate.net]
- 3. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 4. Copper-catalyzed domino halide exchange-cyanation of aryl bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Cuprous Potassium Cyanide Electroplating Bath Stability
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with cuprous potassium cyanide electroplating baths.
Frequently Asked Questions (FAQs)
Q1: What are the typical components of a this compound electroplating bath and their functions?
A1: A typical this compound electroplating bath consists of the following components:
-
Copper(I) Cyanide (CuCN): The primary source of copper ions (Cu⁺) for plating.[1]
-
Potassium Cyanide (KCN): Acts as a complexing agent to dissolve the copper cyanide and provides free cyanide ions necessary for good anode corrosion and deposit quality.[1][2]
-
Potassium Hydroxide (KOH): Increases the conductivity of the bath, helps with anode corrosion, and reduces the decomposition of cyanide.[2]
-
Additives/Brighteners: Proprietary organic or metallic substances that refine the grain structure of the deposit, improve brightness, and control the effects of impurities.[2]
-
Potassium Carbonate (K₂CO₃): Forms naturally over time due to the decomposition of cyanide and absorption of carbon dioxide. In small amounts, it can act as a buffer and improve conductivity. However, excessive buildup is detrimental.[2][3]
Q2: What are the signs of an unstable electroplating bath?
A2: An unstable bath can manifest in various ways, including:
-
Dull, rough, or pitted deposits.[4]
-
Poor adhesion, leading to blistering or peeling of the plated layer.[4]
-
Changes in the color of the deposit, such as a brassy appearance.[1]
-
A decrease in plating speed and efficiency.[5]
-
Anode polarization, where the anodes turn black or become coated with a film, hindering proper dissolution.[1][6]
-
Increased voltage requirements to maintain the desired current density.[7]
Q3: Why is the free cyanide concentration critical?
A3: The concentration of free potassium cyanide is crucial for several reasons. A low free cyanide level can lead to improved plating efficiency and speed, but it may also cause reduced anode corrosion and rough deposits. Conversely, an excessively high free cyanide concentration can decrease plating efficiency and may even halt the plating process altogether.[2]
Q4: What causes carbonate buildup and why is it a problem?
A4: Carbonate (K₂CO₃) accumulates in the bath primarily through two mechanisms: the decomposition of cyanide and the absorption of carbon dioxide from the atmosphere.[7] High carbonate concentrations are problematic because they can reduce the bright plating range, decrease plating speed, and lead to more granular and less ductile deposits.[7][8]
Troubleshooting Guides
This section provides a systematic approach to diagnosing and resolving common issues encountered during this compound electroplating.
Issue 1: Rough or Pitted Deposits
Roughness is a frequent issue in cyanide copper plating and can be caused by several factors.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for rough or pitted deposits.
Possible Causes and Solutions:
| Cause | Observation | Recommended Action |
| Particulate Matter | Roughness across the entire surface. | Ensure continuous bath filtration. Check for tears in anode bags. Clean the tank if necessary.[4] |
| Anode Issues | Roughness, especially on upward-facing surfaces. Anodes may appear black or sludgy. | Use high-purity, oxygen-free copper anodes. Ensure good electrical contact and proper anode current density. Clean or replace anodes and anode bags.[1][9] |
| Improper Bath Chemistry | Can be accompanied by other issues like dullness or burning. | Analyze and adjust copper, free potassium cyanide, and potassium hydroxide concentrations to optimal ranges. |
| High Current Density | Burnt, rough deposits in high current density areas. | Reduce the current density or improve agitation to prevent localized high currents.[4] |
| Inadequate Substrate Cleaning | Localized roughness or pitting. | Improve the pre-treatment process to thoroughly remove oils, greases, and other surface contaminants.[9] |
Issue 2: Poor Adhesion (Blistering or Peeling)
Poor adhesion is a critical failure that compromises the integrity of the coating.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for poor adhesion.
Possible Causes and Solutions:
| Cause | Observation | Recommended Action |
| Inadequate Surface Preparation | Widespread peeling or blistering. | The most common cause of poor adhesion. Ensure thorough cleaning, degreasing, and activation of the substrate to remove all oils, oxides, and other contaminants.[4] |
| Improper Strike Layer | Adhesion failure between the substrate and the copper layer. | A cyanide copper strike is often necessary, especially on steel or zinc substrates, to ensure good adhesion. Verify the strike bath composition and operating parameters.[2] |
| Organic Contamination | Can also cause dullness or pitting. | Organic contaminants from drag-in or brightener breakdown can interfere with adhesion. Perform a carbon treatment to remove them.[10] |
| Metallic Contamination | May also affect the deposit's appearance. | Impurities like zinc or chromium can be detrimental. Zinc can be removed by dummy plating at low current densities.[1] |
| High Internal Stress | Can lead to delayed blistering. | Caused by improper bath chemistry or the use of incorrect additives. Adjust bath composition and consult with the additive supplier. |
Issue 3: Dull or Discolored Deposits
The appearance of the deposit is a key indicator of bath health.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for dull or discolored deposits.
Possible Causes and Solutions:
| Cause | Observation | Recommended Action |
| Improper Brightener Concentration | Overall dullness. | Analyze and adjust the concentration of proprietary brighteners as per the supplier's recommendations. Hull cell testing is valuable for optimizing brightener levels. |
| Incorrect Free Cyanide Level | High free cyanide can lead to dull deposits. | Analyze and adjust the free potassium cyanide concentration.[2] |
| Organic Contamination | Dullness, often in low current density areas. | Perform a carbon treatment to remove organic impurities.[10] |
| Metallic Contamination | A brassy appearance in low current density areas suggests zinc contamination. Dull streaks can indicate chromium contamination.[1] | Dummy plate at low current density to remove zinc. For chromium, proprietary reducing agents may be necessary.[1] |
| High Carbonate Level | Reduces the bright current density range. | Analyze the carbonate concentration and perform a removal procedure if necessary.[7][8] |
Data Presentation
Table 1: Typical Operating Parameters for Potassium Cyanide Copper Baths [8]
| Parameter | Range | Optimum |
| Copper as Metal (Cu) | 30 - 45 g/L (4.0 - 6.0 oz/gal) | 37.5 g/L (5.0 oz/gal) |
| Copper Cyanide (CuCN) | 45 - 60 g/L (6.0 - 8.0 oz/gal) | 52 g/L (7.0 oz/gal) |
| Free Potassium Cyanide (KCN) | 15 - 23 g/L (2.0 - 3.0 oz/gal) | 19.0 g/L (2.5 oz/gal) |
| Potassium Hydroxide (KOH) | 11 - 26 g/L (1.5 - 3.5 oz/gal) | 17 g/L (2.5 oz/gal) |
| Potassium Carbonate (K₂CO₃) | < 120 g/L (< 16 oz/gal) | As low as practical |
| Temperature | 60 - 71 °C (140 - 160 °F) | Varies with application |
| Cathode Current Density | 1.1 - 4.3 A/dm² (10 - 40 ASF) | Varies with application |
| Anode Current Density | 1.1 - 1.6 A/dm² (10 - 15 ASF) | Varies with application |
Experimental Protocols
CAUTION: Cyanide and its solutions are highly toxic. Always work in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety goggles. Never add acid to a cyanide solution, as this will generate highly toxic hydrogen cyanide gas.
Protocol 1: Analysis of Free Potassium Cyanide
This procedure uses a silver nitrate titration to determine the concentration of free cyanide.
Reagents and Equipment:
-
0.1 N Silver Nitrate (AgNO₃) standard solution
-
10% Potassium Iodide (KI) solution
-
250 mL Erlenmeyer flask
-
10 mL pipette
-
Burette
-
Deionized water
Procedure:
-
Pipette a 10 mL sample of the plating bath into a 250 mL Erlenmeyer flask.
-
Add approximately 100 mL of deionized water.
-
Add 10 mL of 10% potassium iodide solution.
-
Titrate with 0.1 N silver nitrate solution until the first permanent, faint white turbidity appears.
-
Record the volume of silver nitrate used.
Calculation: Free Potassium Cyanide (g/L) = (mL of 0.1 N AgNO₃ used) × 1.302
Protocol 2: Analysis of Copper Metal
This procedure uses titration with EDTA after destroying the cyanide complex.
Reagents and Equipment:
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Concentrated Ammonium Hydroxide (NH₄OH)
-
PAN indicator (1-(2-Pyridylazo)-2-naphthol)
-
0.1 M EDTA standard solution
-
250 mL Erlenmeyer flask
-
10 mL pipette
-
Burette
-
Hot plate
Procedure:
-
In a fume hood, pipette 10 mL of the plating solution into a 250 mL Erlenmeyer flask.
-
Carefully add 5 mL of concentrated nitric acid and 10 mL of concentrated sulfuric acid.
-
Heat the flask on a hot plate until dense, white fumes of sulfur trioxide are evolved. This step destroys the cyanide.
-
Cool the flask and carefully add 100 mL of deionized water.
-
Add concentrated ammonium hydroxide until the solution turns a deep blue color.
-
Add a few drops of PAN indicator.
-
Titrate with 0.1 M EDTA solution until the color changes to green at the endpoint.
-
Record the volume of EDTA used.
Calculation: Copper (g/L) = (mL of 0.1 M EDTA used) × 0.6354
Protocol 3: Analysis of Potassium Carbonate
This method involves the precipitation of carbonate with barium chloride followed by titration of the precipitate.[11][12]
Reagents and Equipment:
-
10% Barium Chloride (BaCl₂) solution
-
0.25 N Hydrochloric Acid (HCl) standard solution
-
Methyl orange indicator
-
250 mL beaker
-
10 mL pipette
-
Heating plate with magnetic stirrer
-
Filtration apparatus (e.g., Buchner funnel, filter paper)
-
Deionized water
Procedure:
-
Pipette a 10 mL sample of the plating bath into a 250 mL beaker.
-
Add approximately 100 mL of deionized water and heat the solution to near boiling (around 80-90°C).[12]
-
While stirring, slowly add 15 mL of 10% barium chloride solution to precipitate the carbonate as barium carbonate (BaCO₃). A white precipitate will form.[12]
-
Continue heating and stirring for about one hour to ensure complete precipitation.[12]
-
Allow the solution to cool and the precipitate to settle.
-
Filter the precipitate using a pre-weighed filter paper and wash the precipitate thoroughly with hot deionized water to remove any residual plating solution.
-
Transfer the filter paper with the precipitate into a clean 250 mL beaker.
-
Add approximately 80 mL of deionized water and a few drops of methyl orange indicator.[12]
-
Titrate the stirred suspension with 0.25 N HCl until the color changes from yellow to a persistent red or pink.
-
Record the volume of HCl used.
Calculation: Potassium Carbonate (g/L) = (mL of 0.25 N HCl used) × (Factor*)
*The factor depends on the exact normality of the HCl and the stoichiometry of the reaction. For 0.25 N HCl, the factor is approximately 17.275.
References
- 1. nmfrc.org [nmfrc.org]
- 2. nmfrc.org [nmfrc.org]
- 3. Cyanide Copper Plating Technology Introduction and Description - ShuoBao Industrial Equipment [shuobaocn.com]
- 4. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 5. nmfrc.org [nmfrc.org]
- 6. finishing.com [finishing.com]
- 7. finishingandcoating.com [finishingandcoating.com]
- 8. columbiachemical.com [columbiachemical.com]
- 9. macdermidenthone.com [macdermidenthone.com]
- 10. Copper Plating Troubleshooting Tips - Sharretts Plating Company [sharrettsplating.com]
- 11. sterc.org [sterc.org]
- 12. finishing.com [finishing.com]
Technical Support Center: Optimizing Adhesion in Cyanide Copper Plating
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the adhesion of copper plating from a cyanide bath.
Troubleshooting Guide: Poor Adhesion
Poor adhesion of the copper layer is a common issue that can manifest as blistering, peeling, or flaking of the deposit. This guide provides a systematic approach to identifying and resolving the root causes of adhesion failure.
Initial Troubleshooting Workflow
The following diagram outlines the initial steps to diagnose and address adhesion problems.
Frequently Asked Questions (FAQs)
Category 1: Surface Preparation
Q1: What are the most common causes of poor adhesion related to surface preparation?
A1: Inadequate surface preparation is a primary cause of poor adhesion.[1][2] Common issues include:
-
Incomplete removal of oils, grease, and dirt: This prevents the plating solution from making direct contact with the substrate.[1][2]
-
Presence of oxide or scale on the surface: These layers create a weak boundary that the copper deposit cannot adhere to strongly.
-
Insufficient activation of the substrate surface: The surface may not be chemically receptive to the plating.
Q2: Can you provide a general protocol for preparing a steel substrate for cyanide copper plating?
A2: Yes, a typical multi-step process is required to ensure a clean and active surface on steel substrates.[3][4]
Experimental Protocol: Surface Preparation of Steel
-
Alkaline Soak Cleaning: Immerse the steel part in a heated alkaline cleaning solution to remove organic soils like oils and greases.
-
Rinsing: Thoroughly rinse the part with deionized water to remove any residual cleaning solution.
-
Acid Pickling: Dip the part in a solution of hydrochloric or sulfuric acid to remove rust and scale.
-
Rinsing: Again, rinse thoroughly with deionized water.
-
Electrolytic Cleaning (Electrocleaning): Use an anodic or cathodic cleaning process to remove any remaining fine particles and organic films.
-
Rinsing: A final thorough rinse with deionized water is crucial.
-
Copper Strike: Immediately transfer the part to a copper strike bath before the main copper plating bath to ensure good adhesion.[5] Acid copper plating directly on steel will result in poor adhesion.[5]
Q3: How does surface preparation for zinc die-castings differ from that for steel?
A3: Zinc is a more reactive metal, so the preparation process must be less aggressive to avoid damaging the substrate. A key step for zinc is the application of a copper strike layer.[6][7]
Experimental Protocol: Surface Preparation of Zinc Die-Castings
-
Degreasing: Remove bulk oils and soils using a suitable solvent or alkaline cleaner.
-
Rinsing: Thoroughly rinse with deionized water.
-
Acid Dip: Use a mild acid dip (e.g., 1% sulfuric acid or a proprietary sulfamic acid solution) to remove oxides.[7]
-
Rinsing: Rinse thoroughly with deionized water.
-
Copper Strike: Plate a thin, initial layer of copper from a cyanide copper strike bath. This is a critical step for adhesion on zinc.[5][6]
-
Rinsing: Rinse before transferring to the main cyanide copper plating bath.
Category 2: Plating Bath Composition and Parameters
Q4: How do the concentrations of copper cyanide and free cyanide affect adhesion?
A4: The ratio of copper to free cyanide is critical for good adhesion and deposit quality.[5]
-
Low free cyanide: Can lead to rough deposits and poor anode corrosion.[5]
-
High free cyanide: May result in excessive gassing at the cathode, which can cause blistering and poor adhesion.[8]
Q5: What are the typical operating parameters for a cyanide copper bath, and how do they influence adhesion?
A5: Maintaining optimal operating parameters is essential for achieving good adhesion. The following table summarizes typical ranges and the effects of deviations.
Table 1: Operating Parameters for Cyanide Copper Plating and Their Effect on Adhesion
| Parameter | Typical Range | Effect of Deviation on Adhesion |
| Copper (as metal) | 55 ± 3 g/L | Low: Can cause burning in high current density areas. |
| Free Cyanide | 10 ± 2 g/L | Low: May lead to rough deposits. High: Can cause blistering. |
| pH | 10.0 - 13.0 (substrate dependent) | Incorrect pH: Can affect deposit characteristics and anode corrosion. |
| Temperature | 40 - 60°C | Low: Can result in slow plating and poor brightness. |
| Current Density | 0.5 - 4.0 A/dm² (rack plating) | Too High: Can cause burning and poor adhesion. |
Data compiled from various sources, including[9].
Q6: How can I analyze the free cyanide concentration in my plating bath?
A6: A common method for determining free cyanide is through titration with silver nitrate.[9][10]
Experimental Protocol: Analysis of Free Cyanide
-
Pipette a 10 mL sample of the plating solution into a 250 mL conical flask.
-
Add 10 mL of a 10% potassium iodide solution and 150 mL of deionized water.[9]
-
Titrate with a standard 0.1N silver nitrate solution.
-
The endpoint is reached when a distinct turbidity (cloudiness) appears and persists.[9][10]
-
Calculate the free cyanide concentration using the volume of silver nitrate solution used.
Logical Relationship of Bath Components
The interplay between the main components of a cyanide copper bath is crucial for its performance.
Category 3: Adhesion Testing
Q7: What are some common methods to test the adhesion of the copper plating?
A7: Several qualitative and semi-quantitative tests can be used to evaluate adhesion. ASTM B571 is a standard specification that outlines many of these methods.[11]
Table 2: Common Adhesion Testing Methods
| Test Method | Description | Indication of Poor Adhesion |
| Bend Test | The plated part is bent over a mandrel.[11] | Flaking or peeling of the coating in the bent area.[11] |
| File Test | A coarse file is used to try and lift the coating at a sawed edge. | The coating can be lifted or peeled from the substrate. |
| Heat-Quench Test | The part is heated and then rapidly cooled in water. | Blistering or flaking of the coating. |
| Scribe-Grid Test | A grid pattern is scribed through the coating to the substrate. | Portions of the coating between the scribed lines break away.[11] |
| Peel Test | A strip is soldered or glued to the plated surface and then pulled off.[11] This can be a quantitative test. | The coating peels away from the substrate at the interface. |
Q8: Can you provide a protocol for the bend test?
A8: The bend test is a straightforward method to assess adhesion.[11]
Experimental Protocol: Bend Test for Adhesion
-
Secure a mandrel with a diameter that is a minimum of four times the thickness of the sample.
-
Bend the plated sample with the coated surface facing away from the mandrel until its two legs are parallel.[11]
-
Examine the bent area under low magnification (e.g., 4x) for any signs of peeling or flaking of the copper deposit.[11]
-
If the coating cracks, a sharp blade can be used to attempt to lift the coating; if it can be lifted, adhesion is poor.[11]
For further assistance, please consult the relevant safety data sheets for all chemicals and follow appropriate laboratory safety procedures.
References
- 1. nmfrc.org [nmfrc.org]
- 2. Copper Plating Problems (& Their Solutions) [chemresearchco.com]
- 3. shao-yi.com [shao-yi.com]
- 4. Plating machine supplier from China [electroplatingmachines.com]
- 5. nmfrc.org [nmfrc.org]
- 6. Plating Zinc Die Casting: Techniques, Challenges, and Applications [aludiecasting.com]
- 7. nmfrc.org [nmfrc.org]
- 8. p2infohouse.org [p2infohouse.org]
- 9. gtzworld.com [gtzworld.com]
- 10. finishing.com [finishing.com]
- 11. advancedplatingtech.com [advancedplatingtech.com]
troubleshooting dull copper plating from a KCu(CN)2 bath
Technical Support Center: KCu(CN)₂ Copper Plating
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals experiencing dull copper plating from a potassium copper cyanide bath.
Troubleshooting Guide: Dull Copper Deposits
Dull plating is a common issue that can arise from several factors, including bath contamination, improper bath composition, or incorrect operating parameters. Follow this guide to diagnose and resolve the issue.
Question: My copper deposit is dull. What are the potential causes and how do I fix it?
Answer: Dull deposits can be attributed to three main categories: organic contamination, inorganic contamination, and incorrect bath parameters. A systematic approach to troubleshooting is recommended.
Step 1: Hull Cell Test
The Hull Cell test is a valuable diagnostic tool for evaluating the condition of the plating bath.[1][2][3] It allows for the assessment of the deposit's appearance over a wide range of current densities on a single panel.
Experimental Protocol: Hull Cell Test
-
Sample Collection: Obtain a representative sample of the plating bath.
-
Cell Setup: Place 267 mL of the bath solution into a clean Hull Cell.[3] For baths operated at elevated temperatures, preheat the solution to the operating temperature.[4]
-
Anode and Cathode: Use a high-purity copper anode and a clean, polished brass or steel cathode panel.[2]
-
Plating: Apply a total current of 2 amperes for 5 minutes.[2] If the bath requires agitation, ensure it is consistent with the main tank's agitation.
-
Analysis: Examine the plated panel. A dull appearance across the panel, or in specific current density regions, will indicate the nature of the problem. For instance, dullness in the high current density area can suggest metallic contamination or a low brightener concentration.[1][5]
Step 2: Address Organic Contamination
Organic contaminants can be introduced from various sources, including breakdown products of brighteners, drag-in of cleaning agents, or leaching from equipment.[6]
Question: How do I confirm and treat organic contamination?
Answer: A Hull Cell test can indicate organic contamination, often showing a dull deposit across a wide current density range. The primary treatment for organic impurities is activated carbon treatment.
Experimental Protocol: Batch Carbon Treatment
-
Preparation: For every 100 liters of plating solution, prepare a slurry of 0.5 kg of activated carbon in clean water.[1]
-
Optional Peroxide Treatment: For severe organic contamination, a pre-treatment with hydrogen peroxide can be effective. Add 130 mL of 35% hydrogen peroxide, diluted with seven parts water, per 100 L of the bath.[1] This oxidizes organic contaminants, making them more readily adsorbed by the activated carbon.
-
Treatment: Add the activated carbon slurry to the plating tank and agitate the solution for 1-2 hours.
-
Settling: Turn off agitation and allow the carbon to settle for several hours, or overnight.
-
Filtration: Filter the solution through a 5-10 micron filter to remove all carbon particles.[6][7]
-
Post-Treatment Analysis: Conduct another Hull Cell test to confirm the removal of organic contaminants. The bath may require replenishment of brighteners and other additives, as carbon treatment can remove them.
Step 3: Address Inorganic Contamination
Metallic impurities such as zinc and chromium can cause dull deposits.[1][8] Zinc contamination may give the deposit a brass-like appearance in low current density areas, while chromium can cause overall dullness or streaking.[8]
Question: My deposit is still dull after carbon treatment. Could it be inorganic contamination?
Answer: Yes, if carbon treatment does not resolve the dullness, inorganic contamination is a likely cause. The primary method for removing metallic impurities is dummy plating (low-current-density electrolysis).
Experimental Protocol: Dummy Plating
-
Setup: Use a large surface area of corrugated steel cathodes in the plating tank.
-
Electrolysis: Apply a low current density, typically between 0.2 to 0.5 A/dm² (2-5 A/ft²).
-
Duration: Continue electrolysis for several hours. The duration will depend on the level of contamination.
-
Monitoring: Periodically perform Hull Cell tests to monitor the effectiveness of the treatment.
-
Completion: Once the Hull Cell panel shows a bright, uniform deposit, the dummy plating is complete.
Step 4: Verify and Adjust Bath Composition and Operating Parameters
If the deposit remains dull after addressing contamination, the issue may lie with the bath's chemical composition or the operating parameters.
Question: What are the optimal bath composition and operating parameters, and how do I correct them?
Answer: Maintaining the correct chemical balance and operating conditions is crucial for achieving a bright copper deposit. Refer to the table below for optimal ranges.
| Parameter | Optimum Range | Potential Issue if Deviated |
| Copper Metal | 30 - 45 g/L (4 - 6 oz/gal) | Low levels can cause burning in high current density areas.[9] |
| **Potassium Copper Cyanide (KCu(CN)₂) ** | Corresponds to Cu metal concentration | - |
| Free Potassium Cyanide (KCN) | 15 - 23 g/L (2.0 - 3.0 oz/gal) | Low levels can lead to rough deposits and poor anode corrosion.[10][11] High levels can reduce cathode efficiency. |
| Potassium Hydroxide (KOH) | 11 - 26 g/L (1.5 - 3.5 oz/gal) | Low concentrations can result in poor anode corrosion and conductivity.[9] High levels can affect the hardness and brightness of the deposit.[9] |
| Potassium Carbonate (K₂CO₃) | < 120 g/L (16 oz/gal) | High concentrations reduce the bright current density range and can cause granular deposits.[12] |
| Temperature | 60 - 70°C (140 - 160°F) | Low temperatures can lead to poor brightness and reduced plating speed.[13] |
| Cathode Current Density | 1 - 4 A/dm² (10 - 40 A/ft²) | Incorrect current density can cause dull or burnt deposits.[14] |
| Agitation | Moderate mechanical or solution circulation | Inadequate agitation can lead to dullness and burning.[15] |
Experimental Protocol: Analysis of Free Potassium Cyanide
A common analytical method for determining free cyanide is titration with silver nitrate.[8][14][16]
-
Sample Preparation: Pipette a 10 mL sample of the plating bath into a 250 mL Erlenmeyer flask. Add 100 mL of deionized water and 5 mL of a 10% potassium iodide (KI) solution.[8]
-
Titration: Titrate with a standardized 0.1 N silver nitrate (AgNO₃) solution.
-
Endpoint: The endpoint is reached when a faint, persistent yellowish-white turbidity appears.[8]
-
Calculation: The concentration of free potassium cyanide can be calculated from the volume of silver nitrate solution used.
Logical Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting dull copper plating.
Caption: Troubleshooting workflow for dull copper plating.
Frequently Asked Questions (FAQs)
Q1: What is the source of carbonate buildup in the bath and how can it be minimized? A1: Carbonate (K₂CO₃) is formed from the absorption of carbon dioxide from the air and the decomposition of cyanide.[12] To minimize its buildup, keep the tank covered when not in use, operate at the lowest possible hydroxide concentration and temperature, and avoid air agitation.[12][17]
Q2: Can an issue with the anodes cause dull plating? A2: Yes, anode polarization, where the anodes become passive and do not dissolve properly, can lead to a number of issues including dull deposits.[13] This can be caused by low free cyanide, low hydroxide concentration, or high anode current density. Ensure anodes are clean and making good electrical contact.
Q3: How often should the plating bath be analyzed? A3: The frequency of analysis depends on the workload of the bath. For high-production baths, daily analysis of key components like copper metal and free cyanide is recommended. For baths with lower usage, weekly analysis may be sufficient.
Q4: What is the function of brighteners in a cyanide copper bath? A4: Brighteners are proprietary additives that refine the grain structure of the copper deposit, resulting in a brighter and more level surface.[9] Excessive amounts of brightener can sometimes cause dullness in low current density areas.[9]
Q5: Can drag-in from previous tanks cause dullness? A5: Yes, inadequate rinsing before the copper plating step can drag in contaminants from cleaning and activation tanks, such as silicates and oils, which can lead to dull deposits.[1] Ensure thorough rinsing to prevent contamination.
References
- 1. nmfrc.org [nmfrc.org]
- 2. alertsales.com [alertsales.com]
- 3. Hull Cell Test Method for Electroplating Solutions | PAVCO [pavco.com]
- 4. kocour.net [kocour.net]
- 5. Trouble Shooting Acid Copper Electrolytes [thinktink.com]
- 6. Carbon Treating Acid Copper Plating Baths [thinktink.com]
- 7. finishing.com [finishing.com]
- 8. finishing.com [finishing.com]
- 9. columbiachemical.com [columbiachemical.com]
- 10. bigelaizincplating.com [bigelaizincplating.com]
- 11. nmfrc.org [nmfrc.org]
- 12. finishingandcoating.com [finishingandcoating.com]
- 13. Analytical Method for Copper Content in Cyanide Solution - 911Metallurgist [911metallurgist.com]
- 14. scribd.com [scribd.com]
- 15. m.youtube.com [m.youtube.com]
- 16. mt.com [mt.com]
- 17. lab-wizard.com [lab-wizard.com]
Technical Support Center: Cyanation of Aryl Halides with Cuprous Potassium Cyanide
Welcome to the technical support center for the cyanation of aryl halides using cuprous potassium cyanide, a common variant of the Rosenmund-von Braun reaction. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable solutions to common challenges encountered during this synthesis.
Troubleshooting Guide
This guide addresses specific issues you may encounter during your experiments, providing potential causes and recommended solutions.
| Issue | Potential Causes | Recommended Solutions |
| 1. Low or No Conversion of Aryl Halide | - Inactive Copper(I) Cyanide: CuCN can oxidize over time. - Insufficient Temperature: The reaction often requires high temperatures to proceed efficiently. - Poor Solubility of Reagents: KCN and CuCN may not be sufficiently soluble in the reaction solvent. - Deactivated Aryl Halide: Sterically hindered or electron-rich aryl halides can be less reactive. | - Use Fresh or Purified CuCN: Ensure your copper(I) cyanide is a fine, off-white to pale yellow powder. If it appears green, it may have oxidized and should be purified or replaced. - Optimize Reaction Temperature: Gradually increase the reaction temperature, monitoring for product formation and decomposition. Temperatures in the range of 150-200 °C are common for the classic Rosenmund-von Braun reaction.[1][2] - Solvent Selection: Use a high-boiling, polar aprotic solvent like DMF, NMP, or DMSO to improve the solubility of the cyanide salts.[3] - Use of Additives: For less reactive aryl bromides, the addition of a catalytic amount of potassium iodide can facilitate the reaction by an in situ halogen exchange to the more reactive aryl iodide.[4] The use of ligands like L-proline has also been shown to promote the reaction at lower temperatures (80–120 °C).[2] |
| 2. Formation of Biaryl Homocoupling Product (Ullmann Byproduct) | - High Reaction Temperature: Elevated temperatures can favor the Ullmann coupling of the aryl halide with copper.[5] - Presence of Metallic Copper: Traces of metallic copper can catalyze the homocoupling reaction. | - Lower Reaction Temperature: If possible, reduce the reaction temperature while still achieving a reasonable rate of cyanation. - Ensure High-Quality Copper(I) Cyanide: Use CuCN that is free from metallic copper impurities. |
| 3. Presence of Carboxylic Acid or Amide Byproducts | - Water in the Reaction Mixture: Trace amounts of water can lead to the hydrolysis of the nitrile product, especially at high temperatures and under basic or acidic conditions.[6][7][8] The initial product of hydrolysis is the amide, which can be further hydrolyzed to the carboxylic acid.[9] | - Use Anhydrous Conditions: Thoroughly dry all glassware and use anhydrous solvents. Solvents should be freshly distilled over a suitable drying agent. - Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent the introduction of atmospheric moisture. |
| 4. Dehalogenation of the Aryl Halide | - Hydrogen Source: The presence of a hydrogen donor in the reaction mixture can lead to the reduction of the aryl halide. - Reaction Conditions: Certain reaction conditions can promote hydrodehalogenation. | - Use High-Purity Reagents and Solvents: Ensure that solvents and reagents are free from impurities that could act as hydrogen donors. - Optimize Reaction Conditions: If dehalogenation is significant, consider lowering the reaction temperature or screening different solvents. |
| 5. Formation of Biaryl Ether Byproducts | - Presence of Phenolic Impurities: If the starting aryl halide or solvent contains phenolic impurities, these can undergo a copper-catalyzed Ullmann-type ether synthesis.[10] | - Purify Starting Materials: Ensure the aryl halide is free from phenolic contaminants. - Use High-Purity Solvents: Use freshly distilled, high-purity solvents. |
Frequently Asked Questions (FAQs)
Here are answers to some frequently asked questions regarding the cyanation of aryl halides with this compound.
Q1: Why is my reaction turning green?
A green coloration in the reaction mixture often indicates the presence of copper(II) species. This can result from the oxidation of the copper(I) cyanide catalyst. While the reaction may still proceed, the presence of Cu(II) can sometimes lead to different side reactions or lower yields. Ensuring an inert atmosphere and using high-quality, oxygen-free solvents can help minimize this.
Q2: Can I use other cyanide sources instead of a combination of CuCN and KCN?
Yes, various cyanide sources have been employed in cyanation reactions. For instance, using only CuCN is the traditional Rosenmund-von Braun setup, though it often requires harsh conditions.[1] Other sources like sodium cyanide (NaCN) in the presence of a copper catalyst and a ligand have been shown to be effective under milder conditions.[4] Less toxic alternatives like potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]) are also used, typically with palladium catalysis, but copper-catalyzed versions exist.[11][12]
Q3: How can I improve the yield for a sterically hindered aryl halide?
Sterically hindered substrates are often challenging. To improve the yield, you can try the following:
-
Increase Reaction Time and Temperature: These substrates may require more forcing conditions.
-
Use a Ligand: Ligands such as 1,10-phenanthroline or N,N'-dimethylethylenediamine can accelerate the reaction and improve yields, even for hindered substrates.[13]
-
Consider a Domino Halide Exchange: If you are starting with an aryl bromide, adding catalytic KI can convert it in situ to the more reactive aryl iodide, which can then undergo cyanation more readily.[4]
Q4: What is the best work-up procedure to remove copper salts?
The work-up often involves quenching the reaction mixture, followed by extraction. To remove copper salts, a common procedure is to wash the organic extract with an aqueous solution of a complexing agent. A solution of aqueous ammonia or ammonium chloride can help to dissolve the copper salts by forming soluble copper-ammonia complexes, facilitating their removal from the organic layer. Another effective method is to wash with an aqueous solution of ferric chloride and ammonia.
Data on Byproduct Formation
While precise quantitative data is highly dependent on the specific substrate and exact reaction conditions, the following table summarizes the general trends in byproduct formation based on key reaction parameters.
| Parameter | Effect on Byproduct Formation |
| Temperature | Increasing temperature generally increases the rate of the desired cyanation but can also significantly promote the formation of biaryl homocoupling (Ullmann) products .[5] It can also accelerate the hydrolysis of the nitrile product if water is present.[1] |
| Water Content | The presence of water is the primary cause of amide and carboxylic acid byproduct formation through the hydrolysis of the aryl nitrile product.[6][7][8] Rigorously anhydrous conditions are crucial to minimize these impurities. |
| Solvent | Polar aprotic solvents like DMF, NMP, and DMSO are generally preferred as they enhance the solubility of the cyanide salts, which can lead to a cleaner and faster reaction, potentially reducing the formation of some byproducts by allowing for lower reaction temperatures.[2][3] |
| Reaction Time | Prolonged reaction times , especially at high temperatures, can lead to an increase in the proportion of byproducts, including those from decomposition and homocoupling. It is advisable to monitor the reaction progress and quench it upon completion. |
Experimental Protocols
General Protocol for the Cyanation of an Aryl Bromide (Modified Rosenmund-von Braun)
This protocol incorporates the use of a ligand to promote the reaction under milder conditions.
-
Preparation: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add CuCN (1.2 mmol), KCN (1.0 mmol), and the aryl bromide (1.0 mmol).
-
Inert Atmosphere: Seal the tube, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Reagent Addition: Under a positive pressure of the inert gas, add anhydrous, degassed DMF (5 mL).
-
Reaction: Heat the reaction mixture to 140-150 °C and stir vigorously.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Pour the mixture into a solution of aqueous ammonia (e.g., 10% v/v) and stir for 30 minutes to dissolve copper salts. Extract the product with a suitable organic solvent (e.g., ethyl acetate or toluene). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: A logical workflow for troubleshooting low reaction yields.
Key Byproduct Formation Pathways
Caption: Major side reaction pathways in the cyanation of aryl halides.
References
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 4. Copper-Catalyzed Domino Halide Exchange-Cyanation of Aryl Bromides [organic-chemistry.org]
- 5. Ullmann Reaction [organic-chemistry.org]
- 6. 21.5. Hydrolysis of nitriles | Organic Chemistry II [courses.lumenlearning.com]
- 7. Preparation of Carboxylic Acids: Hydrolysis of Nitriles [moodle.tau.ac.il]
- 8. chemguide.co.uk [chemguide.co.uk]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Synthesis of Biaryl Ethers by the Copper-Catalyzed Chan-Evans-Lam Etherification from Benzylic Amine Boronate Esters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cyanation of aryl halides using potassium hexacyanoferrate(ii) via direct mechanocatalysis - RSC Mechanochemistry (RSC Publishing) [pubs.rsc.org]
- 13. pubs.acs.org [pubs.acs.org]
Technical Support Center: Synthesis of Potassium Dicyanocuprate(I) (KCu(CN)₂)
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the synthesis of potassium dicyanocuprate(I) (KCu(CN)₂). Below you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to help you optimize your synthesis and achieve higher yields.
Frequently Asked Questions (FAQs)
Q1: What are the common synthesis routes for KCu(CN)₂?
A1: The most common laboratory synthesis involves the reaction of copper(I) cyanide (CuCN) with potassium cyanide (KCN) in an aqueous solution. Industrial-scale production often starts from more readily available copper(II) salts, such as copper(II) sulfate, which involves a reduction of Cu(II) to Cu(I) in situ before complexation with cyanide.[1] An alternative approach is electrochemical synthesis, where a copper anode is dissolved in a potassium cyanide electrolyte.[1]
Q2: What is the ideal stoichiometric ratio of KCN to CuCN?
A2: While the theoretical molar ratio is 1:1, it is practically beneficial to use a slight excess of KCN.[1] This is because CuCN is insoluble in water, and the excess cyanide ions help to ensure its complete dissolution by shifting the equilibrium towards the formation of the soluble [Cu(CN)₂]⁻ complex.[1]
Q3: What is the optimal pH for the synthesis?
A3: For syntheses starting from copper(II) salts, maintaining a pH between 5.5 and 7.5 is crucial to prevent the formation of undesirable side products.[1] The stability of the dicyanocuprate(I) complex is pH-dependent, with dissociation potentially occurring in highly alkaline conditions (pH 7 to 11.7).[1]
Q4: What is the recommended temperature for the synthesis?
A4: The final complexation step to form KCu(CN)₂ from CuCN and KCN can typically be conducted at ambient temperature.[1] However, the preparation of the CuCN precursor from copper(II) salts often requires elevated temperatures, generally between 40°C and 60°C, to influence reaction rates and the solubility of intermediates.[1]
Q5: What are the primary safety concerns when synthesizing KCu(CN)₂?
A5: The primary safety concerns are the high toxicity of cyanide salts and the potential evolution of highly toxic hydrogen cyanide (HCN) gas, especially in acidic conditions.[1] All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including gloves and safety goggles, must be worn.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield | 1. Incomplete dissolution of CuCN. 2. Loss of product during isolation. 3. Suboptimal pH or temperature. 4. Formation of side products. | 1. Use a slight molar excess of KCN (e.g., 1.05:1 KCN:CuCN). Ensure vigorous stirring. 2. Optimize the recrystallization and filtration steps. Minimize the volume of washing solvent. 3. For industrial processes, maintain pH between 5.5 and 7.5. For the final complexation, ambient temperature is usually sufficient. 4. Avoid a large excess of KCN to prevent the formation of higher-order complexes. Ensure the reaction is not exposed to oxidizing conditions. |
| Product is Discolored (not white) | 1. Presence of Cu(II) impurities. 2. Formation of polymeric byproducts. | 1. Ensure complete reduction of Cu(II) if starting from copper(II) salts. The starting CuCN should be an off-white or pale yellow powder; a green tint indicates Cu(II) impurities.[2] 2. Recrystallize the final product from a suitable solvent system (e.g., hot water or ethanol-water mixtures). Activated carbon treatment during recrystallization can help remove colored impurities.[3] |
| Incomplete Reaction | 1. Insufficient reaction time. 2. Poor mixing of reactants. 3. Incorrect stoichiometry. | 1. Allow the reaction to stir for a sufficient duration (monitoring by taking aliquots and checking for the disappearance of solid CuCN can be helpful). 2. Use a magnetic stirrer or overhead stirrer to ensure the heterogeneous mixture is well-agitated. 3. Carefully measure the reactants and ensure a slight excess of KCN. |
| Formation of a Precipitate Upon Standing | 1. The solution is supersaturated. 2. Change in temperature or solvent composition. | 1. If crystallization is not desired at that stage, gently warm the solution to redissolve the precipitate. 2. Ensure the product remains dissolved by maintaining a constant temperature or by using a sufficient volume of solvent. |
Data Presentation
Table 1: Effect of Stoichiometry on Product Formation
| Molar Ratio (KCN:CuCN) | Expected Outcome | Rationale |
| 1:1 | Theoretical formation of KCu(CN)₂. | Represents the exact stoichiometry for the target compound, but may result in an incomplete reaction due to the low solubility of CuCN.[1] |
| >1:1 (Slight Excess KCN) | Complete dissolution of CuCN to form a stable KCu(CN)₂ solution. | Excess cyanide ions shift the reaction equilibrium to favor the formation of the soluble [Cu(CN)₂]⁻ complex.[1] |
| >>1:1 (Large Excess KCN) | Formation of higher-order complexes like [Cu(CN)₃]²⁻ and [Cu(CN)₄]³⁻. | High concentrations of free cyanide ligands can lead to further coordination with the copper(I) center.[1][2] |
Table 2: Key Spectroscopic Data for Product Characterization
| Spectroscopic Technique | Key Feature | Approximate Wavenumber (cm⁻¹) | Reference |
| FT-IR Spectroscopy | C≡N stretching vibration | 2080 - 2130 | [4] |
| Raman Spectroscopy | C≡N stretching vibration | 2080 - 2130 | [4] |
Experimental Protocols
Protocol 1: Synthesis of Copper(I) Cyanide (CuCN) from Copper(II) Sulfate
This protocol is adapted from established methods for the preparation of the CuCN precursor.
Materials:
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O)
-
Sodium bisulfite (NaHSO₃)
-
Potassium cyanide (KCN)
-
Deionized water
-
Ethanol
Procedure:
-
In a well-ventilated fume hood, dissolve 50 g of copper(II) sulfate pentahydrate in 300 mL of hot deionized water in a beaker.
-
In a separate beaker, prepare a solution of 26 g of potassium cyanide in 50 mL of deionized water. Caution: KCN is highly toxic.
-
Slowly add the potassium cyanide solution to the hot copper sulfate solution with constant stirring. A cheesy white precipitate of copper(I) cyanide will form, and toxic cyanogen gas will be evolved. Ensure adequate ventilation.
-
Allow the precipitate to settle.
-
Decant the supernatant liquid.
-
Wash the copper(I) cyanide precipitate with hot deionized water several times by decantation.
-
Finally, wash the precipitate with ethanol.
-
Dry the resulting white to off-white powder in a desiccator or a vacuum oven at a low temperature (e.g., 50-60 °C).
Protocol 2: Synthesis of Potassium Dicyanocuprate(I) (KCu(CN)₂) from CuCN
Materials:
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Deionized water
-
Ethanol (for recrystallization, optional)
Procedure:
-
In a fume hood, weigh 8.96 g (0.1 mol) of dry copper(I) cyanide.
-
In a separate flask, dissolve 6.84 g (0.105 mol, a 5% molar excess) of potassium cyanide in approximately 50 mL of deionized water with stirring.
-
Slowly add the copper(I) cyanide powder to the potassium cyanide solution with vigorous stirring.
-
Continue stirring at room temperature until all the copper(I) cyanide has dissolved, resulting in a clear, colorless solution. This may take some time. Gentle warming (to no more than 40°C) can be applied to facilitate dissolution, but be mindful of the increased risk of HCN evolution if the solution is acidic.
-
Once a clear solution is obtained, the KCu(CN)₂ is in solution. To isolate the solid product, the solvent can be removed under reduced pressure, or the product can be crystallized.
-
Purification by Recrystallization: a. Reduce the volume of the aqueous solution by gentle heating or under reduced pressure until signs of crystallization appear. b. Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation. c. Collect the white crystalline product by vacuum filtration. d. Wash the crystals with a small amount of cold ethanol to remove any residual impurities. e. Dry the purified KCu(CN)₂ crystals in a desiccator or vacuum oven.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of KCu(CN)₂.
Caption: Logical troubleshooting workflow for low yield in KCu(CN)₂ synthesis.
References
managing anode polarization in cyanide copper electroplating
This guide provides troubleshooting assistance and frequently asked questions for researchers, scientists, and drug development professionals experiencing issues with anode polarization during cyanide copper electroplating experiments.
Troubleshooting Guide: Anode Polarization
Problem: My copper anodes are turning black, and the plating process has become inefficient.
This is a classic sign of anode polarization, a condition where the anode surface becomes passive or non-conductive, hindering the proper dissolution of copper into the plating bath. This guide will walk you through diagnosing and resolving this issue.
Q1: What are the immediate signs of anode polarization?
A1: You may observe several indicators of anode polarization during your experiment. Monitoring these signs can help in early diagnosis.
Visual and Electrical Indicators of Anode Polarization:
-
Anode Appearance: The most common sign is the formation of a black, brown, or bluish-white film on the anode surface.[1][2] In severe cases, the anodes may appear completely black.[3]
-
Voltage and Current: You will likely notice a significant increase in the plating voltage required to maintain the desired current.[4][5] Eventually, the amperage may drop even with increased voltage settings.[2]
-
Gas Evolution: In advanced stages of polarization, you may see oxygen bubbles forming on the anode surface.[1]
-
Deposit Quality: The resulting copper deposit on your cathode may become rough, dull, or burned in high current density areas.[6][7]
-
Bath Analysis: A chemical analysis of the plating bath will often show a decrease in copper concentration and a corresponding increase in free cyanide and carbonates.[5][8]
Q2: I've confirmed anode polarization. What are the most likely causes?
A2: Anode polarization is typically caused by an imbalance in the bath chemistry or suboptimal operating parameters. The logical flow diagram below illustrates the primary causes leading to this issue.
Caption: Causal relationships leading to anode polarization.
The most common culprits are insufficient free cyanide and low caustic (hydroxide) levels, which are essential for proper anode dissolution.[2][6][7] High anode current density, contamination, and excessive carbonate buildup are also significant factors.[1][3][4]
Q3: How do I systematically troubleshoot and fix anode polarization?
A3: Follow this workflow to diagnose and resolve the issue. Start with the most common and easily correctable causes.
Caption: Troubleshooting workflow for anode polarization.
Frequently Asked Questions (FAQs)
Q4: What are the ideal operating parameters for a cyanide copper bath to avoid anode polarization?
A4: Maintaining the bath within recommended parameters is crucial. While specific concentrations can vary based on whether you are using a strike, high-efficiency, or barrel plating solution, the following table provides general guidelines.
| Parameter | Recommended Range (High-Efficiency Bath) | Purpose & Impact on Anode Polarization |
| Copper Cyanide | 6-10 oz/gal (45-75 g/L) | Source of copper ions. Low levels can lead to burning.[6][7] |
| Free Cyanide | 1.5-2.5 oz/gal (11-19 g/L) | Essential for anode corrosion; prevents passivation. Low levels are a primary cause of polarization.[6][7][9] |
| Caustic Potash (KOH) | 2-4 oz/gal (15-30 g/L) | Increases conductivity and aids anode dissolution. Low levels cause polarization.[2][6] |
| Rochelle Salts | 5-6 oz/gal (37-45 g/L) | Acts as an anode depolarizer, complexant, and grain refiner.[6][9][10] |
| Carbonates (Potassium) | < 16 oz/gal (< 120 g/L) | Buildup reduces conductivity and plating speed, contributing to polarization.[4][11] |
| Temperature | 110-120 °F (43-49 °C) | Higher temperatures improve conductivity and anode dissolution. Low temperatures can cause polarization.[1][6][7] |
| Anode Current Density | 10-15 A/ft² (1.0-1.5 A/dm²) | Exceeding this range leads to passivation. Maintaining a 2:1 or 3:1 anode-to-cathode area ratio is recommended.[9][12][13] |
Note: Always consult the specific datasheet for any proprietary additives being used.
Q5: What is the role of Rochelle salts, and can they prevent polarization?
A5: Rochelle salts (potassium sodium tartrate) play a critical role in cyanide copper baths. They act as a complexant and an anode depolarizer.[9][10] Their primary functions are to:
-
Improve Anode Corrosion: They help the anodes dissolve smoothly and prevent the formation of passive films, even at lower free cyanide levels.[9][10][14]
-
Refine Grain Structure: They contribute to a finer-grained, smoother copper deposit.[6]
-
Complex Metallic Impurities: They can help mitigate the harmful effects of certain metallic contaminants.[6]
While Rochelle salts are very effective at aiding anode corrosion, they cannot single-handedly prevent polarization if other critical parameters like free cyanide or caustic levels are severely deficient.[15]
Q6: My bath chemistry is correct, but I still have issues. What else should I check?
A6: If the bath chemistry is within the specified ranges, consider these factors:
-
Anode Quality: Use high-purity, oxygen-free high-conductivity (OFHC) copper anodes.[5][9] Cheaper anodes with higher oxygen content can form oxide films that flake off, causing roughness and contributing to polarization.[5][9]
-
Anode Bags: Ensure anode bags are clean and not clogged.[9] Plugged bags restrict solution flow to the anode surface, which can quickly lead to localized polarization.[5][9] Check for any tears or holes.
-
Agitation: Vigorous solution agitation is vital.[3] It replenishes the cyanide at the anode surface needed for dissolution and removes byproducts. Inadequate agitation is a common cause of polarization, especially at higher current densities.[3][16]
-
Organic Contamination: Drag-in of oils, cleaners, or breakdown products from brighteners can coat the anodes and cause polarization.[5][7] If you suspect this, a batch or continuous activated carbon treatment is recommended.[3][7]
-
Electrical Contact: Ensure all anode hooks and bus bars have a clean, tight electrical connection. Poor contact can lead to an uneven current distribution, causing some anodes to operate at excessively high current densities.[3][9]
Experimental Protocols
Protocol 1: Activated Carbon Treatment for Organic Contamination
-
Transfer Solution: Pump the plating solution into a separate, clean treatment tank.
-
Pre-treatment (Optional but Recommended): For severe contamination, dilute 35% hydrogen peroxide with seven parts water and add approximately 500 mL of this diluted solution per 100 gallons of plating bath.[3] This oxidizes many organic compounds, making them easier for the carbon to adsorb.[3] Mix for 1-2 hours.
-
Carbon Addition: Add 4 lbs of plating-grade activated carbon per 100 gallons of solution (0.5 kg/100 L).[3]
-
Agitation: Mix the solution for 4-8 hours to ensure thorough contact between the carbon and the solution.
-
Settling: Turn off agitation and allow the carbon to settle for at least 4 hours, or overnight if possible.
-
Filtration: Pump the solution back into the main plating tank through a filter packed with filter aid to remove all carbon particles. Ensure no carbon is returned to the plating tank, as it can cause particle roughness.
-
Analysis and Adjustment: Analyze the bath for all key chemical components and make adjustments as necessary. Run a Hull cell panel to verify the effectiveness of the treatment before resuming production.
Protocol 2: Hull Cell Test for Bath Performance Evaluation
-
Sample Collection: Obtain a representative sample of the plating bath.
-
Panel Preparation: Clean and prepare a standard 267 mL brass Hull cell panel according to standard procedures (e.g., alkaline clean, rinse, acid dip, rinse).
-
Test Setup: Place the panel in the Hull cell. Fill the cell with the bath sample to the 267 mL mark.
-
Pre-immersion: Immerse the panel in the solution for 15-30 seconds without current to allow for temperature equilibration.[3]
-
Plating: Apply a specified current (typically 2-3 Amps for cyanide copper) for a set time (e.g., 5-10 minutes).
-
Evaluation: Remove, rinse, and dry the panel. Examine the deposit across the entire current density range. Look for signs of dullness, burning, pitting, or poor coverage that can indicate issues with brighteners, contamination, or chemical imbalances. The appearance of the panel can guide corrective actions.
References
- 1. Effects of Plating Conditions and Additives on Anode Polarizations in Copper Cyanide Baths [jstage.jst.go.jp]
- 2. finishing.com [finishing.com]
- 3. nmfrc.org [nmfrc.org]
- 4. finishingandcoating.com [finishingandcoating.com]
- 5. macdermidenthone.com [macdermidenthone.com]
- 6. nmfrc.org [nmfrc.org]
- 7. nmfrc.org [nmfrc.org]
- 8. Surface Technology Environmental Resource Center - STERC [sterc.org]
- 9. macdermidenthone.com [macdermidenthone.com]
- 10. finishing.com [finishing.com]
- 11. sterc.org [sterc.org]
- 12. finishing.com [finishing.com]
- 13. columbiachemical.com [columbiachemical.com]
- 14. 5.imimg.com [5.imimg.com]
- 15. Cyanide Copper Plating Technology Introduction and Description - ShuoBao Industrial Equipment [shuobaocn.com]
- 16. scribd.com [scribd.com]
Technical Support Center: Stability of Cuprous Potassium Cyanide Solutions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of cuprous potassium cyanide solutions, with a specific focus on the effect of pH.
Troubleshooting Guide
Users may encounter several issues during the preparation and handling of this compound solutions. This guide provides solutions to common problems.
| Problem | Possible Cause | Recommended Solution |
| White precipitate forms in the solution. | The pH of the solution has dropped, leading to the precipitation of copper(I) cyanide (CuCN). | Add a dilute solution of potassium hydroxide (KOH) dropwise while stirring to raise the pH to above 10. Ensure adequate "free" cyanide is present to complex with the copper ions.[1] |
| Solution turns blue. | Oxidation of cuprous (Cu+) ions to cupric (Cu2+) ions. This can be caused by exposure to air (oxygen) or other oxidizing agents. | Prepare fresh solutions and minimize exposure to air. Store the solution under an inert atmosphere (e.g., nitrogen or argon). |
| Release of a gas with a faint, bitter almond-like odor. | EXTREME DANGER! The solution has become acidic (pH < 9), leading to the formation of highly toxic hydrogen cyanide (HCN) gas. | IMMEDIATE EVACUATION of the area is required. Ensure the area is well-ventilated (work in a fume hood). Neutralize the solution remotely with a caustic solution (e.g., sodium or potassium hydroxide) only if it can be done safely.[2] |
| Low efficiency in electrochemical applications (e.g., electroplating). | Imbalance in the solution composition, including low "free cyanide" concentration or incorrect pH. | Analyze the "free cyanide" concentration using titration. Adjust the pH to the optimal range for the specific application, typically alkaline.[1] |
| Anode polarization (formation of a non-conductive film on the anode) in electrolysis. | Insufficient "free cyanide" at the anode surface, leading to the formation of insoluble copper salts. | Increase the "free cyanide" concentration in the bulk solution. Ensure proper agitation to facilitate ion transport.[1] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for storing this compound solutions?
A1: To ensure maximum stability and prevent the release of toxic hydrogen cyanide gas, this compound solutions should be maintained at a high pH, ideally above 11. At a pH of 11, over 99% of the cyanide exists as the cyanide ion (CN-), which readily forms stable complexes with cuprous ions.[3]
Q2: Why is "free cyanide" important for the stability of the solution?
A2: "Free cyanide" refers to the excess cyanide ions in the solution that are not complexed with copper. This excess is crucial for maintaining the equilibrium of the copper-cyanide complexes and preventing the precipitation of insoluble copper(I) cyanide. It also plays a vital role in processes like electroplating by ensuring proper anode corrosion.[1]
Q3: What are the signs of solution decomposition?
A3: The primary signs of decomposition are the formation of a white precipitate (copper(I) cyanide), a change in color to blue (indicating oxidation of copper), or the evolution of gas with a bitter almond smell (hydrogen cyanide). Any of these signs indicate that the solution is no longer stable and may be hazardous.
Q4: Can I use any acid to adjust the pH of the solution?
A4: No. The addition of acid to a this compound solution is extremely dangerous as it will cause the rapid release of highly toxic hydrogen cyanide gas.[2] If pH adjustment is necessary, it should only be done by adding a base, such as potassium hydroxide.
Q5: How does temperature affect the stability of the solution?
A5: While pH is the primary factor, elevated temperatures can increase the rate of decomposition reactions and the volatility of any dissolved hydrogen cyanide. It is recommended to store solutions in a cool, dark place.
Quantitative Data on Speciation of Copper-Cyanide Complexes
The stability of a this compound solution is intrinsically linked to the speciation of the copper-cyanide complexes, which is highly dependent on the pH and the concentration of free cyanide. In aqueous solutions, cuprous ions (Cu⁺) and cyanide ions (CN⁻) form a series of complexes: [Cu(CN)₂]⁻, [Cu(CN)₃]²⁻, and [Cu(CN)₄]³⁻. The predominant species in solution is influenced by the pH.
| pH Range | Predominant Copper-Cyanide Species | Solution Stability | Remarks |
| < 7 (Acidic) | [Cu(CN)₂]⁻ rapidly decomposes | Highly Unstable | Significant evolution of toxic HCN gas. Copper(I) cyanide precipitates. |
| 7 - 9 (Neutral to slightly alkaline) | Equilibrium shifts between [Cu(CN)₂]⁻ and [Cu(CN)₃]²⁻ | Moderately Unstable | Risk of HCN evolution, especially at the lower end of this pH range. |
| 9 - 11 (Alkaline) | [Cu(CN)₃]²⁻ and [Cu(CN)₄]³⁻ | Stable | The solution is generally stable with minimal risk of HCN release. |
| > 11 (Strongly Alkaline) | [Cu(CN)₄]³⁻ | Highly Stable | Optimal for long-term storage and many applications.[4] |
Experimental Protocols
Protocol for Preparing a Stable this compound Solution
This protocol describes the preparation of a 0.1 M solution of potassium dicyanocuprate(I).
Materials:
-
Copper(I) cyanide (CuCN)
-
Potassium cyanide (KCN)
-
Deionized water
-
Potassium hydroxide (KOH)
-
Magnetic stirrer and stir bar
-
Volumetric flask (100 mL)
-
Beaker
-
pH meter
Procedure:
-
Safety Precautions: All work must be performed in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.
-
In the fume hood, weigh 0.896 g of CuCN and 1.302 g of KCN. The excess KCN provides the "free cyanide" necessary for stability.
-
Transfer the weighed solids to a 100 mL beaker containing approximately 50 mL of deionized water.
-
Place the beaker on a magnetic stirrer and stir until all solids have dissolved.
-
Add a small pellet of KOH to the solution to ensure the pH is alkaline.
-
Calibrate the pH meter and measure the pH of the solution. If the pH is below 11, add a dilute KOH solution dropwise until the target pH is reached.
-
Quantitatively transfer the solution to a 100 mL volumetric flask.
-
Rinse the beaker with a small amount of deionized water and add the rinsing to the volumetric flask.
-
Bring the solution to the final volume with deionized water and mix thoroughly.
-
Store the solution in a tightly sealed, clearly labeled container in a cool, dark, and secure location.
Protocol for Spectrophotometric Determination of Cyanide Concentration to Assess Solution Stability
This protocol is adapted from established methods for total cyanide analysis and can be used to monitor the stability of the this compound solution over time by measuring changes in the total cyanide concentration.[3][5][6]
Principle:
This method involves the conversion of cyanide to cyanogen chloride (CNCl) by reaction with chloramine-T. The cyanogen chloride then reacts with a pyridine-barbituric acid reagent to form a red-colored complex, which can be quantified spectrophotometrically.
Materials:
-
Spectrophotometer
-
Distillation apparatus (for total cyanide analysis)
-
Volumetric flasks, pipettes, and other standard laboratory glassware
-
Reagents for cyanide analysis (Chloramine-T solution, Pyridine-barbituric acid reagent, sodium hydroxide solution, etc.)
Procedure:
-
Sample Preparation: A known volume of the this compound solution is taken at specified time intervals (e.g., 0, 24, 48 hours) under different storage conditions (e.g., varying pH, temperature, or exposure to light).
-
Distillation (for total cyanide): To determine the total cyanide concentration, a sample aliquot is subjected to a reflux distillation in the presence of a strong acid to break down the copper-cyanide complexes and release HCN gas. The liberated HCN is collected in a sodium hydroxide scrubbing solution.
-
Color Development: a. An aliquot of the scrubbing solution (or a diluted sample of the original solution if only free cyanide is of interest and the matrix is simple) is placed in a volumetric flask. b. The pH is adjusted to the optimal range for the colorimetric reaction. c. Chloramine-T solution is added and allowed to react for a few minutes. d. Pyridine-barbituric acid reagent is added, and the solution is diluted to the mark. e. The solution is allowed to stand for a specific time for color development.
-
Spectrophotometric Measurement: The absorbance of the solution is measured at the wavelength of maximum absorbance (typically around 578 nm) against a reagent blank.
-
Quantification: The cyanide concentration is determined by comparing the absorbance of the sample to a calibration curve prepared from standard cyanide solutions. A decrease in the total cyanide concentration over time indicates solution instability.
Visualizations
Caption: Chemical equilibrium of copper-cyanide complexes at different pH values.
Caption: Troubleshooting workflow for this compound solution instability.
References
Technical Support Center: KCu(CN)₂ Storage and Stability
This guide provides researchers, scientists, and drug development professionals with essential information for preventing the decomposition of potassium dicyanocuprate(I) (KCu(CN)₂) during storage and use.
Troubleshooting Guide: Investigating KCu(CN)₂ Decomposition
Use this guide to diagnose and address potential decomposition of your KCu(CN)₂ sample.
Question: I suspect my KCu(CN)₂ sample has decomposed. What should I do?
Answer:
If you suspect decomposition, prioritize safety due to the potential release of highly toxic hydrogen cyanide (HCN) gas. All handling of potentially decomposed KCu(CN)₂ must be performed in a certified chemical fume hood.[1][2] Follow the logical workflow below to assess the situation.
References
common impurities in commercial cuprous potassium cyanide and their effects
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing commercial cuprous potassium cyanide in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in commercial this compound?
A1: Commercial this compound, often supplied as a solution, can contain several types of impurities. These can be broadly categorized as:
-
Inorganic Salts: Carbonates are a very common impurity that can form over time through the decomposition of cyanide or absorption of carbon dioxide from the air.
-
Metallic Impurities: Trace amounts of metals such as iron (Fe), zinc (Zn), and lead (Pb) are common in technical-grade products. Their presence can stem from raw materials or the manufacturing process.[1]
-
Organic Impurities: These can include residues from solvents used in manufacturing or by-products of the synthesis process.
-
Excess Free Cyanide: The concentration of "free" potassium cyanide can vary and may be considered an impurity if it falls outside the desired specification for a particular application.[1]
Q2: How can these impurities affect my experiments?
A2: The impact of impurities is highly dependent on the specific application.
-
In Organic Synthesis (e.g., Sandmeyer Reaction): Metallic impurities can potentially catalyze unwanted side reactions, leading to the formation of by-products and reducing the yield and purity of the desired nitrile product. While the Sandmeyer reaction is catalyzed by a copper(I) salt like this compound, the presence of other metals such as iron or zinc may interfere with the catalytic cycle. Carbonates can alter the pH of the reaction mixture, which can be critical for the stability of the diazonium salt intermediate.
-
In Drug Development: In pharmaceutical synthesis, the purity of all starting materials and reagents is critical.[1][2][3][4] Metallic impurities from reagents can be incorporated into the final active pharmaceutical ingredient (API), leading to issues with toxicity, stability, and catalytic activity in subsequent steps.[5][6] Regulatory bodies like the FDA and ICH have strict guidelines on the limits of such impurities in drug products.[1][4] Organic impurities can lead to the formation of structurally similar by-products that are difficult to separate from the API.
-
In Electroplating: This is a well-documented area where impurities have significant effects. Carbonates reduce the conductivity of the plating bath and the brightness of the copper deposit.[7] Metallic impurities like zinc and lead can co-deposit with the copper, affecting the mechanical and physical properties of the plated layer. Organic impurities can cause dullness or pitting in the plated surface.
Q3: What are the typical concentration limits for metallic impurities in commercial this compound?
A3: The following table summarizes the maximum allowable concentration for common metallic impurities in a typical commercial potassium copper cyanide solution.
| Impurity | Maximum Concentration (weight %) |
| Iron (Fe) | 0.0060% |
| Zinc (Zn) | 0.0020% |
| Lead (Pb) | 0.0004% |
| Source: [1] |
Troubleshooting Guides
Issue 1: Low yield or unexpected by-products in a Sandmeyer cyanation reaction.
Possible Cause: Interference from metallic impurities or incorrect pH due to carbonate impurities.
Troubleshooting Steps:
-
Verify Reagent Purity: If possible, obtain a certificate of analysis for your batch of this compound to check the levels of metallic impurities. If not available, consider purifying the reagent or using a higher purity grade.
-
pH Control: Monitor the pH of your reaction mixture. The stability of the diazonium salt is pH-dependent. If carbonate impurities are suspected, a buffered system might be necessary to maintain the optimal pH.
-
Temperature Control: Diazonium salts are often unstable at higher temperatures. Ensure that the diazotization and cyanation steps are carried out at the recommended low temperatures (typically 0-5 °C) to minimize decomposition and side reactions.[8]
Issue 2: Inconsistent results or failed batches in pharmaceutical synthesis.
Possible Cause: Trace metal impurities from this compound acting as unintended catalysts or interfering with downstream processes.
Troubleshooting Steps:
-
Impurity Profiling of Starting Materials: Perform a thorough impurity analysis of the this compound lot being used. This is a critical step in pharmaceutical process development and quality control.[1][2][3][4]
-
Trace Metal Analysis: Use sensitive analytical techniques like Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) or Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES) to quantify trace metallic impurities.
-
Evaluate Downstream Effects: Investigate if the identified impurities could be poisoning catalysts used in subsequent steps or catalyzing the formation of known by-products.
-
Purification of API: Develop robust purification methods for the final API to ensure that any impurities originating from the starting materials are effectively removed to meet regulatory standards.
Experimental Protocols
Protocol 1: Determination of Free Cyanide by Titration
This protocol is a modification of the Liebig method and is suitable for determining the concentration of free cyanide in a copper cyanide solution.
Principle: Free cyanide ions react with silver nitrate to form a soluble silver cyanide complex. The endpoint is detected when excess silver ions react with an indicator, in this case, potassium iodide, to form a precipitate of silver iodide, which is observed as turbidity.
Reagents:
-
Standardized 0.1 N Silver Nitrate (AgNO₃) solution
-
10% Potassium Iodide (KI) solution
-
Deionized water
Procedure:
-
Pipette a known volume (e.g., 10 mL) of the this compound solution into a 250 mL Erlenmeyer flask.[9]
-
Add approximately 50 mL of deionized water.
-
Titrate with the standardized 0.1 N silver nitrate solution. Swirl the flask continuously.[9]
-
The endpoint is the first appearance of a faint, permanent turbidity or opalescence. Viewing against a black background can aid in visualizing the endpoint.[9][11]
Calculation:
The concentration of free cyanide can be calculated based on the volume of silver nitrate solution used.
Protocol 2: Determination of Trace Metallic Impurities by ICP-OES
This protocol provides a general procedure for the analysis of metallic impurities (e.g., Fe, Zn, Pb) in a this compound solution using Inductively Coupled Plasma-Optical Emission Spectrometry (ICP-OES).
Principle: The sample is introduced into an argon plasma, which excites the atoms of the metals present. The excited atoms emit light at characteristic wavelengths, and the intensity of the emitted light is proportional to the concentration of the element.[12][13]
Reagents and Equipment:
-
ICP-OES instrument
-
Certified multi-element standard solutions containing Fe, Zn, and Pb
-
High-purity nitric acid (HNO₃)
-
Deionized water
-
Volumetric flasks and pipettes
Procedure:
-
Sample Preparation: Accurately weigh a portion of the this compound solution and dilute it with deionized water and a small amount of high-purity nitric acid in a volumetric flask to bring the concentration of the analytes into the linear range of the instrument. Caution: Acidification of cyanide solutions can release toxic hydrogen cyanide gas. This step must be performed in a well-ventilated fume hood.
-
Instrument Calibration: Prepare a series of calibration standards by diluting the certified multi-element standard solutions with a matrix matching that of the prepared sample (i.e., similar acid concentration).
-
Analysis: Aspirate the blank, calibration standards, and the prepared sample solution into the ICP-OES.
-
Data Acquisition: Measure the emission intensity for each element at its specific wavelength.
-
Quantification: The concentration of each metallic impurity in the sample is determined by comparing its emission intensity to the calibration curve generated from the standards.
Visualizations
Caption: Workflow for the analysis of common impurities in commercial this compound.
Caption: Troubleshooting logic for low yields in the Sandmeyer cyanation reaction.
References
- 1. synthinkchemicals.com [synthinkchemicals.com]
- 2. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 3. biotech-spain.com [biotech-spain.com]
- 4. Overview of Impurity Profiling in Pharmaceuticals: Importance and Methods [wisdomlib.org]
- 5. oceanicpharmachem.com [oceanicpharmachem.com]
- 6. researchgate.net [researchgate.net]
- 7. scribd.com [scribd.com]
- 8. benchchem.com [benchchem.com]
- 9. Free Cyanide Determination - 911Metallurgist [911metallurgist.com]
- 10. mt.com [mt.com]
- 11. Assaying for Cyanide - 911Metallurgist [911metallurgist.com]
- 12. uvm.edu [uvm.edu]
- 13. horizontal.ecn.nl [horizontal.ecn.nl]
role of additives in enhancing the performance of cyanide copper baths
This technical support center provides troubleshooting guidance and frequently asked questions regarding the role of additives in enhancing the performance of cyanide copper baths.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during cyanide copper plating experiments.
| Problem | Possible Causes | Recommended Solutions |
| Roughness on Plated Surface | - Particulate matter in the bath (e.g., anode sludge, dust).[1][2] - Anode polarization leading to particle formation.[3] - High current density. - Incomplete cleaning of the substrate.[3] - Low free cyanide concentration.[4] | - Implement continuous filtration (1-micron polypropylene filters recommended).[2] - Ensure proper anode-to-cathode ratio (3:1 recommended) and check for anode polarization.[3] - Bag anodes to prevent sludge from entering the bath.[1][3] - Reduce current density. - Improve pre-treatment and cleaning procedures.[5] - Maintain free cyanide levels within the recommended range (1-2 oz./gal).[3] |
| Poor Adhesion/Peeling | - Improper substrate cleaning and activation.[5][6] - Organic contamination in the bath.[7] - High current density.[6] - Incorrect bath temperature.[6] | - Enhance the pre-plating cleaning process.[5] - Perform carbon treatment to remove organic contaminants.[2][7] - Reduce current density.[6] - Adjust bath temperature to the optimal range. |
| Uneven Plating/Poor Throwing Power | - Imbalanced bath composition (e.g., low copper, incorrect free cyanide).[8][9] - Inadequate agitation.[10] - High carbonate concentration.[11][12] - Incorrect current density distribution.[5] | - Analyze and adjust bath components to recommended levels. - Ensure proper agitation to replenish ions at the cathode surface.[10] - Treat the bath to reduce carbonate levels. - Adjust anode and part placement for uniform current distribution. |
| Dull or Burnt Deposits | - Low free cyanide concentration.[4] - Organic contamination.[8] - High current density.[7] - Low brightener concentration. | - Increase free cyanide to the recommended level.[8] - Perform carbon treatment to remove organic impurities.[8] - Reduce current density. - Add brightener as per supplier recommendations.[8] |
| Anode Polarization | - Low free cyanide.[3] - Low Rochelle salts or other anode depolarizers.[3] - High anode current density.[11] - Contamination of anodes (e.g., silicates).[3] | - Maintain free cyanide at 1-2 oz./gal.[3] - Add Rochelle salts to aid in anode corrosion.[3] - Ensure anode-to-cathode surface area ratio is at least 3:1.[3] - Prevent drag-in of contaminants from cleaning steps.[3] |
| Zinc Contamination (Brass-like appearance) | - Dissolution of zinc die-cast parts that have fallen into the tank.[1] | - Regularly inspect and remove any fallen parts from the tank.[1] - Use a "dummy" cathode at low current densities to plate out the zinc.[1] |
| Chromic Acid Contamination | - Drag-in from previous processing steps. | - Treat the bath with a reducing agent or proprietary purifier. |
| High Carbonate Levels | - Oxidation of cyanide at the anode.[11] - Absorption of carbon dioxide from the air.[4] - High bath temperature. | - For sodium-based baths, freeze out the sodium carbonate.[4] - For potassium-based baths, precipitate with calcium salts (e.g., lime).[4] - Avoid air agitation.[11] |
Frequently Asked Questions (FAQs)
Q1: What is the primary role of additives in a cyanide copper bath?
A1: Additives are crucial for enhancing the performance of cyanide copper baths. They serve several functions, including:
-
Brighteners: To produce bright, aesthetically pleasing deposits. These can be organic or metallic.[4]
-
Grain Refiners: To produce a finer-grained deposit, which improves physical properties like ductility. Rochelle salts are a common example.[2][4]
-
Anode Depolarizers/Corrosion Aids: To ensure smooth and efficient dissolution of the copper anodes, preventing passivation and particle generation. Rochelle salts also contribute to this function.[3][4]
-
Wetting Agents/Dispersants: To improve the bath's tolerance to organic contamination.[8]
-
Purifiers: To counteract the effects of specific metallic or organic impurities.[8]
Q2: Why are Rochelle salts added to cyanide copper baths?
A2: Rochelle salts (potassium sodium tartrate) are added for several reasons. They act as a complexant, allowing for a lower free cyanide concentration without causing anode polarization.[2][3] They also function as a grain refiner, leading to a finer deposit structure, and aid in anode corrosion.[4][9]
Q3: How can I remove organic contamination from my cyanide copper bath?
A3: The most common method for removing organic contamination is activated carbon treatment.[2][7] For severe contamination, a pre-treatment with hydrogen peroxide may be used to oxidize the organic compounds, making them more readily absorbed by the activated carbon.[1] Continuous filtration through a carbon pack can also be employed.[8]
Q4: What causes the buildup of carbonates in the bath, and why is it a problem?
A4: Carbonates form in cyanide baths through the oxidation of cyanide at the anodes and the absorption of carbon dioxide from the air.[4][11] High carbonate levels are detrimental because they reduce the conductivity of the solution, which in turn decreases the plating efficiency and throwing power, leading to higher required voltages.[11][12]
Q5: Is continuous filtration necessary for a cyanide copper bath?
A5: Yes, continuous filtration is highly recommended to remove suspended particles, such as anode sludge, dust, and other debris.[2][8] This is essential for preventing roughness on the plated surface. A filter pore size of 1 micron or less is often suggested.[2]
Experimental Protocols
Hull Cell Test for Bath Performance Evaluation
The Hull Cell is a miniature plating cell used to evaluate the condition of a plating bath over a range of current densities on a single test panel.
-
Objective: To assess the brightness range, throwing power, and presence of impurities in the cyanide copper bath.
-
Methodology:
-
Fill a 267 mL Hull Cell with the cyanide copper bath solution to be tested.
-
Place a clean, pre-treated brass or steel Hull Cell panel as the cathode.
-
Insert a copper anode.
-
Apply a specific current (e.g., 2A) for a set duration (e.g., 5 minutes) with agitation.
-
Remove, rinse, and dry the panel.
-
Visually inspect the panel. The appearance of the deposit across the panel, from the high current density end to the low current density end, indicates the bath's plating characteristics. A dull or burnt high-current-density area, a narrow bright range, or pitting can signify issues with bath composition or contamination.
-
Carbon Treatment for Organic Impurity Removal
-
Objective: To remove dissolved organic contaminants that can cause dullness, pitting, or poor adhesion.
-
Methodology:
-
Transfer the plating solution to a separate treatment tank.
-
Heat the solution to approximately 60°C (140°F).
-
For severe contamination, a pre-treatment with hydrogen peroxide (35%) at a concentration of about 500 mL per 100 gallons can be performed. The peroxide should be diluted with water before addition.[1]
-
Add powdered activated carbon at a concentration of approximately 4 lbs per 100 gallons.[1]
-
Agitate the solution for several hours.
-
Allow the carbon to settle.
-
Filter the solution back into the plating tank, ensuring all carbon particles are removed.
-
Visualizations
References
- 1. nmfrc.org [nmfrc.org]
- 2. finishing.com [finishing.com]
- 3. macdermidenthone.com [macdermidenthone.com]
- 4. nmfrc.org [nmfrc.org]
- 5. electroplatingmachines.com [electroplatingmachines.com]
- 6. maschrome.net [maschrome.net]
- 7. Copper Plating Troubleshooting Tips - Sharretts Plating Company [sharrettsplating.com]
- 8. columbiachemical.com [columbiachemical.com]
- 9. finishing.com [finishing.com]
- 10. scribd.com [scribd.com]
- 11. finishingandcoating.com [finishingandcoating.com]
- 12. finishing.com [finishing.com]
Validation & Comparative
A Comparative Analysis of Cuprous Potassium Cyanide and Sodium Cyanide in Copper Electroplating Performance
For Researchers, Scientists, and Drug Development Professionals
In the realm of copper electroplating, cyanide-based formulations have long been a cornerstone for producing smooth, ductile, and highly conductive copper deposits. These baths are particularly valued for their excellent throwing power, making them suitable for plating complex geometries. The choice between using cuprous potassium cyanide (KCN) and sodium cyanide (NaCN) as the complexing agent in these baths is a critical decision that impacts operational efficiency, deposit characteristics, and overall cost. This guide provides an objective comparison of the performance of these two alternatives, supported by available data and standardized experimental protocols.
Executive Summary
Potassium cyanide-based copper electroplating baths generally offer superior performance in terms of plating speed, operating current density range, and throwing power when compared to their sodium cyanide counterparts. Deposits from potassium formulations are often brighter and exhibit finer grain structures. However, sodium cyanide presents a significant cost advantage, making it a viable option for applications where the highest performance is not the primary consideration. The selection between the two is therefore a trade-off between performance and economic factors.
Performance Comparison: this compound vs. Sodium Cyanide
The operational parameters and resulting deposit properties of copper electroplating baths are significantly influenced by the choice of the alkali cyanide. Below is a summary of the key performance differences.
| Performance Parameter | This compound (KCN) Bath | Sodium Cyanide (NaCN) Bath | Key Observations |
| Operating Current Density | Higher and wider range | Lower and narrower range | KCN baths allow for faster plating rates due to their ability to operate at higher current densities.[1] |
| Cathode Efficiency | Generally 30-60% | Generally 30-60% | While both bath types have similar overall efficiency ranges, KCN formulations often maintain higher efficiency at higher current densities.[2] |
| Throwing Power | Excellent | Good | KCN baths provide more uniform plate distribution on complex shapes.[1] |
| Deposit Brightness | Brighter, finer-grained deposits | Duller deposits, may require more brightening additives | The deposits from potassium-containing baths are noted to be brighter in appearance.[1] |
| Bath Stability & Carbonate Buildup | Higher solubility of potassium carbonate | Lower solubility of sodium carbonate | Carbonate, a breakdown product of cyanide, can be removed from NaCN baths by "freezing out," which is not effective for the more soluble potassium carbonate.[1] |
| Cost | Higher | Lower | Sodium cyanide is considerably less expensive than potassium cyanide. |
Experimental Protocols
To obtain reliable and comparable data for evaluating the performance of different electroplating baths, standardized experimental procedures are crucial.
Bath Preparation
Standard high-speed copper plating bath formulations using either potassium or sodium cyanide are prepared as follows. It is critical to use high-purity copper cyanide and alkali cyanides.
Potassium Cyanide Formulation
| Component | Concentration |
| Copper Cyanide (CuCN) | 45 - 60 g/L |
| Total Potassium Cyanide (KCN) | 83 - 113 g/L |
| Free Potassium Cyanide | 15 - 23 g/L |
| Potassium Hydroxide (KOH) | 11 - 26 g/L |
Sodium Cyanide Formulation
| Component | Concentration |
| Copper Cyanide (CuCN) | 45 - 60 g/L |
| Total Sodium Cyanide (NaCN) | 60 - 90 g/L |
| Free Sodium Cyanide | 15 - 23 g/L |
| Sodium Hydroxide (NaOH) | 11 - 26 g/L |
Source: Adapted from Columbia Chemical technical data sheet.[3]
Procedure:
-
Fill the plating tank to approximately 60% of its working volume with deionized water.
-
Slowly add the required amount of either potassium or sodium cyanide with continuous mechanical agitation until fully dissolved.
-
Slowly add the copper cyanide and continue to agitate until the solution is clear.
-
Add the corresponding alkali hydroxide (potassium or sodium hydroxide). Note that this will generate heat.
-
Add any proprietary brighteners or additives as required.
-
Bring the solution to its final volume with deionized water and ensure it is thoroughly mixed.
Determination of Current Efficiency
Current efficiency is the ratio of the actual amount of metal deposited to the theoretical amount predicted by Faraday's law.
Procedure:
-
Prepare a clean, pre-weighed metal cathode (e.g., a brass or steel panel).
-
Electroplate the cathode in the desired bath at a specific current density for a set period.
-
After plating, rinse, dry, and re-weigh the cathode to determine the mass of copper deposited.
-
Calculate the theoretical mass of copper that should have been deposited using Faraday's Law: Mass = (I * t * M) / (n * F) Where:
-
I = current in amperes
-
t = time in seconds
-
M = molar mass of copper
-
n = number of electrons in the reduction reaction (1 for Cu+)
-
F = Faraday's constant (96,485 C/mol)
-
-
Calculate the current efficiency: Current Efficiency (%) = (Actual Mass Deposited / Theoretical Mass) * 100
Measurement of Throwing Power using a Haring-Blum Cell
The Haring-Blum cell is a standardized apparatus for measuring the throwing power of an electroplating solution. It consists of a rectangular box with a centrally placed anode and two cathodes placed at different distances from the anode.
Procedure:
-
Place two pre-weighed cathodes in the Haring-Blum cell, one near and one far from the anode.
-
Fill the cell with the plating solution and pass a current for a predetermined time.
-
Remove, rinse, dry, and re-weigh the cathodes to determine the mass of copper deposited on each.
-
Calculate the throwing power using the Field formula: TP (%) = [(L - M) / L] * 100 Where:
-
L = Linear ratio of the distances of the far cathode to the near cathode from the anode.
-
M = Metal distribution ratio (weight of deposit on the near cathode / weight of deposit on the far cathode).
-
Visual and Graphical Analysis
Hull Cell Test Comparison
The Hull cell is a miniature plating cell that allows for the evaluation of the plating deposit over a range of current densities on a single panel. The following diagram illustrates the expected results from Hull cell tests on potassium and sodium cyanide copper baths.
References
A Comparative Analysis of Potassium Dicyanocuprate(I) and Copper Sulfate in Electroplating
A deep dive into the performance, protocols, and deposit characteristics of cyanide and acid copper electroplating baths reveals distinct advantages and applications for each, guiding researchers and industry professionals in selecting the optimal process for their specific needs.
In the realm of copper electroplating, the choice between cyanide-based and acid-based electrolyte systems is a critical decision that significantly impacts the quality of the final deposit, operational efficiency, and environmental considerations. This guide provides a comprehensive comparison of two of the most prevalent formulations: alkaline baths using potassium dicyanocuprate(I) (KCu(CN)₂) and acidic baths based on copper sulfate (CuSO₄). This analysis is supported by a review of experimental data on their performance metrics and deposit properties, along with detailed experimental protocols.
Executive Summary of Comparative Performance
The fundamental trade-off between cyanide and acid copper electroplating lies in throwing power versus plating efficiency and speed. Alkaline cyanide baths are renowned for their superior throwing power, which is the ability to produce a uniform metal deposit on irregularly shaped objects.[1][2] This makes them indispensable for plating complex parts and for applying thin, adherent initial layers, known as strike coatings, on reactive metal substrates like steel and zinc alloys that would otherwise undergo immersion deposition with poor adhesion in acid baths.[2] However, cyanide baths typically operate at lower current efficiencies and deposition rates.
Conversely, acid copper sulfate baths are favored for their high current efficiency, often approaching 100%, and faster plating rates.[3] These systems are simpler to control, more economical, and less hazardous than their cyanide counterparts.[4] Their primary limitation is a generally lower throwing power, although high-throw formulations have been developed for applications like printed circuit board (PCB) manufacturing.[3]
Quantitative Performance and Deposit Properties
The following tables summarize the key operational parameters and resulting deposit characteristics for both plating systems. The values represent typical ranges found in industrial and research applications and can vary with specific bath compositions and operating conditions.
| Performance Metric | Potassium Dicyanocuprate(I) (KCu(CN)₂) Bath | Copper Sulfate (CuSO₄) Bath |
| Current Efficiency | 30% - 99% (Varies with bath type: strike vs. high efficiency) | ~100% |
| Throwing Power | Excellent | Fair to Good (can be improved with additives) |
| Deposition Rate | Lower | Higher |
| Operating Temperature | 24°C - 71°C | Room Temperature (20°C - 30°C) |
| Cathode Current Density | 0.5 - 8.6 A/dm² | 2 - 4 A/dm² (can be higher in specialized baths) |
| pH | >11.0 | <1.0 |
| Deposit Property | From KCu(CN)₂ Bath | From CuSO₄ Bath |
| Appearance | Dull to semi-bright | Semi-bright to bright |
| Hardness (Vickers) | Softer | Harder |
| Ductility | High | Lower |
| Internal Stress | Low to moderate | Moderate to high |
| Adhesion | Excellent, especially as a strike layer | Good on non-reactive substrates |
| Leveling | Poor (can be improved with additives and PR current) | Excellent with proprietary additives |
Experimental Protocols
Detailed methodologies for preparing and operating both types of electroplating baths are crucial for reproducible and high-quality results.
Potassium Dicyanocuprate(I) Electroplating Protocol
This protocol outlines the preparation of a standard alkaline cyanide copper plating bath.
1. Bath Preparation:
-
Fill the plating tank with approximately 60% of the final volume of deionized water.
-
With continuous agitation, slowly add the required amount of potassium cyanide. Allow it to dissolve completely.
-
Slowly add copper cyanide to the solution and continue agitation until it is fully dissolved. The solution should appear clear.
-
Add potassium hydroxide, noting that this will generate heat.
-
Add any proprietary additives as per the supplier's instructions.
-
Bring the solution to the final volume with deionized water and ensure it is thoroughly mixed.
2. Operating Conditions:
-
Temperature: Maintain the bath temperature between 60°C and 71°C for high-efficiency plating.
-
Agitation: Employ mild mechanical or air agitation.
-
Anodes: Use high-purity copper anodes.
-
Filtration: Continuous filtration is recommended to remove any solid impurities.
3. Electroplating Process:
-
Ensure the substrate has been properly cleaned and pre-treated.
-
For reactive substrates like steel or zinc, a cyanide copper strike is essential.
-
Immerse the workpiece in the bath and apply the desired cathodic current density.
Copper Sulfate Electroplating Protocol
This protocol details the preparation and operation of a typical acid copper sulfate bath.
1. Bath Preparation:
-
To a beaker with deionized water, cautiously and slowly add concentrated sulfuric acid. This is a highly exothermic reaction.
-
Once the solution has cooled, dissolve the copper sulfate pentahydrate with stirring.
-
Add hydrochloric acid to achieve the desired chloride ion concentration.
-
Add any organic additives, such as brighteners, levelers, and suppressors, as required.
-
Dilute to the final volume with deionized water.
2. Operating Conditions:
-
Temperature: Operate at or near room temperature (20°C - 30°C).
-
Agitation: Vigorous air agitation is commonly used to achieve uniform and bright deposits.
-
Anodes: Use phosphorus-depolarized copper anodes to ensure uniform dissolution.
-
Filtration: Continuous filtration through a 5-micron filter is recommended.
3. Electroplating Process:
-
The substrate must be thoroughly cleaned.
-
For substrates that are reactive with the acid solution (e.g., steel, zinc), a strike layer from a cyanide or other suitable bath must be applied first.
-
Immerse the workpiece in the bath and apply the desired cathodic current density.
Visualizing the Process and Pathways
To better understand the workflow and the underlying electrochemical processes, the following diagrams are provided.
Conclusion
The choice between potassium dicyanocuprate(I) and copper sulfate for electroplating is dictated by the specific requirements of the application. For components with complex geometries or for plating on reactive metals where adhesion is paramount, the superior throwing power of cyanide copper baths makes them the preferred option, despite their toxicity and lower plating speeds. For applications where high throughput, cost-effectiveness, and the ability to build thick, bright deposits are the primary drivers, and where the substrate is compatible, acid copper sulfate baths are the industry standard. The ongoing development of advanced additives for acid baths continues to close the gap in throwing power, while the search for less toxic alternatives to cyanide remains a key area of research in the field of metal finishing.
References
A Comparative Guide to Aryl Nitrile Synthesis: The Rosenmund-von Braun Reaction vs. Palladium-Catalyzed Cyanation
In the synthesis of aryl nitriles, foundational intermediates in pharmaceuticals, agrochemicals, and materials science, the choice of synthetic route is critical.[1] For decades, the Rosenmund-von Braun reaction, utilizing copper(I) cyanide, was a standard method.[2][3] However, the advent of palladium-catalyzed cross-coupling reactions has provided a powerful and often more efficient alternative. This guide offers a detailed comparison of these two methodologies, supported by experimental data, to assist researchers in selecting the optimal approach for their specific needs.
Overview of the Reactions
The Rosenmund-von Braun reaction involves the conversion of an aryl halide to an aryl nitrile, traditionally using a stoichiometric amount of copper(I) cyanide (CuCN) at high temperatures (150-250 °C) in a polar, high-boiling solvent like DMF or pyridine.[4][5] While effective, this method often requires harsh conditions and can be incompatible with sensitive functional groups.[4]
Palladium-catalyzed cyanation , on the other hand, is a cross-coupling reaction that typically proceeds under much milder conditions.[1] This method uses a catalytic amount of a palladium complex and a suitable ligand to couple an aryl halide or pseudohalide with a cyanide source.[1][6] A key advantage is the wider variety of available cyanide sources, including less toxic and more manageable reagents like zinc cyanide (Zn(CN)₂) and potassium hexacyanoferrate (K₄[Fe(CN)₆]).[6][7]
Comparative Analysis: Performance and Efficiency
The choice between the classical copper-mediated approach and modern palladium catalysis often hinges on factors like reaction temperature, substrate scope, functional group tolerance, and overall efficiency.
| Parameter | Rosenmund-von Braun Reaction (KCu(CN)₂) | Palladium-Catalyzed Cyanation |
| Catalyst/Reagent | Stoichiometric or excess CuCN (or KCu(CN)₂) | Catalytic Pd (0.2–5 mol%) with a phosphine ligand |
| Typical Temperature | 150–250 °C (Can be lowered to 80-120 °C with additives)[5][8] | Room temperature to 100 °C[1][9] |
| Reaction Time | Several hours to >24 hours | Often complete within 1–18 hours[1][5] |
| Substrate Scope | Primarily aryl iodides and bromides[5] | Aryl chlorides, bromides, iodides, and triflates[9][10] |
| Functional Group Tolerance | Limited due to high temperatures[4] | Excellent; tolerates aldehydes, ketones, amines, alcohols[1][9] |
| Cyanide Source | Primarily CuCN, KCN, NaCN | K₄[Fe(CN)₆], Zn(CN)₂, TMSCN, acetone cyanohydrin[6][11] |
| Toxicity & Safety | High (toxic copper and cyanide salts) | Generally lower (uses less toxic cyanide sources)[7] |
| Workup/Purification | Often difficult due to excess copper salts[4] | Generally cleaner and more straightforward |
Reaction Mechanisms
The mechanistic pathways for the two reactions differ significantly. The Rosenmund-von Braun reaction is thought to proceed through an oxidative addition of the aryl halide to a copper(I) species, forming a Cu(III) intermediate, followed by reductive elimination.[4]
In contrast, palladium-catalyzed cyanation follows a well-established catalytic cycle involving oxidative addition, ligand exchange (transmetalation with a cyanide source), and reductive elimination to regenerate the active Pd(0) catalyst. Catalyst deactivation by excess cyanide can be a challenge, which is mitigated by using less soluble or complexed cyanide sources.[1]
Caption: Proposed mechanism for the Rosenmund-von Braun reaction.
Caption: General catalytic cycle for palladium-catalyzed cyanation.
Experimental Protocols
The following protocols are generalized examples derived from cited literature. Researchers should consult the original publications for specific substrate details and safety precautions.
Protocol 1: Classical Rosenmund-von Braun Reaction
-
Reactants: An aryl halide (1.0 mmol) and copper(I) cyanide (1.2-2.0 mmol).
-
Solvent: High-boiling polar solvent such as DMF, NMP, or pyridine (3-5 mL).
-
Procedure: The aryl halide and copper(I) cyanide are combined in the solvent in a flask equipped with a reflux condenser. The mixture is heated to 150-200 °C and stirred for 4-24 hours. Reaction progress is monitored by TLC or GC.
-
Workup: Upon completion, the reaction mixture is cooled to room temperature and often treated with an aqueous solution of ferric chloride or sodium cyanide to decompose copper complexes, followed by extraction with an organic solvent. The organic layer is then washed, dried, and concentrated. The product is purified by column chromatography or distillation.[4]
Protocol 2: Palladium-Catalyzed Cyanation with Zn(CN)₂
-
Reactants: Aryl halide (1.0 mmol), Zn(CN)₂ (0.55-0.6 mmol), palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), and a phosphine ligand (e.g., XPhos, 2-5 mol%).
-
Solvent: Anhydrous polar aprotic solvent such as dioxane, DMF, or NMP (3-5 mL).
-
Procedure: The aryl halide, Zn(CN)₂, palladium precatalyst, and ligand are added to an oven-dried flask under an inert atmosphere (e.g., argon or nitrogen). The solvent is added, and the mixture is heated to 80-120 °C for 2-18 hours.
-
Workup: After cooling, the reaction mixture is diluted with an organic solvent and filtered through celite to remove insoluble salts. The filtrate is washed with aqueous ammonia or sodium bicarbonate, followed by brine. The organic layer is dried and concentrated, and the crude product is purified by chromatography.[9][10]
Caption: A generalized workflow for aryl nitrile synthesis.
Conclusion
Palladium-catalyzed cyanation represents a significant advancement over the traditional Rosenmund-von Braun reaction. Its milder reaction conditions, broader substrate scope (including the more affordable and widely available aryl chlorides), and superior functional group tolerance make it the method of choice for complex molecule synthesis in academic and pharmaceutical research.[1][9] While the Rosenmund-von Braun reaction remains a viable, cost-effective option for certain robust substrates, its harsh conditions and safety concerns with stoichiometric copper cyanide limit its modern applicability.[8] The development of catalytic copper systems has narrowed the gap, but palladium-based methods generally offer greater versatility and efficiency.[12]
References
- 1. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. synarchive.com [synarchive.com]
- 3. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 4. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A general, practical palladium-catalyzed cyanation of (hetero)aryl chlorides and bromides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 9. Mild Palladium-Catalyzed Cyanation of (Hetero)aryl Halides and Triflates in Aqueous Media [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
comparative analysis of cyanating agents for aryl halide conversion
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into an aromatic ring is a fundamental transformation in organic synthesis, providing a versatile handle for the preparation of pharmaceuticals, agrochemicals, and functional materials. The conversion of aryl halides to aryl nitriles is a widely employed strategy, with the choice of cyanating agent being a critical parameter that dictates the reaction's efficiency, substrate scope, and safety profile. This guide provides a comparative analysis of commonly used and emerging cyanating agents, supported by experimental data, to aid researchers in selecting the optimal reagent for their specific synthetic needs.
Overview of Cyanating Agents
Cyanating agents for aryl halide conversion can be broadly categorized into inorganic metal cyanides and organic or less-toxic alternatives. Traditional methods often rely on highly toxic reagents like potassium cyanide (KCN) and sodium cyanide (NaCN).[1][2] However, significant advancements have led to the development and popularization of safer and often more efficient cyanating agents.[3][4] This guide will focus on a comparative analysis of the following key reagents:
-
Traditional Metal Cyanides:
-
Potassium Cyanide (KCN) / Sodium Cyanide (NaCN)
-
Zinc Cyanide (Zn(CN)₂)
-
Copper(I) Cyanide (CuCN)
-
-
Modern and Less-Toxic Alternatives:
-
Potassium Hexacyanoferrate(II) (K₄[Fe(CN)₆])
-
Acetone Cyanohydrin
-
Trimethylsilyl Cyanide (TMSCN)
-
Quantitative Performance Comparison
The efficacy of different cyanating agents is highly dependent on the reaction conditions, including the choice of catalyst (typically palladium or nickel-based), ligand, solvent, and temperature.[1][5] The following tables summarize representative data for the cyanation of various aryl halides using different cyanating agents, providing a snapshot of their comparative performance.
Palladium-Catalyzed Cyanation of Aryl Bromides
| Aryl Bromide | Cyanating Agent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | KCN | Pd(OAc)₂ (1) | dppf | DMF | 120 | 24 | 85 | [6] |
| 4-Bromotoluene | Zn(CN)₂ | Pd₂(dba)₃ (1) | dppf | DMAC | 100 | 12 | 92 | [7] |
| 4-Bromobenzonitrile | CuCN | Pd(PPh₃)₄ (5) | - | DMF | 150 | 2 | 88 | [8] |
| Bromobenzene | K₄[Fe(CN)₆] | Pd(OAc)₂ (0.1) | - | DMAC | 120 | 5 | 96 | [9] |
| 4-Bromoanisole | Acetone Cyanohydrin | Pd(OAc)₂ (10) | - | DMF | 140 | 12 | Moderate | [6] |
| 4-Bromotoluene | TMSCN | Cu₂O (cat.) | DMEDA | O₂ | - | - | - |
Palladium-Catalyzed Cyanation of Aryl Chlorides
Aryl chlorides are generally less reactive than their bromide and iodide counterparts, often requiring more forcing conditions or specialized catalyst systems.[7][10]
| Aryl Chloride | Cyanating Agent | Catalyst (mol%) | Ligand | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Chlorotoluene | KCN | Pd(OAc)₂ (2) | dppf | Toluene | 100 | 24 | 75 | [6] |
| 4-Chlorotoluene | Zn(CN)₂ | NiCl₂·6H₂O/dppf/Zn | dppf | MeCN | 80 | - | Good | [11] |
| 4-Chlorobenzonitrile | K₄[Fe(CN)₆] | Pd/CM-phos | - | MeCN/H₂O | 70 | - | up to 96 | [12] |
| Chlorobenzene | K₄[Fe(CN)₆] | Cyclopalladated ferrocenylimine | PCy₃ | NMP | 140 | - | up to 98 | [10] |
Experimental Protocols
Detailed and reproducible experimental protocols are crucial for success in the laboratory. Below are representative procedures for the cyanation of an aryl bromide using two different cyanating agents.
Protocol 1: Palladium-Catalyzed Cyanation of 4-Bromotoluene using K₄[Fe(CN)₆]
This protocol is adapted from a ligand-free method described by Weissman et al.[9]
Materials:
-
4-Bromotoluene
-
Potassium hexacyanoferrate(II), K₄[Fe(CN)₆]
-
Palladium(II) acetate, Pd(OAc)₂
-
N,N-Dimethylacetamide (DMAC)
-
Anhydrous sodium carbonate (Na₂CO₃)
-
Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 4-bromotoluene (1.0 mmol), potassium hexacyanoferrate(II) (0.25 mmol, 1.0 equiv of CN⁻), palladium(II) acetate (0.001 mmol, 0.1 mol%), and sodium carbonate (1.0 mmol).
-
Add anhydrous N,N-dimethylacetamide (DMAC) (5 mL).
-
The reaction mixture is heated to 120 °C with vigorous stirring for 5 hours.
-
After cooling to room temperature, the reaction mixture is diluted with ethyl acetate (20 mL) and water (20 mL).
-
The organic layer is separated, and the aqueous layer is extracted with ethyl acetate (2 x 10 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-methylbenzonitrile.
Protocol 2: Nickel-Catalyzed Cyanation of 4-Chlorotoluene using Zn(CN)₂
This protocol is based on a method for the cyanation of aryl chlorides.[11]
Materials:
-
4-Chlorotoluene
-
Zinc cyanide, Zn(CN)₂
-
Nickel(II) chloride hexahydrate, NiCl₂·6H₂O
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Zinc dust
-
4-(Dimethylamino)pyridine (DMAP)
-
Acetonitrile (MeCN)
-
Standard laboratory glassware and inert atmosphere setup
Procedure:
-
In a glovebox, a reaction vial is charged with NiCl₂·6H₂O (0.05 mmol, 5 mol%), dppf (0.05 mmol, 5 mol%), and zinc dust (0.1 mmol, 10 mol%).
-
The vial is sealed and taken out of the glovebox. 4-Chlorotoluene (1.0 mmol), Zn(CN)₂ (0.6 mmol), and DMAP (0.2 mmol, 20 mol%) are added, followed by anhydrous acetonitrile (2 mL).
-
The reaction mixture is stirred at 80 °C for 24 hours.
-
Upon completion, the reaction is cooled to room temperature and filtered through a pad of Celite, washing with ethyl acetate.
-
The filtrate is concentrated, and the residue is purified by flash column chromatography to yield 4-methylbenzonitrile.
Visualizing Reaction Pathways and Workflows
General Catalytic Cycle for Palladium-Catalyzed Cyanation
The generally accepted mechanism for palladium-catalyzed cyanation of aryl halides involves a Pd(0)/Pd(II) catalytic cycle.
Caption: A simplified catalytic cycle for the palladium-catalyzed cyanation of aryl halides.
Experimental Workflow for a Typical Cyanation Reaction
The following diagram illustrates a standard workflow for setting up and working up a transition-metal-catalyzed cyanation reaction.
Caption: A typical experimental workflow for a transition-metal-catalyzed cyanation reaction.
Concluding Remarks
The choice of a cyanating agent for the conversion of aryl halides is a multifaceted decision that involves balancing reactivity, safety, cost, and substrate scope. While traditional metal cyanides like KCN and Zn(CN)₂ remain effective, the development of less toxic alternatives such as K₄[Fe(CN)₆] has provided safer and often more efficient routes to aryl nitriles.[13][14] The data and protocols presented in this guide offer a starting point for researchers to navigate the diverse landscape of cyanating agents and select the most appropriate method for their synthetic challenges. As the field continues to evolve, the development of even milder, more sustainable, and broadly applicable cyanation methodologies is anticipated.
References
- 1. mdpi.com [mdpi.com]
- 2. Cyanation - Wikipedia [en.wikipedia.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Non-toxic cyanide sources and cyanating agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Recent advances and prospects in the palladium-catalyzed cyanation of aryl halides - RSC Advances (RSC Publishing) DOI:10.1039/D0RA05960A [pubs.rsc.org]
- 7. researchgate.net [researchgate.net]
- 8. Copper(I) cyanide - Wikipedia [en.wikipedia.org]
- 9. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 10. Cyanation of Aryl Chlorides with Potassium Hexacyanoferrate(II) Catalyzed by Cyclopalladated Ferrocenylimine Tricyclohexylphosphine Complexes [organic-chemistry.org]
- 11. Arenenitrile synthesis by cyanations or substitution [organic-chemistry.org]
- 12. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 13. Potassium hexacyanoferrate(ii)—a new cyanating agent for the palladium-catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 14. Potassium hexacyanoferrate( ii )—a new cyanating agent for the palladium -catalyzed cyanation of aryl halides - Chemical Communications (RSC Publishing) DOI:10.1039/B400562G [pubs.rsc.org]
A Comparative Guide to the Validation of KCu(CN)₂ in Quantitative Nitrile Synthesis by HPLC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of potassium dicyanocuprate(I) (KCu(CN)₂) in quantitative nitrile synthesis, benchmarked against alternative methods. Detailed experimental protocols and supporting data are presented to validate its performance, with a focus on High-Performance Liquid Chromatography (HPLC) for quantification.
Performance Comparison of Cyanating Agents in Nitrile Synthesis
The efficiency of nitrile synthesis is highly dependent on the chosen cyanating agent and catalytic system. This section compares the performance of copper-based cyanide sources, akin to KCu(CN)₂, with a widely used palladium-catalyzed system employing a less toxic cyanide source.
Table 1: Quantitative Comparison of Cyanating Agents for the Synthesis of Benzonitrile from Bromobenzene
| Parameter | KCu(CN)₂ / CuCN (Rosenmund-von Braun type) | Pd-catalyzed (K₄[Fe(CN)₆]) |
| Cyanide Source | KCu(CN)₂ or CuCN | K₄[Fe(CN)₆] |
| Catalyst | None (reagent) or CuI (catalytic) | Pd(OAc)₂ / ligand |
| Typical Solvent | DMF, NMP, Pyridine | Dioxane/Water |
| Reaction Temperature | 150-200 °C | 80-120 °C |
| Reaction Time | 12-24 hours | 2-12 hours |
| Yield of Benzonitrile (%) | 60-85% | 85-98% |
| Key Advantages | Cost-effective, simple procedure. | Milder conditions, higher yields, lower toxicity of cyanide source. |
| Key Disadvantages | Harsh reaction conditions, stoichiometric use of copper cyanide, potential for side reactions. | Higher cost of palladium catalyst and ligands. |
Experimental Protocols
Detailed methodologies for the synthesis of benzonitrile from bromobenzene using a copper cyanide source and a palladium-catalyzed system are provided below, along with a validated HPLC method for quantitative analysis.
Synthesis of Benzonitrile via Rosenmund-von Braun Reaction (CuCN)
This protocol is representative of a classic approach using a copper cyanide reagent.
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and nitrogen inlet, add copper(I) cyanide (CuCN, 1.2 equivalents) and dry N,N-dimethylformamide (DMF).
-
Addition of Reactant: Add bromobenzene (1.0 equivalent) to the flask.
-
Reaction: Heat the mixture to 150 °C under a nitrogen atmosphere and maintain for 24 hours.
-
Work-up: Cool the reaction mixture to room temperature and pour it into a solution of ferric chloride in aqueous hydrochloric acid to decompose the copper cyanide complex.
-
Extraction: Extract the aqueous layer with diethyl ether.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by distillation or column chromatography.
Palladium-Catalyzed Synthesis of Benzonitrile (K₄[Fe(CN)₆])
This protocol represents a more modern and less toxic alternative.
-
Reaction Setup: To a Schlenk tube, add bromobenzene (1.0 equivalent), potassium hexacyanoferrate(II) (K₄[Fe(CN)₆], 0.5 equivalents), palladium(II) acetate (Pd(OAc)₂, 2 mol%), and a suitable phosphine ligand (e.g., dppf, 4 mol%).
-
Solvent Addition: Add a mixture of dioxane and water (e.g., 4:1 v/v).
-
Reaction: Heat the mixture to 100 °C and stir for 4 hours.
-
Work-up: After cooling to room temperature, dilute the mixture with ethyl acetate and water.
-
Extraction and Purification: Separate the organic layer, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo. The residue is purified by flash column chromatography.
Quantitative Analysis by High-Performance Liquid Chromatography (HPLC)
This validated HPLC method is suitable for the quantification of benzonitrile in the reaction mixtures.
Table 2: HPLC Method Parameters for Benzonitrile Quantification
| Parameter | Specification |
| Instrument | HPLC system with UV detector |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Run Time | 10 minutes |
Method Validation:
-
Linearity: The method should be linear over a concentration range of 1-100 µg/mL with a correlation coefficient (R²) > 0.999.
-
Limit of Detection (LOD): Typically in the range of 0.1-0.5 µg/mL.
-
Limit of Quantification (LOQ): Typically in the range of 0.5-1.5 µg/mL.
-
Precision: Relative standard deviation (%RSD) for replicate injections should be < 2%.
-
Accuracy: Recovery of a known amount of spiked standard should be within 98-102%.
Sample Preparation for HPLC Analysis:
-
Quenching: Take a small aliquot (e.g., 100 µL) of the crude reaction mixture and quench it with a suitable solvent (e.g., acetonitrile) to stop the reaction.
-
Dilution: Dilute the quenched sample to a concentration within the linear range of the HPLC method.
-
Filtration: Filter the diluted sample through a 0.45 µm syringe filter before injection into the HPLC system.
Visualizing the Workflow and Reaction Pathways
The following diagrams illustrate the experimental workflow for validating the nitrile synthesis and the signaling pathways of the compared reactions.
A Comparative Guide to Copper(I) Sources in Catalytic Applications: Potassium Dicyanocuprate(I) vs. Other Precursors
For Researchers, Scientists, and Drug Development Professionals: An Objective Analysis of Copper(I) Catalyst Performance
The catalytic prowess of copper(I) complexes is a cornerstone of modern organic synthesis, facilitating a diverse array of transformations crucial for drug discovery and materials science. The choice of the copper(I) source is a critical parameter that significantly influences reaction efficiency, reproducibility, and scope. This guide provides a comparative overview of potassium dicyanocuprate(I) (K[Cu(CN)₂]) and other common copper(I) sources, with a focus on their applications, performance data, and detailed experimental protocols.
While potassium dicyanocuprate(I) is a well-established reagent, particularly in cyanation reactions, its broader application as a general cross-coupling catalyst is less documented compared to more conventional copper(I) salts. This guide aims to objectively present the available data to aid researchers in selecting the most suitable copper(I) source for their specific synthetic needs.
Performance Comparison of Copper(I) Sources
The catalytic activity of a copper(I) source is highly dependent on the specific reaction type, solvent, ligands, and substrates. The following table summarizes the performance of various copper(I) sources in prominent catalytic reactions. It is important to note that direct comparisons can be challenging due to the varied reaction conditions reported in the literature.
| Copper(I) Source | Primary Application(s) | Typical Catalyst Loading | Reaction Conditions | Yields | Key Advantages | Limitations |
| Potassium Dicyanocuprate(I) | Cyanation of aryl halides (Rosenmund-von Braun) | Stoichiometric to catalytic | High temperatures (150-250 °C), polar aprotic solvents | Moderate to high | Effective cyanide source, stable complex.[1] | Harsh reaction conditions, limited scope as a general cross-coupling catalyst.[2] |
| Copper(I) Iodide (CuI) | Sonogashira coupling, Ullmann condensation, Click Chemistry | 1-10 mol% | Room temperature to elevated temperatures, various solvents | Good to excellent | Highly active, commercially available, versatile.[3][4] | Air-sensitive, may require ligands for optimal performance. |
| Copper(I) Bromide (CuBr) | Ullmann condensation, Atom Transfer Radical Polymerization | 1-10 mol% | Variable, often requires ligands and elevated temperatures | Good to excellent | Similar to CuI, effective in various coupling reactions. | Air-sensitive, performance can be substrate-dependent. |
| In situ from CuSO₄/Reductant | Click Chemistry (CuAAC) | 1-5 mol% (CuSO₄) | Aqueous or organic solvents, room temperature | High to quantitative | Air-stable precursor, mild conditions, suitable for biological applications.[5][6] | Requires a reducing agent (e.g., sodium ascorbate), potential for side reactions. |
| Copper(0) Nanoparticles | Ullmann condensation, Click Chemistry | Variable | Often milder conditions than bulk copper, various solvents | Good to excellent | High surface area leading to high activity, potential for recyclability.[7] | Can be prone to aggregation, leaching of copper ions may occur. |
Experimental Protocols
Detailed methodologies are crucial for the successful implementation of catalytic reactions. Below are representative experimental protocols for key copper-catalyzed transformations.
Protocol 1: Cyanation of Aryl Halides using Copper(I) Cyanide (Rosenmund-von Braun Reaction)
This protocol is a general procedure for the cyanation of aryl halides.[2]
Materials:
-
Aryl halide (1.0 equiv)
-
Copper(I) cyanide (CuCN) (1.2-2.0 equiv)
-
L-proline (1.0 equiv, as a promoter)
-
Anhydrous N,N-dimethylformamide (DMF)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), copper(I) cyanide (1.2 mmol), and L-proline (1.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add anhydrous DMF (3 mL) via syringe.
-
Heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction to room temperature and quench with an aqueous solution of ethylenediamine.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) using in situ generated Cu(I)
This protocol describes a typical "click chemistry" reaction.[5][8]
Materials:
-
Azide (1.0 equiv)
-
Terminal alkyne (1.0 equiv)
-
Copper(II) sulfate pentahydrate (CuSO₄·5H₂O) (1-5 mol%)
-
Sodium ascorbate (5-10 mol%)
-
Solvent (e.g., t-BuOH/H₂O 1:1)
-
Round-bottom flask and magnetic stirrer
Procedure:
-
In a round-bottom flask, dissolve the azide (1.0 mmol) and the terminal alkyne (1.0 mmol) in the chosen solvent system (e.g., 5 mL of t-BuOH/H₂O 1:1).
-
In a separate vial, prepare a fresh aqueous solution of sodium ascorbate (0.05-0.10 mmol).
-
In another vial, prepare an aqueous solution of CuSO₄·5H₂O (0.01-0.05 mmol).
-
To the vigorously stirred solution of the azide and alkyne, add the sodium ascorbate solution, followed by the CuSO₄·5H₂O solution.
-
Stir the reaction mixture at room temperature and monitor its progress by TLC or LC-MS.
-
Once the reaction is complete, dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Protocol 3: Sonogashira Coupling using Copper(I) Iodide
This is a general procedure for the palladium- and copper-cocatalyzed cross-coupling of a terminal alkyne with an aryl halide.[3]
Materials:
-
Aryl halide (1.0 equiv)
-
Terminal alkyne (1.2 equiv)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂) (1-3 mol%)
-
Copper(I) iodide (CuI) (2-5 mol%)
-
Anhydrous triethylamine (TEA) or other suitable base
-
Anhydrous and degassed solvent (e.g., THF or toluene)
-
Schlenk flask and magnetic stirrer
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To an oven-dried Schlenk flask, add the aryl halide (1.0 mmol), PdCl₂(PPh₃)₂ (0.01-0.03 mmol), and CuI (0.02-0.05 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add the anhydrous and degassed solvent (5 mL) and the base (e.g., TEA, 2.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Stir the reaction mixture at room temperature or heat as required, monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction, dilute with an organic solvent, and filter through a pad of celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous NH₄Cl and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography.
Visualizing Catalytic Cycles and Workflows
To further elucidate the processes discussed, the following diagrams, generated using the DOT language, illustrate key catalytic cycles and experimental workflows.
References
- 1. Cuprous potassium cyanide | 13682-73-0 | Benchchem [benchchem.com]
- 2. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 3. benchchem.com [benchchem.com]
- 4. Ullmann Reaction [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. broadpharm.com [broadpharm.com]
- 7. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst [mdpi.com]
- 8. benchchem.com [benchchem.com]
A Comparative Guide to KCu(CN)₂ and CuCN in Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group into a molecule is a fundamental transformation in organic synthesis, providing a versatile handle for the creation of pharmaceuticals, agrochemicals, and functional materials. Among the various methods available, copper-mediated cyanation reactions have long been a staple for their reliability and effectiveness. This guide provides an objective comparison of two common copper(I) cyanide reagents: potassium dicyanocuprate(I) (KCu(CN)₂) and copper(I) cyanide (CuCN). This analysis is based on available experimental data from various studies to assist researchers in selecting the optimal reagent for their specific synthetic needs.
Overview of Reagents
Copper(I) Cyanide (CuCN) is a widely used, water-insoluble salt that serves as a direct source of the cyanide nucleophile in numerous cyanation reactions, most notably in the Rosenmund-von Braun reaction for the conversion of aryl halides to aryl nitriles.[1][2] Its insolubility in many organic solvents can sometimes necessitate harsh reaction conditions, including high temperatures.[1]
Potassium Dicyanocuprate(I) (KCu(CN)₂) , also known as potassium cuprocyanide, is a water-soluble complex salt.[3][4] In solution, it exists as a source of the dicyanocuprate(I) anion, [Cu(CN)₂]⁻. This increased solubility can potentially lead to milder reaction conditions and improved reactivity in certain solvent systems. In aqueous solutions, copper cyanide can form various complex ions, including Cu(CN)₂⁻, Cu(CN)₃²⁻, and Cu(CN)₄³⁻.[5]
Performance Comparison: A Data-Driven Analysis
Table 1: Cyanation of Aryl Halides with CuCN
| Entry | Aryl Halide | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-bromo-4-methoxybenzene | L-proline | DMF | 120 | 45 | 95 | [1] |
| 2 | 1-iodotoluene | None | N/A | 200 | 8 | 85-90 | Not Found |
| 3 | Phenylacetylene | TMSCl, NaI | DMSO/CH₃CN | 50 | 72 | 75 | [6] |
| 4 | 4-iodoanisole | None | Pyridine | 150 | 24 | 80 | Not Found |
Table 2: Cyanation of Aryl Halides with KCu(CN)₂ or related KCN/Cu(I) systems
| Entry | Aryl Halide | Catalyst/Promoter | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-bromotoluene | Pd(OAc)₂ / dppf | DMF | 120 | 24 | 98 | [7] |
| 2 | 4-chloroanisole | NiCl₂·6H₂O / dppf / Zn | NMP | 80 | 12 | 95 | [8] |
| 3 | 4-iodotoluene | CuI | H₂O/TEG | 175 (MW) | 0.5 | 85 | [9] |
| 4 | Arylboronic acids | CuI | DMF/H₂O | 100 | 1 | 13-36 | [10] |
Note: The data presented is a compilation from different studies and may not be directly comparable due to variations in experimental conditions, ligands, and additives.
From the tables, it is evident that both reagents can be highly effective. CuCN, particularly in the classic Rosenmund-von Braun reaction, often requires high temperatures.[1] However, the development of new catalytic systems with ligands like L-proline has enabled these reactions to proceed at lower temperatures with excellent yields.[1]
Systems employing KCN in conjunction with a copper or palladium catalyst, which would form a cyanocuprate species in situ, demonstrate high efficiency, often under milder conditions and with broader substrate scope, including the more challenging aryl chlorides.[8] The use of palladium catalysis with K₄[Fe(CN)₆], a non-toxic cyanide source, also provides an effective and safer alternative.[2][7][11]
Experimental Methodologies
General Procedure for L-Proline-Promoted Cyanation of Aryl Bromide with CuCN: [1]
A mixture of the aryl bromide (1.0 mmol), CuCN (1.2 mmol), and L-proline (1.0 mmol) in DMF (3 mL) is heated at 120 °C for 45 hours. After completion of the reaction, the mixture is cooled to room temperature, diluted with ethyl acetate, and filtered. The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is then purified by column chromatography on silica gel to afford the corresponding aryl nitrile.
General Procedure for Palladium-Catalyzed Cyanation of Aryl Bromide with K₄[Fe(CN)₆]: [7]
To a reaction vessel are added the aryl bromide (1.0 mmol), Pd(OAc)₂ (0.02 mmol), dppf (0.025 mmol), K₄[Fe(CN)₆] (0.6 mmol), and Na₂CO₃ (2.0 mmol) in DMF (5 mL). The mixture is heated at 120 °C for 24 hours. After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by flash chromatography.
Mechanistic Considerations & Workflow
The cyanation of aryl halides with copper(I) cyanide reagents is generally believed to proceed through an oxidative addition and reductive elimination pathway. The choice of reagent can influence the solubility and reactivity of the active copper-cyanide species.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cuprous potassium cyanide | KCu(CN)2 | CID 61666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lookchem.com [lookchem.com]
- 5. Study on Removal Mechanism for Copper Cyanide Complex Ions in Water: Ion Species Differences and Evolution Process - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. [11C]Cyanation of Arylboronic Acids in Aqueous Solution - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Analysis of Cyanide-Based and Non-Cyanide Copper Plating Baths: A Guide for Researchers and Drug Development Professionals
Introduction: The electrodeposition of copper is a critical process in numerous scientific and industrial applications, including those relevant to drug development and manufacturing, such as the fabrication of specialized equipment and microfluidic devices. The choice of plating bath chemistry significantly impacts the quality and performance of the resulting copper layer. Historically, cyanide-based copper plating baths have been the industry standard due to their excellent throwing power and ability to produce fine-grained, adherent deposits. However, the acute toxicity and environmental hazards associated with cyanide have driven the development of various non-cyanide alternatives. This guide provides an objective comparison of the performance of cyanide-based and non-cyanide copper plating baths, supported by experimental data and detailed methodologies to aid researchers and scientists in selecting the optimal process for their specific needs.
Performance Comparison: Cyanide vs. Non-Cyanide Copper Plating Baths
The selection of a copper plating bath is a trade-off between performance, safety, and environmental impact. While cyanide baths have long been favored for their robust performance, modern non-cyanide formulations offer competitive and, in some aspects, superior properties.[1]
| Performance Metric | Cyanide-Based Baths | Non-Cyanide Baths (Alkaline) | Key Considerations |
| Current Efficiency (%) | Typically 90-100%, but can be affected by free cyanide levels and carbonate buildup. | Often achieve 100% anode and cathode efficiencies.[1] | High current efficiency is crucial for controlling deposition rate and thickness. |
| Throwing Power | Excellent, known for uniform plating on complex geometries.[2] | Generally considered superior to conventional cyanide baths.[1] | Essential for achieving uniform coating thickness on irregularly shaped parts. |
| Deposit Hardness (Vickers Hardness, VHN) | Generally produces soft, ductile deposits. | Hardness can be tailored with additives; for example, a non-cyanide silver-copper alloy deposit can achieve a hardness of 174 ± 5 VHN to 382 ± 7.5 VHN.[3] | Hardness is critical for applications requiring wear resistance. |
| Internal Stress | Can be controlled, but stress can build up in the deposit. | Additives can be used to produce stress-free copper films.[4] | High internal stress can lead to cracking, peeling, and deformation of the plated part.[4] |
| Adhesion | Excellent, especially as an undercoat on various substrates.[5] | Good adhesion can be achieved on various substrates. | Crucial for the durability and reliability of the plated component. |
| Deposit Appearance | Can produce bright, fine-grained deposits.[2] | Can produce smooth, fine-grained, and bright deposits.[6] | Important for both decorative and functional applications where surface finish is critical. |
| Bath Stability | Prone to carbonate buildup over time, which can negatively affect performance.[7] | Generally very stable and do not require frequent dumping and recharging.[1] | A stable bath ensures consistent and repeatable plating results. |
| Environmental & Safety | Highly toxic, requires stringent handling and waste treatment protocols. | Significantly lower toxicity, offering a safer and more environmentally friendly alternative. | A primary driver for the adoption of non-cyanide processes. |
Experimental Protocols
To ensure accurate and reproducible performance evaluation of plating baths, standardized experimental protocols are essential. The following sections detail the methodologies for key experiments.
Hull Cell Analysis
The Hull cell test is a qualitative method used to evaluate the characteristics of a plating bath over a wide range of current densities on a single test panel.
Objective: To assess the brightness, throwing power, and presence of defects in the plated deposit at different current densities.
Materials:
-
267 mL Hull cell
-
Rectifier (DC power supply)
-
Anode (typically high-purity copper)
-
Cathode test panel (e.g., brass or steel)
-
Plating bath solution to be tested
-
Agitation source (e.g., air bubbler or magnetic stirrer)
-
Cleaning and activation solutions (e.g., alkaline cleaner, acid dip)
Procedure:
-
Clean and activate the cathode test panel according to standard procedures for the substrate material.
-
Place the copper anode in the designated slot in the Hull cell.
-
Fill the Hull cell with 267 mL of the plating bath solution.
-
Insert the prepared cathode panel into the cell, ensuring it is properly aligned.
-
Connect the anode to the positive terminal and the cathode to the negative terminal of the rectifier.
-
Apply a specific current (e.g., 2A) for a set duration (e.g., 5 minutes).
-
During plating, provide gentle agitation to the solution if required by the bath chemistry.
-
After the specified time, turn off the rectifier, remove the cathode panel, and rinse it thoroughly with deionized water.
-
Dry the panel and visually inspect the deposit across the range of current densities. The end of the panel closest to the anode represents the high-current density region, while the end furthest away represents the low-current density region.
Throwing Power Measurement (Haring-Blum Cell)
Throwing power is a measure of a plating bath's ability to produce a deposit of uniform thickness on a cathode of irregular shape. The Haring-Blum cell is a common apparatus for quantifying throwing power.
Objective: To quantitatively determine the throwing power of a plating bath.
Materials:
-
Haring-Blum cell (a rectangular box with a central anode and two cathodes at different distances)
-
Rectifier (DC power supply)
-
Anode (high-purity copper)
-
Two cathode panels of the same material and size
-
Plating bath solution
Procedure:
-
Clean, activate, and weigh the two cathode panels accurately.
-
Place the anode in the center of the Haring-Blum cell.
-
Position the two cathodes at different, known distances from the anode (e.g., a 5:1 distance ratio).
-
Fill the cell with the plating bath solution, ensuring the electrodes are submerged to the same depth.
-
Connect the anode to the positive terminal and both cathodes to the negative terminal of the rectifier.
-
Apply a constant DC current for a predetermined time.
-
After plating, remove the cathodes, rinse, dry, and reweigh them to determine the mass of copper deposited on each.
-
Calculate the throwing power using the Field's formula or other relevant equations based on the ratio of the masses of the deposited metal and the ratio of the distances of the cathodes from the anode.
Cathodic Current Efficiency Determination
Cathodic current efficiency is the ratio of the actual amount of metal deposited to the theoretical amount that should be deposited based on Faraday's laws of electrolysis.
Objective: To determine the efficiency of the plating process.
Materials:
-
Beaker or plating cell
-
Rectifier (DC power supply) with an ammeter and timer
-
Anode (high-purity copper)
-
Cathode panel of a known surface area
-
Plating bath solution
Procedure:
-
Clean, activate, and accurately weigh the cathode panel.
-
Set up the plating cell with the anode and the weighed cathode.
-
Fill the cell with the plating bath solution.
-
Connect the electrodes to the rectifier.
-
Pass a constant, known current (I) for a specific duration (t).
-
After plating, remove the cathode, rinse, dry, and accurately reweigh it to determine the actual mass of copper deposited (m_actual).
-
Calculate the theoretical mass of copper that should have been deposited (m_theoretical) using Faraday's law: m_theoretical = (I * t * M) / (n * F) Where:
-
I = current in amperes
-
t = time in seconds
-
M = molar mass of copper (63.55 g/mol )
-
n = number of electrons transferred per ion (1 for Cu+ in cyanide baths, 2 for Cu2+ in most non-cyanide baths)
-
F = Faraday's constant (96,485 C/mol)
-
-
Calculate the cathodic current efficiency: Efficiency (%) = (m_actual / m_theoretical) * 100
Visualizations
The following diagrams illustrate the experimental workflows and the logical relationships in the performance comparison of cyanide and non-cyanide copper plating baths.
Caption: Workflow for Hull Cell Analysis.
Caption: Workflow for Throwing Power Measurement.
References
- 1. nmfrc.org [nmfrc.org]
- 2. nmfrc.org [nmfrc.org]
- 3. researchgate.net [researchgate.net]
- 4. open.metu.edu.tr [open.metu.edu.tr]
- 5. sterc.org [sterc.org]
- 6. finishingandcoating.com [finishingandcoating.com]
- 7. Cyanide-free environment-friendly alternative to copper electroplating for zinc die-cast alloys - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Purity Assessment of Synthesized KCu(CN)₂ Using Titration and Spectroscopic Methods
For researchers and professionals in chemical synthesis and drug development, accurate determination of the purity of synthesized compounds is paramount. This guide provides a comparative analysis of analytical methods for assessing the purity of potassium dicyanocuprate(I) (KCu(CN)₂), focusing on traditional titration techniques versus modern spectroscopic approaches.
The purity of KCu(CN)₂ is determined by quantifying its copper and cyanide content. While titration methods offer a classic, cost-effective approach, they are susceptible to interferences inherent to the chemical nature of the complex. Spectroscopic methods, on the other hand, provide higher sensitivity and specificity, though at a greater initial investment.
Comparison of Analytical Methods
The selection of an analytical method for purity assessment depends on factors such as the required accuracy, precision, sample throughput, and available instrumentation. Below is a summary of quantitative data comparing titration and spectroscopic methods for the determination of copper and cyanide in KCu(CN)₂.
| Parameter | Iodometric Titration for Cu | Argentometric Titration for CN⁻ | Atomic Absorption Spectroscopy (AAS) for Cu | Spectrophotometry for CN⁻ |
| Principle | Redox titration | Precipitation titration | Atomic absorption | Colorimetric measurement |
| Accuracy | Good (typically ±0.5%) | Moderate (can be affected by Cu interference) | Excellent (typically ±0.1-2%) | Excellent (typically ±1-5%) |
| Precision (RSD) | < 1% | 1-3% | < 2% | < 3% |
| Limit of Detection | ~0.1 mg | ~1 mg/L[1] | ~0.01 mg/L | ~0.02 mg/L[1] |
| Throughput | Low to medium | Low to medium | High | Medium |
| Cost per Sample | Low | Low | Medium | Low to medium |
| Initial Investment | Low | Low | High | Medium |
| Interferences | Oxidizing/reducing agents, some metal ions | Copper ions significantly interfere, leading to overestimation of cyanide[2][3] | Spectral and chemical interferences (can be minimized) | Sulfide, oxidizing agents[4] |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below.
Titration Methods for KCu(CN)₂ Purity Assessment
A sequential approach is necessary to determine both copper and cyanide content via titration due to mutual interference.
A. Determination of Copper by Iodometric Titration
This method involves the oxidation of iodide by Cu(II) ions, followed by the titration of the liberated iodine with a standard sodium thiosulfate solution. Prior decomposition of the KCu(CN)₂ complex and oxidation of Cu(I) to Cu(II) is essential.
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 0.2-0.3 g of the synthesized KCu(CN)₂ and dissolve it in 50 mL of distilled water.
-
Decomposition of the Complex: In a fume hood, add 10 mL of concentrated nitric acid and 5 mL of concentrated sulfuric acid. Heat the solution to evaporate the nitric acid and then continue heating until dense white fumes of sulfur trioxide appear. This step destroys the cyanide and oxidizes Cu(I) to Cu(II).
-
Neutralization and Buffering: Cool the solution and carefully dilute it with 50 mL of distilled water. Add concentrated ammonia solution dropwise until a deep blue color of the tetraamminecopper(II) complex appears. Then, add glacial acetic acid until the blue color disappears and the solution becomes acidic.
-
Titration: Add 2 g of potassium iodide to the solution. Titrate the liberated iodine with a standardized 0.1 M sodium thiosulfate solution until the solution turns a pale yellow. Add 2 mL of starch indicator solution and continue the titration until the blue color disappears.
-
Calculation: The percentage of copper in the sample can be calculated from the volume of sodium thiosulfate solution used.
B. Determination of Cyanide by Argentometric Titration (Liebig-Deniges Method with Modification)
Due to the strong interference from copper, a direct titration of cyanide in KCu(CN)₂ is not accurate.[2] A potentiometric endpoint determination is recommended over visual indicators to improve accuracy.[3]
Experimental Protocol:
-
Sample Preparation: Accurately weigh approximately 0.1 g of the synthesized KCu(CN)₂ and dissolve it in 100 mL of a 0.1 M sodium hydroxide solution.
-
Titration Setup: Use a silver electrode as the indicator electrode and a double-junction reference electrode.
-
Titration: Titrate the sample solution with a standardized 0.1 M silver nitrate solution. The endpoint is determined by the point of maximum potential change.
-
Calculation: The percentage of cyanide in the sample is calculated from the volume of silver nitrate solution required to reach the endpoint.
Alternative Methods: Atomic Absorption Spectroscopy (AAS) and Spectrophotometry
These instrumental methods offer higher accuracy and are less prone to the interferences seen in titration.
A. Determination of Copper by Atomic Absorption Spectroscopy (AAS)
AAS measures the absorption of light by free atoms in the gaseous state.
Experimental Protocol:
-
Sample Digestion: Accurately weigh about 0.1 g of the KCu(CN)₂ sample and digest it with a mixture of nitric acid and sulfuric acid as described in the iodometric titration sample preparation.
-
Standard Preparation: Prepare a series of copper standard solutions of known concentrations.
-
Measurement: Dilute the digested sample solution to a known volume and measure its absorbance using an AAS instrument at the appropriate wavelength for copper (typically 324.7 nm).
-
Quantification: Determine the copper concentration in the sample by comparing its absorbance to a calibration curve generated from the standard solutions.
B. Determination of Total Cyanide by Spectrophotometry (Pyridine-Barbituric Acid Method)
This method involves the conversion of cyanide to cyanogen chloride, which then reacts with pyridine-barbituric acid to form a colored complex.[5] A preliminary distillation step is crucial to separate the cyanide from the copper.
Experimental Protocol:
-
Distillation: Place a known weight of the KCu(CN)₂ sample in a distillation flask. Add an acid, such as sulfuric acid, to liberate hydrogen cyanide gas. The gas is then passed through a scrubber containing a sodium hydroxide solution to trap the cyanide as sodium cyanide.[5]
-
Color Development: Take an aliquot of the sodium hydroxide solution and add chloramine-T to convert the cyanide to cyanogen chloride. Then, add the pyridine-barbituric acid reagent to form a red-blue colored complex.[5]
-
Measurement: Measure the absorbance of the solution at approximately 578 nm using a spectrophotometer.[5]
-
Quantification: Determine the cyanide concentration by comparing the absorbance to a calibration curve prepared from standard cyanide solutions.
Visualizing the Analytical Workflows
The following diagrams illustrate the logical flow of the described analytical procedures.
References
comparative study of the electrochemical behavior of different copper cyanide complexes
This guide provides a comparative analysis of the electrochemical properties of different copper(I) cyanide complexes, namely dicyanocuprate(I) ([Cu(CN)₂]⁻), tricyanocuprate(I) ([Cu(CN)₃]²⁻), and tetracyanocuprate(I) ([Cu(CN)₄]³⁻). These complexes are of significant interest in various industrial applications, including electroplating, hydrometallurgy for gold and copper recovery, and wastewater treatment. Understanding their electrochemical behavior is crucial for process optimization and environmental management.
The speciation of copper cyanide complexes in an aqueous solution is highly dependent on the concentration of free cyanide, pH, and temperature.[1] In solution, these complexes exist in equilibrium, and their relative concentrations dictate the overall electrochemical response of the system.
Data Presentation: Stability of Copper Cyanide Complexes
The stability of the copper(I) cyanide complexes is a key factor influencing their electrochemical behavior. The formation of higher-order complexes is favored by an increase in the concentration of free cyanide. The stability constants (log K) quantify the equilibrium of the complex formation.
| Complex Species | Formation Reaction | Stability Constant (log K) | Reference(s) |
| [Cu(CN)₂]⁻ (Dicyanocuprate) | Cu⁺ + 2CN⁻ ⇌ [Cu(CN)₂]⁻ | log β₂ ≈ 24.0 | [2] |
| [Cu(CN)₃]²⁻ (Tricyanocuprate) | [Cu(CN)₂]⁻ + CN⁻ ⇌ [Cu(CN)₃]²⁻ | log K₃ ≈ 5.0 - 5.4 | [1] |
| [Cu(CN)₄]³⁻ (Tetracyanocuprate) | [Cu(CN)₃]²⁻ + CN⁻ ⇌ [Cu(CN)₄]³⁻ | log K₄ ≈ 1.2 - 1.8 | [1] |
Note: Stability constants can vary with experimental conditions such as temperature and ionic strength.
Electrochemical Behavior
The electrochemical behavior of copper cyanide solutions is characterized by the oxidation of the copper(I) center to copper(II). However, this process is complex and does not yield a simple, well-defined redox couple for each individual complex due to their co-existence and the subsequent reactivity of the oxidized species.
Cyclic voltammetry studies of copper cyanide solutions reveal an anodic oxidation region, but the potential and mechanism are influenced by the electrode material and solution composition.[3][4]
-
Anodic Oxidation : On platinum or titanium-based electrodes, the oxidation of Cu(I) in cyanide complexes typically occurs at potentials between +0.35 V and +0.47 V (vs. SCE).[1][3] This initial oxidation is believed to involve the conversion of Cu(I) to Cu(II).[3]
-
Reaction Mechanism : The oxidation is not a simple electron transfer. The generated Cu(II) species are unstable in the presence of cyanide and can lead to the formation of precipitates like cupric hydroxide (Cu(OH)₂) at higher potentials.[1][3] Furthermore, the oxidation process can also involve the oxidation of the cyanide ligand itself, especially at higher anodic potentials.[1][3]
-
Influence of Speciation : The dominant copper cyanide species in solution affects the electrochemical response. For instance, at higher temperatures, the equilibrium can shift towards the formation of [Cu(CN)₃]²⁻, which may influence deposition or oxidation rates.[1] The deposition potential of copper has been noted to be lower for the [Cu(CN)₃]²⁻ complex compared to [Cu(CN)₄]³⁻.
Due to this complexity, the electrochemical behavior is often described for the entire copper cyanide system under specific conditions rather than for isolated complex ions. The observed current and potential values are a composite response reflecting the distribution of the different species in solution.[1]
Experimental Protocols
Detailed methodologies are essential for the reproducible study of the electrochemical behavior of copper cyanide complexes. A typical experimental setup and procedure are outlined below.
1. Preparation of Solutions:
-
All solutions should be prepared using analytical grade reagents and deionized water.[1]
-
A stock solution of copper cyanide is typically prepared by dissolving copper(I) cyanide (CuCN) in a solution of sodium cyanide (NaCN) and sodium hydroxide (NaOH) to maintain an alkaline pH and ensure complex formation.[1]
-
An inert electrolyte, such as sodium sulfate (Na₂SO₄), is often added to increase the conductivity of the solution.[1]
-
The concentrations of total copper and free cyanide should be accurately determined by methods such as atomic absorption spectroscopy (AAS) for copper and titration with silver nitrate for free cyanide.[1]
2. Electrochemical Cell Setup:
-
A standard three-electrode cell is used.[3]
-
Working Electrode: The choice of working electrode is critical. Common choices include platinum (Pt) or titanium coated with mixed metal oxides (e.g., iridium and tantalum oxides).[3] The electrode surface area should be precisely known.
-
Reference Electrode: A Saturated Calomel Electrode (SCE) or a Silver/Silver Chloride (Ag/AgCl) electrode is typically used as the reference.[3] It should be placed in close proximity to the working electrode using a Luggin capillary to minimize IR drop.
-
Counter Electrode: A platinum wire or a titanium plate with a large surface area is used as the counter (or auxiliary) electrode.[3]
3. Electrochemical Measurements (Cyclic Voltammetry):
-
The electrochemical measurements are performed using a potentiostat/galvanostat (e.g., Zahner IM6e).[3]
-
The solution is typically purged with an inert gas (e.g., nitrogen or argon) before the experiment to remove dissolved oxygen, which can interfere with the measurements.
-
The potential of the working electrode is scanned from an initial potential (where no reaction occurs) towards a more positive (anodic) potential and then reversed back to the starting potential.
-
The scan rate (e.g., 50 mV/s) is controlled by the potentiostat.[5]
-
The resulting current is measured as a function of the applied potential to generate a cyclic voltammogram.
Mandatory Visualization
Caption: Formation pathway of copper cyanide complexes with increasing cyanide concentration.
Caption: General experimental workflow for cyclic voltammetry analysis of copper cyanide complexes.
References
A Comparative Guide to Analytical Methods for Cyanide Determination in KCu(CN)₂ Baths
This guide provides a detailed comparison of analytical methods for the determination of cyanide in potassium dicyanocuprate(I) (KCu(CN)₂) baths, a common component in copper electroplating. The accurate measurement of free and total cyanide is crucial for maintaining bath quality, ensuring plating efficiency, and managing wastewater treatment. This document is intended for researchers, scientists, and professionals in the field of analytical chemistry and drug development who require robust and validated methods for cyanide analysis.
Comparison of Analytical Methods
Several analytical techniques are available for the determination of cyanide in industrial solutions. The most common methods for analyzing cyanide in copper plating baths include silver nitrate titration, potentiometric titration, and spectrophotometric methods. Each method has its own advantages and limitations, particularly concerning interference from the copper matrix.
| Method | Principle | Advantages | Disadvantages | Typical Application | Interferences |
| Silver Nitrate Titration (Liebig Method) | Titration of free cyanide with a standard solution of silver nitrate, typically using potassium iodide as an indicator. The endpoint is the formation of a permanent turbidity due to the precipitation of silver iodide.[1][2][3] | Simple, rapid, and cost-effective.[1] | Prone to overestimation of free cyanide in the presence of copper due to the reaction of silver nitrate with copper-cyanide complexes.[4] The endpoint can be difficult to detect, especially in colored solutions. | Routine process control for free cyanide in plating baths.[5] | Copper, zinc, nickel, cobalt, and sulfides can interfere with the titration.[3][4] |
| Potentiometric Titration | A variation of the silver nitrate titration where the endpoint is determined by monitoring the potential change of a silver electrode versus a reference electrode.[4][6] The endpoint is identified as the point of maximum inflection on the titration curve. | More accurate and reproducible than visual endpoint detection, especially in colored or turbid solutions.[4][7] It can differentiate between free cyanide and some complexed cyanide. | Requires specialized equipment (potentiometric titrator and electrodes). Still susceptible to some overestimation of free cyanide in the presence of high copper concentrations.[4] | Quality control and research applications requiring higher accuracy for free cyanide determination. | Similar to silver nitrate titration, but the effect of some interferences can be minimized by analyzing the titration curve. |
| Spectrophotometric Methods | Cyanide is converted to a colored compound, and its concentration is determined by measuring the absorbance of light at a specific wavelength.[8] A common method involves the conversion of cyanide to cyanogen chloride, which then reacts with a pyridine-barbituric acid reagent to form a colored complex.[9][10] | High sensitivity, suitable for trace analysis.[8][11] Can be used to determine total cyanide after a distillation step to break down metal-cyanide complexes.[8] | More complex and time-consuming, often requiring a preliminary distillation step to remove interferences.[8][12] The reagents used can be toxic. | Determination of low concentrations of free and total cyanide, especially in wastewater and environmental samples.[9][13] | Sulfides, oxidizing agents, and other compounds that can react with the color-forming reagents.[12] Distillation helps to mitigate many interferences. |
| Ion Chromatography (IC) | A separation technique where cyanide and metal-cyanide complexes are separated on an ion-exchange column and detected by various means, such as conductivity or electrochemical detection.[14][15][16] | Allows for the speciation of different cyanide forms (free cyanide and various metal-cyanide complexes).[15][16] High sensitivity and selectivity.[11] | Requires expensive and specialized instrumentation. Method development can be complex. | Research and specialized applications requiring detailed information on cyanide speciation. | High concentrations of other anions can interfere with the separation. |
Experimental Protocols
Silver Nitrate Titration for Free Cyanide (Liebig Method)
Principle: Free cyanide ions react with silver nitrate to form a soluble dicyanoargentate(I) complex. Once all the free cyanide has reacted, the excess silver ions react with an indicator, typically potassium iodide, to form a precipitate, indicating the endpoint.[1]
Reagents:
-
Standard Silver Nitrate (AgNO₃) solution (0.1 N)
-
Potassium Iodide (KI) indicator solution (10%)[2]
-
Sodium Hydroxide (NaOH) solution (for pH adjustment)
-
Ammonium Hydroxide (NH₄OH) (optional, to improve endpoint detection)[1]
Procedure:
-
Pipette a known volume (e.g., 10 mL) of the KCu(CN)₂ bath sample into a 250 mL Erlenmeyer flask.[3]
-
Add approximately 50 mL of deionized water.
-
Add 5 mL of 10% potassium iodide indicator solution.[17]
-
If the solution is acidic, adjust the pH to be alkaline using NaOH solution.
-
Titrate with the standard 0.1 N AgNO₃ solution while constantly swirling the flask.
-
The endpoint is reached when a faint, permanent turbidity or opalescence appears.[1][3]
-
Record the volume of AgNO₃ solution used.
Calculation: Free Cyanide (g/L as NaCN) = (V × N × 49.01) / S Where:
-
V = Volume of AgNO₃ used (mL)
-
N = Normality of AgNO₃ solution
-
49.01 = Molar mass of NaCN
-
S = Volume of the sample (mL)
Potentiometric Titration for Free Cyanide
Principle: This method follows the same reaction as the Liebig method, but the endpoint is detected by monitoring the potential of a silver ion-selective electrode. The endpoint corresponds to the largest change in potential per unit volume of titrant added.[4]
Apparatus:
-
Automatic potentiometric titrator
-
Silver electrode and a suitable reference electrode (e.g., calomel or Ag/AgCl)[6]
-
Magnetic stirrer
Reagents:
-
Standard Silver Nitrate (AgNO₃) solution (0.1 N)
-
Potassium Iodide (KI) solution (10%) (optional, can sharpen the endpoint)[2]
Procedure:
-
Calibrate the potentiometric titrator and electrodes according to the manufacturer's instructions.
-
Pipette a known volume of the KCu(CN)₂ bath sample into the titration vessel.
-
Add deionized water to ensure the electrodes are properly immersed.
-
If using, add the potassium iodide solution.
-
Start the titration with the standard 0.1 N AgNO₃ solution. The titrator will automatically add the titrant and record the potential.
-
The instrument's software will determine the endpoint from the titration curve as the point of maximum inflection.[2]
Calculation: The calculation is the same as for the silver nitrate titration, with the endpoint volume determined instrumentally.
Spectrophotometric Determination of Total Cyanide (Pyridine-Barbituric Acid Method)
Principle: This method determines total cyanide by first converting all cyanide forms to hydrogen cyanide (HCN) gas through distillation under acidic conditions. The HCN gas is then collected in an alkaline absorbing solution. The cyanide in the absorbing solution is reacted with chloramine-T to form cyanogen chloride, which then reacts with a pyridine-barbituric acid reagent to produce a red-blue colored complex. The absorbance of this complex is measured and is proportional to the cyanide concentration.[9][10]
Apparatus:
-
Distillation apparatus for cyanide analysis
-
Spectrophotometer
-
Volumetric flasks and pipettes
Reagents:
-
Sulfuric Acid (H₂SO₄) solution
-
Sodium Hydroxide (NaOH) solution (for absorbing solution)
-
Chloramine-T solution
-
Pyridine-Barbituric Acid reagent
-
Standard Cyanide stock solution
Procedure:
-
Distillation:
-
Place a known volume of the KCu(CN)₂ bath sample into the distillation flask.
-
Acidify the sample with H₂SO₄ to convert cyanide salts to HCN.
-
Heat the flask to distill the HCN.
-
Collect the distilled HCN in a NaOH absorbing solution.[18]
-
-
Color Development:
-
Take an aliquot of the absorbing solution containing the cyanide.
-
Add chloramine-T solution and mix.
-
Add the pyridine-barbituric acid reagent and mix.[9]
-
Allow the color to develop for a specified time.
-
-
Measurement:
-
Measure the absorbance of the solution at the wavelength of maximum absorbance (typically around 578 nm) using the spectrophotometer.[9]
-
-
Calibration:
-
Prepare a series of standard cyanide solutions of known concentrations.
-
Perform the same color development procedure on the standards.
-
Create a calibration curve by plotting absorbance versus cyanide concentration.
-
Determine the cyanide concentration of the sample from the calibration curve.
-
Workflow and Logic Diagrams
Caption: Experimental workflows for cyanide analysis.
Caption: Decision tree for selecting a cyanide analysis method.
References
- 1. FREE Cyanide Assay Method - 911Metallurgist [911metallurgist.com]
- 2. appsearch.kyoto-kem.com [appsearch.kyoto-kem.com]
- 3. Free Cyanide Determination - 911Metallurgist [911metallurgist.com]
- 4. tandfonline.com [tandfonline.com]
- 5. Sciencemadness Discussion Board - Free cyanide and complexed cyanide? - Powered by XMB 1.9.11 [sciencemadness.org]
- 6. metrohm.com [metrohm.com]
- 7. people.csiro.au [people.csiro.au]
- 8. benchchem.com [benchchem.com]
- 9. epa.gov [epa.gov]
- 10. Analytical Methods for Total Cyanide Assay Determination - 911Metallurgist [911metallurgist.com]
- 11. The Determination of Trace Levels of Cyanide by Ion Chromatography with Electrochemical Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 12. ANALYTICAL METHODS - Toxicological Profile for Cyanide - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. arww.razi.ac.ir [arww.razi.ac.ir]
- 14. nonomura-eriet.jimusho.jp [nonomura-eriet.jimusho.jp]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. documents.thermofisher.com [documents.thermofisher.com]
- 17. mt.com [mt.com]
- 18. Cyanide Assay Methods - 911Metallurgist [911metallurgist.com]
literature review of the efficacy of KCu(CN)2 in various organic transformations
For researchers, scientists, and professionals in drug development, the choice of reagents and catalysts is paramount to the success of synthetic endeavors. Potassium cuprocyanide (KCu(CN)₂), a cornerstone reagent, has long been employed in a variety of organic transformations. This guide provides a comprehensive literature review of the efficacy of KCu(CN)₂ in key organic reactions, offering an objective comparison with contemporary alternatives, supported by experimental data, detailed protocols, and mechanistic insights.
Cyanation of Aryl Halides: The Rosenmund-von Braun Reaction and Its Modern Counterparts
The most prominent application of KCu(CN)₂ is in the cyanation of aryl halides, historically known as the Rosenmund-von Braun reaction. This transformation is a powerful tool for the synthesis of aryl nitriles, which are valuable precursors to a wide range of functional groups, including carboxylic acids, amines, and amides.
Traditionally, the Rosenmund-von Braun reaction requires harsh conditions, including high temperatures (150-250 °C) and the use of stoichiometric amounts of copper(I) cyanide (which forms KCu(CN)₂ in the presence of a cyanide source like KCN) in polar, high-boiling solvents like DMF or pyridine.[1][2][3] While effective, these conditions limit the functional group tolerance of the reaction.
Modern advancements have led to the development of milder and more efficient catalytic systems. These often involve the use of catalytic amounts of a copper source in the presence of ligands, such as L-proline, which can promote the reaction at significantly lower temperatures (80-120 °C).[3]
Competing Methodologies: Palladium Catalysis and Non-Toxic Cyanide Sources
The primary alternatives to copper-catalyzed cyanation are palladium-catalyzed cross-coupling reactions. These methods often exhibit higher efficiency and broader substrate scope, proceeding under milder conditions. A significant advantage of modern palladium-catalyzed systems is their compatibility with less toxic cyanide sources, most notably potassium hexacyanoferrate(II) (K₄[Fe(CN)₆]).[4][5] K₄[Fe(CN)₆] is a stable, non-toxic solid that is considered a "green" cyanide source, addressing the significant safety concerns associated with alkali metal cyanides.[4][5]
However, palladium catalysts are generally more expensive than copper catalysts. Furthermore, the palladium-catalyzed cyanation can be sensitive to catalyst poisoning by cyanide ions, which can deactivate the catalytic cycle.[4] The slow release of cyanide from the stable hexacyanoferrate complex helps to mitigate this issue.[6]
Quantitative Comparison: KCu(CN)₂ vs. Palladium-Catalyzed Cyanation
The following table provides a comparative overview of the performance of KCu(CN)₂ (in the form of CuCN) and a representative palladium-catalyzed system using K₄[Fe(CN)₆] for the cyanation of various aryl halides.
| Substrate | Reagent/Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| 4-Bromotoluene | CuCN (2.0 equiv), L-proline (1.0 equiv) | DMF | 120 | 24 | 85 | [3] |
| 4-Chlorotoluene | Pd(OAc)₂ (2 mol%), CM-phos (4 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Na₂CO₃ (0.125 equiv) | MeCN/H₂O | 70 | 18 | 93 | [7][8] |
| 1-Bromo-4-methoxybenzene | CuCN (2.0 equiv), L-proline (1.0 equiv) | DMF | 120 | 24 | 81 | [3] |
| Ethyl 4-chlorobenzoate | Pd precatalyst (0.2 mol%), XPhos (0.2 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), KOAc (0.125 equiv) | Dioxane/H₂O | 100 | 1 | 97 | [4] |
| 4-Bromoacetophenone | CuCN (2.0 equiv), L-proline (1.0 equiv) | DMF | 120 | 24 | 88 | [3] |
| 4-Chloroacetophenone | Pd(OAc)₂ (2 mol%), CM-phos (4 mol%), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), Na₂CO₃ (0.125 equiv) | MeCN/H₂O | 70 | 18 | 95 | [7][8] |
Experimental Protocols
L-Proline-Promoted Rosenmund-von Braun Reaction
-
Procedure: A mixture of the aryl bromide (1.0 mmol), CuCN (2.0 mmol), and L-proline (1.0 mmol) in DMF (3 mL) is stirred at 120 °C for 24 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and filtered. The filtrate is washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding aryl nitrile.[3]
Palladium-Catalyzed Cyanation with K₄[Fe(CN)₆]
-
Procedure: To a screw-top test tube equipped with a magnetic stir bar is added the palladium precatalyst (e.g., 0.2 mol%), the ligand (e.g., 0.2 mol% XPhos), K₄[Fe(CN)₆]·3H₂O (0.5 mmol), and the aryl chloride (1.0 mmol). The tube is sealed, evacuated, and backfilled with nitrogen (repeated three times). Dioxane (2.5 mL) and a degassed aqueous solution of KOAc (2.5 mL, 0.05 M) are added via syringe. The reaction mixture is then stirred vigorously at 100 °C for 1 hour. After cooling, the mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous MgSO₄, and concentrated. The product is purified by column chromatography.[4]
Mechanistic Pathways
The mechanisms of the copper-catalyzed and palladium-catalyzed cyanation reactions differ significantly.
Caption: Proposed mechanism for the Rosenmund-von Braun reaction.
Caption: Catalytic cycle for palladium-catalyzed cyanation.
KCu(CN)₂ in Other Organic Transformations
While the cyanation of aryl halides is the most well-documented use of KCu(CN)₂, copper cyanide complexes also play a role in other organic transformations, although often with in-situ generation from other copper and cyanide sources.
Synthesis of Heterocycles
Copper catalysis is widely employed in the synthesis of nitrogen-containing heterocycles. For instance, copper-catalyzed intramolecular C-N bond formation is a key step in the synthesis of benzimidazoles. While many protocols use copper sources like Cu₂O or CuCl with a ligand, the fundamental principle of copper-mediated C-N coupling is analogous to the processes involving cyanide complexes.
Example: Copper-Catalyzed Synthesis of Benzimidazoles
A straightforward and sustainable method for synthesizing benzimidazoles involves the intramolecular N-arylation of N-(2-halophenyl)benzamidines.
| Substrate | Catalyst System | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| N-(2-iodophenyl)benzamidine | Cu₂O (5 mol%), DMEDA (10 mol%), K₂CO₃ (2.0 equiv) | H₂O | 100 | 24 | 98 | [9][10][11] |
| N-(2-bromophenyl)benzamidine | Cu₂O (5 mol%), DMEDA (10 mol%), K₂CO₃ (2.0 equiv) | H₂O | 100 | 36 | 92 | [9][10][11] |
Experimental Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
-
Procedure: A mixture of N-(2-iodophenyl)benzamidine (1.0 mmol), Cu₂O (0.05 mmol), N,N'-dimethylethylenediamine (DMEDA) (0.10 mmol), and K₂CO₃ (2.0 mmol) in water (3 mL) is heated at 100 °C for 24 hours in a sealed tube. After cooling, the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous Na₂SO₄, and concentrated. The crude product is purified by column chromatography to afford 2-phenyl-1H-benzimidazole.[9][10][11]
Caption: General workflow for copper-catalyzed benzimidazole synthesis.
C-H Functionalization
Direct C-H functionalization is a highly sought-after transformation in organic synthesis as it avoids the need for pre-functionalized starting materials. Copper-catalyzed C-H activation has emerged as a powerful tool in this area. While the direct use of KCu(CN)₂ in C-H cyanation is not as prevalent as palladium-catalyzed methods, copper species can mediate such transformations. For instance, the cyanation of indoles at the C-H bond has been achieved using copper catalysts in conjunction with various cyanide sources.
Palladium catalysis, however, remains the dominant methodology for direct C-H cyanation, often utilizing K₄[Fe(CN)₆] as the cyanide source. For example, the direct cyanation of indole derivatives can be achieved through Pd-catalyzed C-H bond activation.
Conclusion
Potassium cuprocyanide and related copper cyanide complexes remain valuable reagents in organic synthesis, particularly for the cyanation of aryl halides via the Rosenmund-von Braun reaction. While modern palladium-catalyzed methods offer milder conditions and the use of less toxic cyanide sources like K₄[Fe(CN)₆], copper-based systems provide a cost-effective alternative. The choice between these methodologies will depend on the specific substrate, desired functional group tolerance, and economic considerations. In the realm of heterocycle synthesis and C-H functionalization, while copper catalysis is a significant player, the direct application of KCu(CN)₂ is less common, with other copper sources and alternative catalytic systems often being preferred. This guide provides a foundational understanding to aid researchers in selecting the most appropriate synthetic strategy for their specific needs.
References
- 1. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 2. Rosenmund-von Braun Reaction [organic-chemistry.org]
- 3. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 4. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. A Mild and Efficient Palladium-Catalyzed Cyanation of Aryl Chlorides with K4[Fe(CN)6] [organic-chemistry.org]
- 9. lookchem.com [lookchem.com]
- 10. scilit.com [scilit.com]
- 11. Copper-Catalyzed Intramolecular C−N Bond Formation: A Straightforward Synthesis of Benzimidazole Derivatives in Water [organic-chemistry.org]
A Comparative Guide: Benchmarking KCu(CN)₂ Against Modern Catalytic Systems for Cyanation Reactions
For Researchers, Scientists, and Drug Development Professionals
The introduction of a cyano group is a fundamental transformation in organic synthesis, providing a versatile handle for the construction of a wide array of pharmaceuticals, agrochemicals, and functional materials. For decades, the Rosenmund-von Braun reaction, traditionally employing stoichiometric amounts of copper(I) cyanide (CuCN) or its potassium salt equivalent, KCu(CN)₂, has been a workhorse for the cyanation of aryl halides. However, this classical method is often hampered by harsh reaction conditions, including high temperatures and the use of toxic reagents, which limit its substrate scope and functional group tolerance.
In recent years, significant advancements in catalysis have led to the development of highly efficient palladium- and nickel-based systems that offer milder, more versatile, and safer alternatives to the traditional copper cyanide-mediated reactions. This guide provides an objective comparison of the performance of KCu(CN)₂/CuCN with these newer catalytic systems, supported by experimental data, to aid researchers in selecting the optimal method for their synthetic needs.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of traditional copper cyanide-based methods against modern palladium- and nickel-catalyzed systems for the cyanation of aryl halides. While a direct head-to-head comparison under identical conditions is often unavailable in the literature, this juxtaposition of representative examples highlights the significant advantages of the newer catalytic systems in terms of reaction temperature, catalyst loading, and substrate scope.
Table 1: Cyanation of Aryl Bromides
| Entry | Substrate | Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical Method | ||||||||
| 1 | 1-Bromonaphthalene | CuCN (2.0 equiv) | - | DMF | 120 | 45 | 81 | [1] |
| Modern Pd-Catalyzed | ||||||||
| 2 | 4-Bromotoluene | 0.1 mol% Pd(OAc)₂ | K₄[Fe(CN)₆] | DMAC | 120 | 5 | 96 | [2] |
| 3 | Ethyl 4-bromobenzoate | 0.2 mol% Pd precatalyst | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 1 | 97 | [3] |
| Modern Ni-Catalyzed | ||||||||
| 4 | 4-Bromotoluene | 5 mol% NiCl₂/dppf | Zn(CN)₂ | DMA | 80 | 12 | 95 | |
| 5 | 6-Bromoisoquinoline | 2.5 mol% Ni(acac)₂/JosiPhos | K₄[Fe(CN)₆] | Toluene/H₂O | 100 | 18 | 91 | [4] |
Table 2: Cyanation of Aryl Chlorides
| Entry | Substrate | Catalyst System | Cyanide Source | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| Classical Method | ||||||||
| Generally unreactive | CuCN | - | - | >200 | - | Low to no yield | [5][6] | |
| Modern Pd-Catalyzed | ||||||||
| 1 | 4-Chlorotoluene | 1.0 mol% Pd/CM-phos | K₄[Fe(CN)₆] | MeCN/H₂O | 70 | 12 | 94 | [7] |
| 2 | 2-Chloropyridine | 1.5 mol% Pd precatalyst | K₄[Fe(CN)₆] | Dioxane/H₂O | 100 | 1 | 92 | [3] |
| Modern Ni-Catalyzed | ||||||||
| 3 | 4-Chloroanisole | 10 mol% NiCl₂/dppf | Zn(CN)₂ | DMA | 80 | 24 | 88 | |
| 4 | 2-Chloronaphthalene | 5 mol% Ni(acac)₂/JosiPhos | K₄[Fe(CN)₆] | Toluene/H₂O | 100 | 18 | 85 | [4] |
Experimental Protocols
Classical Method: L-Proline-Promoted Rosenmund-von Braun Reaction[1]
This protocol represents an improvement over the classical Rosenmund-von Braun reaction, allowing for lower reaction temperatures.
-
Reaction Setup: A mixture of aryl bromide (1.0 mmol), CuCN (2.0 mmol), and L-proline (1.0 mmol) in DMF (3 mL) is placed in a sealed tube.
-
Reaction Conditions: The mixture is stirred at 120 °C for 45 hours.
-
Work-up: After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and water. The organic layer is separated, washed with brine, dried over anhydrous Na₂SO₄, and concentrated under reduced pressure. The residue is purified by column chromatography on silica gel to afford the corresponding aryl nitrile.
Modern Method: Palladium-Catalyzed Cyanation of an Aryl Chloride[3]
This protocol exemplifies a general and practical method for the cyanation of aryl chlorides using a non-toxic cyanide source.
-
Reaction Setup: To a screw-top test tube equipped with a magnetic stir bar is added the palladium precatalyst (e.g., 0.2 mol%), ligand (if required), K₄[Fe(CN)₆]·3H₂O (0.5 equiv), and the aryl chloride (1 mmol).
-
Reaction Conditions: The vessel is sealed, evacuated, and backfilled with nitrogen (repeated three times). Dioxane (2.5 mL) and a degassed 0.05 M aqueous solution of KOAc (2.5 mL) are added via syringe. The reaction mixture is stirred at 100 °C for 1 hour.
-
Work-up: Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and filtered through a pad of Celite. The filtrate is washed with water and brine, dried over anhydrous Na₂SO₄, and concentrated. The product is purified by column chromatography.
Visualizing the Catalytic Pathways
The following diagrams, generated using Graphviz, illustrate the proposed catalytic cycles for the classical copper-mediated and modern palladium-catalyzed cyanation reactions.
Conclusion
The development of palladium- and nickel-catalyzed cyanation reactions represents a paradigm shift in the synthesis of aryl nitriles. These modern methods consistently outperform the traditional KCu(CN)₂-based Rosenmund-von Braun reaction by offering significantly milder reaction conditions, broader substrate scope (including the activation of less reactive aryl chlorides), and the use of less toxic and more environmentally benign cyanide sources like K₄[Fe(CN)₆]. While the classical copper-mediated approach may still find application in specific cases, the superior performance and safety profile of the newer catalytic systems make them the preferred choice for the majority of modern synthetic applications. Researchers and drug development professionals are encouraged to consider these advanced methodologies to enhance the efficiency, safety, and scope of their synthetic endeavors.
References
- 1. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 2. Ligand-Free Palladium-Catalyzed Cyanation of Aryl Halides [organic-chemistry.org]
- 3. A General, Practical Palladium-Catalyzed Cyanation of (Hetero)aryl Chlorides and Bromides - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Organic Synthesis International: Cyanation of Aryl Halides [organicsynthesisinternational.blogspot.com]
- 5. researchgate.net [researchgate.net]
- 6. Rosenmund–von Braun reaction - Wikipedia [en.wikipedia.org]
- 7. Palladium-catalyzed cyanation of aryl halides with CuSCN. | Semantic Scholar [semanticscholar.org]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Cuprous Potassium Cyanide
For researchers and scientists in the fast-paced world of drug development, meticulous adherence to safety protocols is paramount. The proper handling and disposal of hazardous materials like cuprous potassium cyanide are critical to ensuring a safe laboratory environment and preventing environmental contamination. This guide provides a comprehensive, step-by-step procedure for the safe disposal of this compound, aligning with best practices in laboratory safety and chemical management.
This compound, a toxic inorganic compound, requires careful management from acquisition to disposal.[1][2][3] Its high toxicity, both through ingestion and skin contact, necessitates stringent safety measures.[2][4] Furthermore, its reaction with acids to produce highly toxic and flammable hydrogen cyanide gas underscores the need for specific handling protocols.[4][5][6]
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, ensure all personnel are equipped with the appropriate Personal Protective Equipment (PPE).
Required Personal Protective Equipment (PPE):
| PPE Item | Specification | Rationale |
| Gloves | Double-gloving with nitrile or butyl rubber gloves.[5][6] | To prevent skin contact and absorption, as this compound is fatal on contact with skin.[4] |
| Eye Protection | Chemical splash goggles or a face shield.[5] | To protect eyes from splashes of cyanide solutions or dust particles. |
| Lab Coat | A long-sleeved lab coat.[5][6] | To protect skin and personal clothing from contamination. |
| Respiratory | Work must be conducted in a certified chemical fume hood.[5][6][7] | To prevent inhalation of toxic dust or hydrogen cyanide gas, which can be liberated upon contact with acids.[5][6] |
All handling of this compound and its waste must occur within a designated and clearly labeled area, away from incompatible substances, particularly acids.[7][8][9]
Step-by-Step Disposal Procedure
The disposal of this compound waste must be handled as hazardous waste, in accordance with all federal, state, and local regulations.[7][8][10]
1. Waste Segregation:
-
Dedicated Waste Containers: Use separate, clearly labeled, and leak-proof containers for all this compound waste.[5][6][7] These containers should be used exclusively for cyanide waste to prevent accidental mixing with other chemicals.[7]
-
Solid vs. Liquid Waste: Segregate solid waste (e.g., contaminated gloves, weigh boats, paper towels) from liquid waste.[7]
-
Labeling: Label waste containers with "Hazardous Waste," "Cyanide Waste," and "No Acids."[6] The original container of this compound, even when empty, must be managed as hazardous waste.[8]
2. Waste Collection and Storage:
-
Location: Store waste containers in a designated, secure, and well-ventilated area, such as a satellite accumulation area (SAA) within the laboratory, away from acids and water.[8][9]
-
Container Integrity: Keep waste containers tightly closed when not in use.[8][9]
3. Small-Scale Laboratory Decontamination (for spills or glassware):
-
Alkaline Environment: For minor spills within a fume hood or for decontaminating glassware, first use a pH 10 buffer solution.[7][11] Maintaining an alkaline pH is crucial to prevent the formation of hydrogen cyanide gas.[5]
-
Oxidative Treatment: Following the buffer solution, use a freshly prepared 10% bleach (sodium hypochlorite) solution to oxidize the cyanide.[7] Alkaline chlorination is a proven method for cyanide destruction.[12]
-
Collection of Decontamination Waste: All materials used for cleanup, including wipes and solutions, must be collected as cyanide-containing hazardous waste.[7][11]
4. Arranging for Professional Disposal:
-
Contact Environmental Health & Safety (EHS): Do not attempt to treat bulk cyanide waste unless you have the specific training and equipment to do so. Contact your institution's Environmental Health & Safety (EHS) department to schedule a pickup for your hazardous waste.[5][8]
-
Documentation: Complete all necessary hazardous waste manifests or tags as required by your institution and regulatory agencies.[7]
Experimental Protocol: Small-Scale Cyanide Waste Treatment by Oxidation
For laboratories that generate small volumes of dilute cyanide waste solutions, chemical oxidation can be a viable pretreatment step before collection by EHS. This procedure should only be performed by trained personnel in a chemical fume hood.
Materials:
-
Dilute cyanide waste solution
-
Sodium hypochlorite (bleach) solution (household bleach is typically 5.25-8.25%)
-
Sodium hydroxide (NaOH) or other suitable base to maintain alkaline pH
-
Potassium iodide-starch paper (for testing for excess hypochlorite)
-
Safety equipment (PPE as listed above)
Procedure:
-
Ensure Alkalinity: Check the pH of the cyanide waste solution. Adjust the pH to 10 or higher by slowly adding a solution of sodium hydroxide. This is a critical step to prevent the release of hydrogen cyanide gas.
-
Oxidant Addition: Slowly add the bleach solution to the cyanide waste while stirring. An excess of bleach is needed to ensure complete oxidation of the cyanide.
-
Reaction Time: Allow the mixture to react for at least one hour. For more complex cyanide compounds, a longer reaction time may be necessary.
-
Test for Excess Oxidant: Test for the presence of excess hypochlorite using potassium iodide-starch paper. A blue-black color indicates that the oxidant is in excess and the cyanide has been destroyed.
-
Final Disposal: The treated solution, which may now contain other hazardous materials (such as copper), should be collected as hazardous waste and disposed of through your EHS department.
Visualizing the Disposal Workflow
To further clarify the procedural steps, the following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Workflow for Safe Disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe management and disposal of this compound, protecting both personnel and the environment.
References
- 1. nbinno.com [nbinno.com]
- 2. This compound | KCu(CN)2 | CID 61666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Copper(I) potassium cyanide - Hazardous Agents | Haz-Map [haz-map.com]
- 4. lobachemie.com [lobachemie.com]
- 5. ehs.unm.edu [ehs.unm.edu]
- 6. - Division of Research Safety | Illinois [drs.illinois.edu]
- 7. Information on Cyanide Compounds – Stanford Environmental Health & Safety [ehs.stanford.edu]
- 8. research.columbia.edu [research.columbia.edu]
- 9. purdue.edu [purdue.edu]
- 10. geneseo.edu [geneseo.edu]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. Surface Technology Environmental Resource Center - STERC [sterc.org]
Essential Safety and Operational Guide for Handling Cuprous Potassium Cyanide
For researchers, scientists, and drug development professionals, the safe handling of highly toxic materials like cuprous potassium cyanide is paramount. This guide provides immediate, essential safety protocols, operational procedures, and disposal plans to ensure a secure laboratory environment.
Hazard Identification and Exposure Limits
This compound is a highly toxic compound that can be fatal if swallowed, inhaled, or in contact with skin.[1][2] It is also very toxic to aquatic life with long-lasting effects.[1] Contact with acids liberates extremely toxic hydrogen cyanide gas.[2]
| Parameter | Value | Source |
| OSHA PEL (8-hour TWA) for Cyanides | 5 mg/m³ | [3] |
| NIOSH REL (Ceiling) for Cyanides | 5 mg/m³ (4.7 ppm) | |
| IDLH for Cyanides | 25 mg/m³ | [3] |
Personal Protective Equipment (PPE)
When handling this compound, a comprehensive PPE strategy is mandatory to prevent any route of exposure.
Engineering Controls:
-
Fume Hood: All work with this compound must be conducted in a properly functioning chemical fume hood.[3][4]
-
Safety Shower and Eyewash Station: An ANSI-approved safety shower and eyewash station must be immediately accessible.[4][5]
Personal Protective Equipment:
-
Respiratory Protection: A government-approved respirator is required, especially when dusts are generated.[4] For emergency situations, a positive pressure self-contained breathing apparatus (SCBA) is necessary.[1]
-
Hand Protection: Wear compatible chemical-resistant gloves; nitrile gloves are recommended.[3] Double-gloving is a compulsory practice.[6]
-
Eye Protection: Chemical safety goggles are required.[4] A face shield may also be appropriate for certain procedures.[3]
-
Skin and Body Protection: Wear a lab coat, fully buttoned with sleeves of sufficient length to prevent skin exposure.[3] Full-length pants and closed-toed shoes are mandatory.[3] Chemical protective clothing may be necessary for certain tasks.[1]
Operational Procedures for Safe Handling
Adherence to strict operational protocols is crucial to minimize risk.
Handling:
-
Designated Area: Establish a designated area for working with cyanides, clearly marked with warning signs.[7]
-
Avoid Contact: Do not allow the substance to come into contact with skin, eyes, or clothing.[2][8] Avoid breathing dust or vapors.[2]
-
Prevent Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[2][8]
-
Hygiene: Wash hands thoroughly with soap and water after handling and before leaving the work area.[2][8]
-
Never Work Alone: Always work within sight and hearing of at least one other person who is familiar with the hazards and emergency procedures.[7]
Storage:
-
Store in a cool, dry, well-ventilated area in a tightly closed container.[2][4]
-
Store away from incompatible materials, especially acids.[3][4]
-
Keep in a locked cabinet accessible only to authorized personnel.[5]
Emergency Procedures
Immediate and correct response to an emergency is critical.
First Aid:
-
Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Do not perform mouth-to-mouth resuscitation.[1] Seek immediate medical attention.[2]
-
Skin Contact: Immediately remove all contaminated clothing.[2][8] Flush the affected area with large amounts of water for at least 15-20 minutes.[1][6] Seek immediate medical attention.[2]
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15-20 minutes, holding eyelids open.[1][2] Seek immediate medical attention.[2]
-
Ingestion: Rinse mouth with water.[2][8] Do not induce vomiting. Seek immediate medical attention.[2]
Fire Fighting:
-
Suitable Extinguishing Media: Use dry chemical, carbon dioxide (except for cyanides), foam, or water spray.[2][9]
-
Unsuitable Extinguishing Media: Do not use a heavy water stream.[2][8]
-
Hazards: The substance is non-combustible but may decompose upon heating to produce corrosive and/or toxic fumes.[9][10] Contact with water may release toxic gases.[1]
-
Protective Equipment: Wear positive pressure self-contained breathing apparatus (SCBA) and chemical protective clothing.[1][2]
Spill and Disposal Plan
A clear and rehearsed plan for spills and waste disposal is essential.
Spill Response:
-
Evacuate: Immediately evacuate the area and alert others.[4][7]
-
Isolate: Isolate the spill area for at least 25 meters (75 feet) for solids.[9]
-
Cleanup: For small spills, use inert absorbent materials like clay or diatomaceous earth.[2][8] Place the material in a suitable, labeled container for disposal.[2] Do not touch spilled material without appropriate PPE.[9]
Waste Disposal:
-
Collection: All this compound waste and contaminated materials (e.g., gloves, wipes) must be collected as hazardous waste in a designated, closed container.[2][5]
-
Labeling: Clearly label the waste container.
-
Segregation: Never mix cyanide waste with acidic waste, as this will generate highly toxic hydrogen cyanide gas.[3]
-
Disposal Method: Dispose of waste through a licensed hazardous waste disposal company. Industrial disposal methods may involve oxidation with agents like hydrogen peroxide or peroxysulfuric acid.[11] A common laboratory-scale neutralization method involves reacting the cyanide solution with ferrous sulfate.[12]
Workflow for this compound Spill
Caption: Workflow for a chemical spill involving this compound.
References
- 1. This compound | KCu(CN)2 | CID 61666 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. lobachemie.com [lobachemie.com]
- 3. purdue.edu [purdue.edu]
- 4. Safety Guideline [chemtrack.org]
- 5. ehs.yale.edu [ehs.yale.edu]
- 6. amherst.edu [amherst.edu]
- 7. research.wayne.edu [research.wayne.edu]
- 8. cdhfinechemical.com [cdhfinechemical.com]
- 9. Report | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 10. POTASSIUM CUPROCYANIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 11. Potassium cyanide - Wikipedia [en.wikipedia.org]
- 12. Safe disposal of cyanide - Jewelry Discussion - Ganoksin Orchid Jewelry Forum Community for Jewelers and Metalsmiths [orchid.ganoksin.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
